Pgg-glucan
Description
Properties
Molecular Formula |
C36H62O31 |
|---|---|
Molecular Weight |
990.9 g/mol |
IUPAC Name |
2-[2-[2-[[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(42)19(48)21(50)33(60-7)65-29-16(45)10(4-40)62-35(25(29)54)64-27-18(47)12(58-31(56)23(27)52)6-57-32-24(53)28(15(44)9(3-39)59-32)67-36-26(55)30(17(46)11(5-41)63-36)66-34-22(51)20(49)14(43)8(2-38)61-34/h7-56H,1-6H2 |
InChI Key |
KUMGPIKDDOQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PGG-Glucan: Structure, Source, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-gamma-glutamic acid-glucan (PGG-glucan), a prominent member of the beta-glucan family of polysaccharides, has garnered significant attention within the scientific community for its potent immunomodulatory properties. This technical guide provides a comprehensive overview of the core structural features of this compound, its diverse biological sources, and detailed methodologies for its extraction, purification, and characterization. The information is tailored for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this versatile biopolymer.
Core Structure of this compound and Related Beta-Glucans
This compound is a soluble beta-glucan primarily derived from the cell wall of the yeast Saccharomyces cerevisiae. Its fundamental structure consists of a linear backbone of β-1,3-linked D-glucose units with periodic β-1,6-linked branches.[1] This branched structure is crucial for its biological activity. The term "beta-glucan" encompasses a diverse group of polysaccharides with varying structures depending on their origin. These structural differences, including molecular weight, degree of branching, and the ratio of different glycosidic linkages, significantly influence their physicochemical properties and biological functions.[2][3]
Structural Diversity Across Sources
Beta-glucans are ubiquitously found in the cell walls of yeast, fungi, bacteria, and cereals.[2] While this compound is a yeast-derived beta-glucan, understanding the structural variations from other sources is critical for comparative studies and for elucidating structure-activity relationships.
-
Yeast and Fungi: Beta-glucans from yeast (e.g., Saccharomyces cerevisiae) and fungi (e.g., Ganoderma lucidum, Lentinus edodes, Grifola frondosa, Pleurotus ostreatus) are characterized by a β-1,3-glucan backbone with β-1,6-glycosidic branches.[4][5] The length and frequency of these branches can vary between species. For instance, lentinan from Lentinus edodes is a β-1,3-glucan with β-1,6-branches.[6]
-
Cereals: Cereal-derived beta-glucans, such as those from barley and oats, are linear polysaccharides with a mix of β-1,3 and β-1,4 glycosidic linkages and lack the β-1,6 branches found in yeast and fungal glucans.[7][8]
-
Bacteria: Bacterial beta-glucans are typically linear and composed solely of β-1,3 glycosidic linkages.[2]
Quantitative Structural Data of Beta-Glucans
The precise molecular characteristics of beta-glucans are critical determinants of their biological efficacy. The following tables summarize key quantitative data for beta-glucans from various sources.
| Source Organism | Common Name | Molecular Weight (Da) | Linkage Types | Degree of Branching/Ratio | Citation(s) |
| Saccharomyces cerevisiae | Baker's Yeast | 200,000 - 1,000,000+ | β-1,3 backbone, β-1,6 branches | Highly branched | [9] |
| Ganoderma lucidum | Reishi Mushroom | 2,420,000 - 3,750,000 | β-1,3 backbone, β-1,6 branches | 3:1 (main chain to branch) | [10][11] |
| Lentinus edodes | Shiitake Mushroom | 2,445 - 96,000 | β-1,3 backbone, β-1,6 branches | 5:2 (backbone to branch) | [6][12][13] |
| Grifola frondosa | Maitake Mushroom | - | β-1,3 backbone, β-1,6 branches | - | [14][15][16] |
| Pleurotus ostreatus | Oyster Mushroom | - | β-1,3 backbone, β-1,6 branches | - | [17][18] |
| Hordeum vulgare | Barley | 179,000 - 5,240,000 | β-1,3 and β-1,4 | Linear, DP3:DP4 ratio ~3:1 | [19][20][21] |
| Avena sativa | Oat | 65,000 - 3,100,000 | β-1,3 and β-1,4 | Linear, DP3:DP4 ratio ~2:1 | [8][22][23] |
Note: Molecular weight and degree of branching can vary depending on the specific strain, growth conditions, and extraction/purification methods used.
Experimental Protocols
Extraction and Purification of Soluble Beta-Glucans from Yeast
The following protocol outlines a general procedure for the extraction and purification of soluble beta-glucans, such as this compound, from Saccharomyces cerevisiae.
Objective: To isolate soluble, high-purity beta-glucan free from other cell wall components like mannoproteins and chitin.
Materials:
-
Saccharomyces cerevisiae cell paste
-
Sodium hydroxide (NaOH) solutions (e.g., 1 M, 2%)
-
Acetic acid (CH3COOH) (e.g., 3%)
-
Ethanol
-
DEAE-Cellulose or other anion-exchange resin
-
Concanavalin A (ConA)-Sepharose or other affinity chromatography media
-
Centrifuge
-
Chromatography columns and system
Procedure:
-
Cell Lysis and Alkaline Extraction:
-
Resuspend yeast cell paste in a suitable volume of NaOH solution (e.g., 2% w/v).
-
Heat the suspension at a specific temperature (e.g., 90°C) for a defined period (e.g., 1-2 hours) with stirring to solubilize the glucans and other components.
-
Centrifuge the mixture to pellet the insoluble material. The supernatant contains the crude soluble beta-glucan fraction.
-
-
Acid Precipitation:
-
Adjust the pH of the supernatant with acetic acid to precipitate the alkali-insoluble glucans.
-
Centrifuge to remove the precipitate. The soluble beta-glucan remains in the supernatant.
-
-
Ethanol Precipitation:
-
Add multiple volumes of cold ethanol to the supernatant to precipitate the soluble beta-glucan.
-
Allow precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation.
-
-
Purification by Chromatography:
-
Anion-Exchange Chromatography: Dissolve the precipitate in a suitable buffer and apply it to a DEAE-Cellulose column to remove acidic contaminants and proteins. Elute the beta-glucan fraction.
-
Affinity Chromatography: Pass the eluted fraction through a ConA-Sepharose column to bind and remove mannan-containing proteins. The flow-through will contain the purified beta-glucan.
-
-
Dialysis and Lyophilization:
-
Dialyze the purified beta-glucan fraction against deionized water to remove salts and small molecules.
-
Lyophilize the dialyzed solution to obtain the purified, dry beta-glucan powder.
-
This is a generalized protocol. Optimization of reagent concentrations, incubation times, and temperatures may be necessary depending on the specific yeast strain and desired purity.
Structural Characterization Methods
NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure of beta-glucans, including the types of glycosidic linkages and the anomeric configuration.
Sample Preparation:
-
Dissolve the purified beta-glucan sample in a suitable solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the glucan.
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivities between protons and carbons and to assign specific resonances.
Data Analysis:
-
The anomeric proton (H-1) and carbon (C-1) signals are particularly informative. For β-glucans, the anomeric proton signals typically appear in the range of δ 4.3-4.6 ppm, and the anomeric carbon signals are in the range of δ 103-104 ppm.[24]
-
The chemical shifts of other carbon atoms can indicate the positions of glycosidic linkages. For example, a downfield shift of a carbon signal compared to its corresponding monosaccharide indicates its involvement in a glycosidic bond.[24]
Methylation analysis is a chemical method used to determine the linkage positions of glycosidic bonds in a polysaccharide.
Procedure:
-
Permethylation: All free hydroxyl groups in the polysaccharide are methylated using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO).[12]
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed into its constituent partially methylated monosaccharides using a strong acid (e.g., trifluoroacetic acid).
-
Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.
-
Acetylation: The newly formed hydroxyl groups (from the reduction of the aldehyde/ketone) are acetylated with acetic anhydride.
-
Analysis by GC-MS: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, which in turn indicates the original linkage positions of the sugar residues.[4][7]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its immunomodulatory effects by interacting with specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, neutrophils, and dendritic cells. The main receptors involved are Dectin-1 and Complement Receptor 3 (CR3).[25]
References
- 1. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Cancer Therapy to Winemaking: The Molecular Structure and Applications of β-Glucans and β-1, 3-Glucanases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Oat beta-glucan - Wikipedia [en.wikipedia.org]
- 8. Oat β-glucan: physico-chemical characteristics in relation to its blood-glucose and cholesterol-lowering properties | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Black Yeast Beta Glucan Or Saccharomyces Cerevisiae Beta Glucan - Tessin Biotechnology [tessinlife.com]
- 10. Physicochemical characterization of a high molecular weight bioactive β-d-glucan from the fruiting bodies of Ganoderma lucidum [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkaline Extraction, Structural Characterization, and Bioactivities of (1→6)-β-d-Glucan from Lentinus edodes [mdpi.com]
- 14. Structural Elucidation and Immune-Enhancing Effects of Novel Polysaccharide from Grifola frondosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive Ingredients and Medicinal Values of Grifola frondosa (Maitake) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Forming Properties of Pleurotus ostreatus: A Promising Resource for Edible 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ffhdj.com [ffhdj.com]
- 19. mdpi.com [mdpi.com]
- 20. Beta-Glucan Barley Low Viscosity Polysaccharides | Megazyme [megazyme.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Progress in the Extraction, Structural Characteristics, Bioactivity, and Commercial Applications of Oat β-Glucan: A Review | MDPI [mdpi.com]
- 24. Characterization of cereal β-glucan extracts from oat and barley and quantification of proteinaceous matter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Beta-Glucan Oat High Viscosity Polysaccharides | Megazyme [megazyme.com]
Pgg-Glucan's Immunomodulatory Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which Pgg-glucan, a yeast-derived beta-1,3/1,6-glucan, modulates the activity of immune cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's immunomodulatory properties. This document summarizes key signaling pathways, presents quantitative data from relevant studies, and details common experimental protocols for investigating the effects of this compound.
Core Mechanisms of this compound Interaction with Immune Cells
This compound exerts its effects on the innate and adaptive immune systems primarily through recognition by pattern recognition receptors (PRRs) on the surface of various immune cells, including macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells.[1][2] The primary receptors involved are Dectin-1 and Complement Receptor 3 (CR3), with Toll-like receptors (TLRs) playing a co-stimulatory role.[1][2][3] The specific downstream signaling and cellular outcomes can vary depending on the form of the β-glucan (particulate vs. soluble), the immune cell type, and the presence of other stimuli.[4][5]
Dectin-1 Signaling Pathway
Dectin-1, a C-type lectin receptor, is a major receptor for β-1,3-glucans.[2][6] Upon binding to particulate β-glucans, Dectin-1 multimerizes, initiating a signaling cascade through its immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[7][8] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[7] Downstream of Syk, several pathways can be activated:
-
Phagocytosis: Dectin-1 signaling is a key driver of the phagocytosis of β-glucan particles by macrophages and DCs.[4][5]
-
NF-κB Activation: The Syk-dependent pathway leads to the activation of the canonical NF-κB pathway, resulting in the translocation of NF-κB transcription factors to the nucleus and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2]
-
Inflammasome Activation: Dectin-1 signaling can also contribute to the activation of the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β.[9][10][11]
-
Reactive Oxygen Species (ROS) Production: The activation of Dectin-1 can trigger the production of ROS through the Syk pathway, contributing to the antimicrobial activity of phagocytes.[1]
Complement Receptor 3 (CR3) Signaling Pathway
Soluble this compound has been shown to prime innate immune cells, particularly neutrophils, for enhanced antimicrobial and tumoricidal activity through a CR3-dependent pathway.[4][5] This process often requires the presence of naturally occurring anti-β-glucan antibodies and complement opsonization.[1][12] The binding of opsonized this compound to CR3 (also known as Mac-1 or CD11b/CD18) leads to:
-
Enhanced Phagocytosis: CR3 activation enhances the phagocytosis of iC3b-opsonized targets, such as tumor cells or pathogens.[2][13]
-
Cytokine Production: Priming of CR3 by this compound can lead to the production of cytokines like TNF-α upon subsequent engagement of the receptor with its ligand.[13]
-
Cellular Migration: Activation of this pathway can result in enhanced cell migration towards chemoattractants.[1]
It is important to note that particulate and soluble β-glucans can preferentially utilize different receptors, with particulate forms favoring Dectin-1 and soluble forms favoring CR3.[4][5]
Toll-Like Receptor (TLR) Co-stimulation
This compound can also act in synergy with TLR agonists to enhance immune responses.[14][15] The co-stimulation of Dectin-1 and TLRs (such as TLR2 and TLR4) can lead to a more robust pro-inflammatory cytokine response than stimulation with either ligand alone.[16][17] This synergistic activation is crucial for tailoring the immune response to different pathogens.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the effects of this compound and other β-glucans on immune cells.
| Parameter | Cell Type | β-Glucan Type & Concentration | Result | Reference |
| TNFα mRNA Expression | Murine Wound Macrophages | Glyc101 (this compound), 20 µg/ml | Peak expression at 2-4 hours | [18] |
| TNFα Protein Production | Human Blood Monocyte Derived Macrophages (HBMM) | Glyc101 (this compound), 20 µg/ml | Significant increase after 24 hours | [18] |
| IL-10 Protein Production | Human Blood Monocyte Derived Macrophages (HBMM) | Glyc101 (this compound), 20 µg/ml | Significant increase after 24 hours | [18] |
| Phagocytosis of Particulate β-glucan | Bone Marrow-Derived Dendritic Cells (BMDCs) | DTAF-labeled WGP, 20 µg/mL | ~40% phagocytosis in WT, partially inhibited in Dectin-1 deficient | [4][5] |
| Phagocytosis of Particulate β-glucan | Thioglycollate-elicited Macrophages | DTAF-labeled WGP, 20 µg/mL | ~60% phagocytosis in WT, completely abrogated in Dectin-1 deficient | [4][5] |
| Binding of Soluble PGG β-glucan | Bone Marrow-Derived Dendritic Cells (BMDCs) | DTAF-labeled PGG β-glucan, 20 µg/mL | Independent of Dectin-1 or CD11b | [4][5] |
| Binding of Soluble PGG β-glucan | Thioglycollate-elicited Macrophages | DTAF-labeled PGG β-glucan, 20 µg/mL | Independent of Dectin-1 or CD11b | [4][5] |
| Inhibition of Particulate β-glucan Binding | BMDCs and Macrophages | Soluble PGG β-glucan, 200 µg/mL | Significantly inhibited particulate β-glucan binding | [4][5] |
| TNF-α Secretion | Wild-type BMDCs | Yeast β-glucan particles (YGPs) + LPS | Synergistic increase in TNF-α secretion | [16] |
| IL-12p70 Secretion | Wild-type BMDCs | Yeast β-glucan particles (YGPs) + LPS | Downregulation of IL-12p70 secretion | [17] |
Detailed Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from methodologies used to assess the uptake of β-glucan particles by macrophages.[4][5][19]
a. Cell Preparation:
-
Seed RAW 264.7 macrophages or primary macrophages (e.g., thioglycollate-elicited peritoneal macrophages) at a density of 5 x 10^5 cells/well in a 12-well plate containing glass coverslips.
-
Culture the cells overnight in complete DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
b. Phagocytosis:
-
Prepare a suspension of fluorescently labeled particulate β-glucan (e.g., DTAF-labeled WGP) at a concentration of 20 µg/mL in complete medium.
-
Aspirate the medium from the macrophage cultures and add the β-glucan suspension.
-
Incubate for 1 hour at 37°C to allow for phagocytosis.
c. Staining and Imaging:
-
Wash the cells three times with ice-cold PBS to remove non-internalized β-glucan particles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Optionally, stain for specific cellular components (e.g., F4/80 for macrophages) using fluorescently labeled antibodies.
-
Mount the coverslips on microscope slides.
-
Analyze the percentage of cells containing fluorescent β-glucan particles using fluorescence microscopy or flow cytometry.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine production by immune cells following stimulation with this compound.[18]
a. Cell Stimulation:
-
Plate human or murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µg/mL) for 24 hours.
-
Include a negative control (medium alone) and a positive control (e.g., LPS).
b. Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatants.
c. ELISA Procedure:
-
Perform a standard sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-10) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-HRP.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
NF-κB Activation Assay (Western Blot)
This protocol describes the detection of NF-κB activation by monitoring the phosphorylation of key signaling proteins.[20]
a. Cell Lysis:
-
Stimulate immune cells with this compound for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an NF-κB pathway protein (e.g., phospho-IκBα) or for the p65 subunit.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein (e.g., β-actin) as a loading control.
References
- 1. Shaping the Innate Immune Response by Dietary Glucans: Any Role in the Control of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of β-glucan on human immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - β-Glucan–induced reprogramming of human macrophages inhibits NLRP3 inflammasome activation in cryopyrinopathies [jci.org]
- 10. The Complexity of Fungal β-Glucan in Health and Disease: Effects on the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Canonical Stimulation of the NLRP3 Inflammasome by Fungal Antigens Links Innate and Adaptive B-Lymphocyte Responses by Modulating IL-1β and IgM Production [frontiersin.org]
- 12. Binding of Soluble Yeast β-Glucan to Human Neutrophils and Monocytes is Complement-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Particulate β-glucans synergistically activate TLR4 and Dectin-1 in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct patterns of dendritic cell cytokine release stimulated by fungal beta-glucans and toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrophage Phagocytosis Assay [protocols.io]
- 20. This compound activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose, a specific molecular pattern characteristic of β-glucans found in the cell walls of fungi and yeasts, is a potent modulator of the innate immune system. Recognition of this polysaccharide structure by pattern recognition receptors (PRRs) on immune cells initiates a cascade of intracellular signaling events, culminating in a variety of cellular responses critical for host defense, including phagocytosis, production of pro-inflammatory cytokines, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core signaling pathway initiated by this β-glucan, with a primary focus on the well-characterized Dectin-1 receptor pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to support researchers and professionals in the fields of immunology and drug development.
Core Signaling Pathway: The Dectin-1 Axis
The principal signaling pathway activated by Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose in myeloid cells, such as macrophages and dendritic cells, is mediated by the C-type lectin receptor, Dectin-1.[1][2] This receptor specifically recognizes the β-1,3-glucan backbone with β-1,6-linked side chains.[3] Upon ligand binding, Dectin-1 triggers a downstream signaling cascade that is crucial for antifungal immunity and immunomodulation.[1][4]
The binding of β-glucan to Dectin-1 induces receptor clustering and the formation of a "phagocytic synapse".[5] This spatial rearrangement facilitates the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like motif within the cytoplasmic tail of Dectin-1 by Src family kinases.[6] This phosphorylation event creates a docking site for the Spleen tyrosine kinase (Syk).[4][6] The recruitment and subsequent activation of Syk is a critical node in the pathway, initiating multiple downstream branches.
Activated Syk leads to the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.[1][6] This complex is essential for the activation of the canonical Nuclear Factor-kappa B (NF-κB) pathway, leading to the nuclear translocation of NF-κB transcription factors and the subsequent expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7] In addition to the canonical NF-κB pathway, Dectin-1 signaling can also activate other transcription factors, including NFAT, and can trigger a Syk-independent pathway involving Raf-1 that cross-talks with Toll-like receptor (TLR) signaling.[4][6]
Beyond cytokine production, Dectin-1 signaling also promotes phagocytosis of β-glucan-bearing particles and the production of reactive oxygen species (ROS), both critical for the direct killing of fungal pathogens.[2][5] Furthermore, emerging evidence highlights a role for Dectin-1 in inducing "trained immunity," a long-term functional reprogramming of innate immune cells that leads to an enhanced response to a secondary challenge.[2]
Quantitative Data
The following tables summarize key quantitative data related to the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose signaling pathway, primarily focusing on the Dectin-1 receptor.
Table 1: Dectin-1 Binding Affinities for Various β-Glucans
| β-Glucan Ligand | Source | Molecular Weight (kDa) | Binding Affinity (Kd) | Reference |
| Particulate β-glucan | Saccharomyces cerevisiae | High | High Affinity (qualitative) | [5] |
| Laminarin (soluble) | Laminaria digitata | ~5-10 | High Affinity (qualitative) | [5] |
| Zymosan | Saccharomyces cerevisiae | Particulate | Not specified | |
| Scleroglucan | Sclerotium rolfsii | >1000 | Not specified | [7] |
| Synthetic (1→3)-β/(1→6)-β-glucans | Synthetic | Varied | 2.2 pM - 2.6 mM |
Table 2: Kinetic Parameters of Spleen Tyrosine Kinase (Syk)
| Substrate | Km | kcat | Reference |
| ATP | 36 ± 5 µM | Not specified | [6] |
| Peptide Substrate (Y7) | 4.4 ± 0.9 µM | Not specified | [6] |
Table 3: Dose-Response of β-Glucan-Induced Cytokine Production
| β-Glucan | Cell Type | Cytokine | Effective Concentration | Response | Reference |
| Particulate β-glucan (Glyc101) | Murine Wound Macrophages | TNF-α | 5-100 µg/ml | Dose-dependent induction, max at 50 µg/ml | [4] |
| Dispersible β-glucans (WGP) | Bovine Monocytes | IL-8, TNF, IL-1β, IL-6 mRNA | Dose-dependent | Significant increase | |
| Scleroglucan | Murine Macrophage cell line (J774A.1) | IL-12 (p40) | Threshold: 25 µg/ml | Induction of secretion | [1] |
| Scleroglucan | Murine Macrophage cell line (J774A.1) | TNF-α | Threshold: 100 µg/ml | Induction of secretion | [1] |
| Low MW Scleroglucan (<5 kDa) | Porcine Dendritic Cells | CD40, CD80/86 | Not specified | Significant upregulation | [2] |
Table 4: Laminarin-Induced Defense Gene Expression in Plants
| Gene | Plant Species | Fold Induction (approx.) | Time Point | Reference |
| Pal | Olea europaea | >2-fold | 3 days post-application | |
| Lox | Olea europaea | >2-fold | 3 days post-application | |
| Cuao | Olea europaea | >2-fold | 3 days post-application | |
| Mpol | Olea europaea | >2-fold | 3 days post-application |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose signaling pathway.
Dectin-1 Receptor Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., Dectin-1) and an analyte (e.g., β-glucan).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Recombinant Dectin-1 protein
-
Purified β-glucan samples
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant Dectin-1 protein over the activated surface to achieve the desired immobilization level.
-
Blocking: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis: Inject a series of concentrations of the β-glucan analyte over the immobilized Dectin-1 surface.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the β-glucan.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Syk Kinase Activity Assay
This protocol describes a general method to measure the kinase activity of Syk, often using a luminescent-based assay that quantifies ATP consumption.
Materials:
-
Recombinant Syk enzyme
-
Syk substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Syk enzyme, Syk substrate, and kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate as recommended.
-
Measure Luminescence: Read the luminescent signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the Syk kinase activity.
NF-κB Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to quantify NF-κB transcriptional activity.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
β-glucan solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a multi-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of the β-glucan solution. Include an unstimulated control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates.
-
Measure Luminescence: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed and reflects the level of NF-κB activation.
Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Genes
This protocol is for quantifying the expression of defense-related genes in plants following treatment with an elicitor like laminarin.
Materials:
-
Plant tissue samples (treated and control)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the plant tissue samples using a suitable RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a multi-well plate, including the cDNA template, gene-specific primers, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.
Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Dectin-1 signaling pathway initiated by Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose.
Caption: Workflow for analyzing β-glucan-induced cytokine production at protein and mRNA levels.
References
- 1. cotton.org [cotton.org]
- 2. Short chain regioselectively hydrolyzed scleroglucans induce maturation of porcine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Response of Human Macrophages to β-Glucans Depends on the Inflammatory Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of CD40 expression on dendritic cells dictate tumour growth or regression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Pgg-glucan with Pattern Recognition Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a soluble beta-glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent immunomodulator that interacts with various pattern recognition receptors (PRRs) on innate immune cells. This interaction triggers a cascade of downstream signaling events, leading to enhanced antimicrobial activity and modulation of the immune response. This technical guide provides a comprehensive overview of the core interactions between this compound and key PRRs, namely Dectin-1, Toll-like Receptors (TLRs), and Complement Receptor 3 (CR3). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and infectious diseases.
This compound Interaction with Pattern Recognition Receptors
This compound is recognized by multiple PRRs, initiating distinct and overlapping signaling pathways that culminate in a coordinated immune response. The primary receptors involved are Dectin-1, a C-type lectin receptor, TLRs, particularly TLR2 and TLR4, and CR3, a beta-2 integrin.
Data Presentation: Quantitative Analysis of this compound-Receptor Interactions
The binding affinity of this compound to its receptors is a critical determinant of its biological activity. While extensive quantitative data for this compound specifically is still under investigation, the following table summarizes available data for β-glucans and their interaction with key PRRs.
| Receptor | Ligand | Cell Type/System | Method | Dissociation Constant (Kd) | Reference(s) |
| Dectin-1 | Various β-glucans | Murine recombinant Dectin-1 | Not Specified | 2.6 mM - 2.2 pM | [1][2] |
| Leukocyte Receptor | 3H-PGG-Glucan | Human leukocyte membranes | Radioligand Binding | ~6 nM | [3] |
Note: The wide range of Kd values for Dectin-1 reflects the diversity of β-glucan structures. The specific affinity of this compound for purified Dectin-1, TLRs, and CR3 requires further investigation.
Signaling Pathways Activated by this compound
The engagement of this compound with its receptors initiates intracellular signaling cascades that are crucial for the subsequent immune response. These pathways often involve the activation of key kinases and transcription factors.
Dectin-1 Signaling Pathway
Upon binding of this compound, Dectin-1 triggers a Syk-dependent signaling cascade. This pathway is central to many of the cellular responses induced by β-glucans.
Caption: Dectin-1 signaling pathway upon this compound binding.
Toll-like Receptor (TLR) Signaling Pathway
This compound can synergistically activate TLRs, particularly TLR2 and TLR4, in conjunction with Dectin-1. This co-activation leads to a MyD88-dependent signaling pathway, amplifying the inflammatory response.[4][5][6][7]
Caption: TLR2/4 MyD88-dependent signaling pathway.
Complement Receptor 3 (CR3) Signaling Pathway
This compound binds to the lectin-like domain of CR3 (CD11b/CD18), priming the receptor for enhanced phagocytosis of complement-opsonized targets.[3][8][9][10][11][12] This interaction is crucial for the clearance of pathogens and tumor cells.
Caption: CR3-mediated phagocytosis and cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound-receptor interactions. The following sections provide outlines for key experimental protocols.
Experimental Workflow for Studying this compound Interactions
A typical workflow for investigating the interaction of this compound with immune cells involves several key steps, from cell preparation to data analysis.
Caption: General experimental workflow.
Protocol 1: Flow Cytometry for this compound Binding Assay
This protocol details the use of flow cytometry to quantify the binding of fluorescently labeled this compound to immune cells.
Materials:
-
Primary immune cells (e.g., macrophages, neutrophils)
-
Fluorescently labeled this compound (e.g., FITC-Pgg-glucan)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary immune cells using standard protocols. Resuspend cells in FACS buffer at a concentration of 1 x 106 cells/mL.
-
Incubation with this compound: Add varying concentrations of FITC-Pgg-glucan to the cell suspension. Incubate for 30-60 minutes at 4°C in the dark. Include an unstained control and a control with a non-specific fluorescently labeled polysaccharide.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software. Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the FITC signal for each this compound concentration. The MFI is proportional to the amount of bound this compound.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of the kinetics of this compound binding to immobilized receptors.[13][14][15][16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant receptor protein (e.g., Dectin-1-Fc, CR3)
-
This compound solutions of varying concentrations
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Receptor Immobilization: Immobilize the recombinant receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of this compound concentrations over the sensor surface at a constant flow rate. Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
Regeneration: After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 3: ELISA for Cytokine Production
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the production of cytokines by immune cells following stimulation with this compound.[17][18][19][20]
Materials:
-
Immune cells (e.g., macrophages)
-
This compound
-
Cell culture medium
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Stimulation: Seed immune cells in a 96-well plate and stimulate with various concentrations of this compound for a specified time (e.g., 24 hours). Include an unstimulated control.
-
Coating: Coat an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the cell culture supernatants to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add TMB substrate. Allow the color to develop.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokine.
Conclusion
The interaction of this compound with pattern recognition receptors is a complex and multifaceted process that is central to its immunomodulatory effects. Dectin-1, TLRs, and CR3 each play distinct yet often cooperative roles in recognizing this compound and initiating downstream signaling pathways. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of this compound as a therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to further explore and harness the immunomodulatory potential of this compound.
References
- 1. Differential high-affinity interaction of dectin-1 with natural or synthetic glucans is dependent upon primary structure and is influenced by polymer chain length and side-chain branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential High-Affinity Interaction of Dectin-1 with Natural or Synthetic Glucans Is Dependent upon Primary Structure and Is Influenced by Polymer Chain Length and Side-Chain Branching | Semantic Scholar [semanticscholar.org]
- 3. The beta-glucan-binding lectin site of mouse CR3 (CD11b/CD18) and its function in generating a primed state of the receptor that mediates cytotoxic activation in response to iC3b-opsonized target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Particulate β-glucans synergistically activate TLR4 and Dectin-1 in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rug.nl [rug.nl]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Promiscuous Profile of Complement Receptor 3 in Ligand Binding, Immune Modulation, and Pathophysiology [frontiersin.org]
- 11. Soluble beta-glucan polysaccharide binding to the lectin site of neutrophil or natural killer cell complement receptor type 3 (CD11b/CD18) generates a primed state of the receptor capable of mediating cytotoxicity of iC3b-opsonized target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. betaglucandata.com [betaglucandata.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dectin-1-Mediated Production of Pro-Inflammatory Cytokines Induced by Yeast β-Glucans in Bovine Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
PGG-Glucan and Innate Immunity Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the immunomodulatory effects of PGG-glucan, a soluble beta-glucan derived from the cell wall of Saccharomyces cerevisiae. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms by which this compound modulates the innate immune system. This document details the interactions of this compound with key pattern recognition receptors (PRRs) on innate immune cells, the subsequent intracellular signaling cascades, and the resulting cellular responses. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for assessing the immunomodulatory activity of this compound are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the complex biological processes involved.
Introduction: this compound and the Innate Immune System
The innate immune system constitutes the first line of defense against invading pathogens. It relies on a variety of immune cells, including macrophages, neutrophils, and dendritic cells, which express a range of pattern recognition receptors (PRRs) that recognize conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1] Beta-glucans, polysaccharides found in the cell walls of fungi, bacteria, and plants, are potent PAMPs that can modulate the activity of the innate immune system.[2]
This compound, a specific poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose glucan, is a soluble β-glucan derived from yeast.[3] As a biological response modifier, this compound has been shown to enhance the antimicrobial functions of leukocytes without inducing a strong pro-inflammatory cytokine response.[3][4] This unique characteristic makes it an attractive candidate for various therapeutic applications, including infection prophylaxis and as an adjunct to cancer therapies.[5][6]
This guide will explore the core mechanisms of this compound's immunomodulatory activity, focusing on its interactions with key innate immune receptors and the subsequent signaling events that lead to enhanced immune function.
Mechanism of Action: Receptor Recognition and Downstream Signaling
This compound exerts its effects on innate immune cells primarily through its interaction with two key PRRs: Dectin-1 and Complement Receptor 3 (CR3). The engagement of these receptors triggers distinct but sometimes overlapping signaling pathways that ultimately lead to enhanced phagocytosis, respiratory burst, and modulated cytokine production. The context of this compound presentation (soluble versus particulate) can influence which receptor and pathway are predominantly activated.[7]
Dectin-1 Signaling Pathway
Dectin-1 is a C-type lectin receptor that directly recognizes the β-1,3-glucan backbone of this compound.[8] Upon binding, Dectin-1 clustering initiates a signaling cascade that is crucial for antifungal defense and the orchestration of an inflammatory response.
The binding of this compound to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases.[9] This creates a docking site for spleen tyrosine kinase (Syk), which, upon recruitment and activation, initiates a cascade of downstream signaling events.[9][10] Key downstream effectors include phospholipase C gamma (PLCγ), which leads to the activation of protein kinase C (PKC), and the CARD9-Bcl10-MALT1 complex, which is essential for the activation of the canonical NF-κB pathway.[11] The activation of NF-κB results in the transcription of genes encoding various pro-inflammatory cytokines and chemokines.[12]
Figure 1: this compound Dectin-1 Signaling Pathway.
Complement Receptor 3 (CR3) Signaling Pathway
Complement Receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is another key receptor for this compound, particularly in its soluble form.[13] The interaction of soluble this compound with CR3 often requires the presence of naturally occurring anti-β-glucan antibodies (ABA) and complement activation.[6] The formation of a this compound-ABA immune complex can activate the classical complement pathway, leading to the deposition of iC3b on the complex.[6]
This iC3b-opsonized complex then binds to the I-domain of CR3 on innate immune cells like neutrophils and macrophages.[10][13] This binding primes the cells, leading to enhanced phagocytosis of iC3b-coated targets and an increased respiratory burst.[3] The signaling downstream of CR3 engagement by this compound involves the activation of Syk and phosphatidylinositol 3-kinase (PI3K).[10] This pathway is crucial for the cytotoxic activity of neutrophils against iC3b-opsonized tumor cells.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Shaping the Innate Immune Response by Dietary Glucans: Any Role in the Control of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Imprime PGG-Mediated Anti-Cancer Immune Activation Requires Immune Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of rat macrophages by Betafectin this compound requires cross-linking of membrane receptors distinct from complement receptor three (CR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the fungal β-glucan-binding immune receptor dectin-1: Implications for function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pattern recognition: recent insights from Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Response Modifier PGG-Glucan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGG-glucan (Poly-[1][2]-β-Glucopyranosyl-[1][3]-β-Glucopyranose) is a soluble yeast-derived β-glucan that has garnered significant attention as a potent biological response modifier. Its ability to modulate the innate and adaptive immune systems has led to its investigation in a variety of therapeutic areas, including oncology, infectious diseases, and hematopoietic recovery. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its biological functions.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through interaction with specific receptors on immune cells, leading to the activation of downstream signaling pathways.
Receptor Binding and Cellular Activation:
The primary receptors for this compound on immune cells, such as macrophages, neutrophils, and dendritic cells, are Dectin-1 and Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18).[1][4] The binding to these receptors is crucial for initiating the immune response. Particulate β-glucans are recognized by Dectin-1, while soluble forms like this compound can interact with both Dectin-1 and CR3.[4] This interaction primes the immune cells, heightening their readiness to respond to subsequent challenges.[1]
Signaling Pathways:
Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events. A key pathway activated is the nuclear factor-kappa B (NF-κB) pathway.[5] this compound has been shown to activate NF-κB-like transcription factors in monocytic cell lines in a time- and concentration-dependent manner.[5] This activation, however, appears to differ from that induced by potent inflammatory stimuli like lipopolysaccharide (LPS), as this compound does not typically induce the production of pro-inflammatory cytokines on its own, but rather primes the cells for an enhanced response.[5]
Data Presentation: Quantitative Effects of this compound
The immunomodulatory activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Hematopoietic Activity of this compound
| Cell Type | Growth Factor(s) | This compound Concentration | Fold Increase in Colony-Forming Cells (CFCs) vs. Growth Factor Alone |
| Murine Bone Marrow | G-CSF | 100 ng/mL | 1.5 - 2.0 |
| Murine Bone Marrow | GM-CSF | 100 ng/mL | 1.5 - 2.0 |
Data from in vitro studies with bone marrow target cells from C3H/HeN mice.[6]
Table 2: In Vivo Hematopoietic Recovery in Myelosuppressed Animal Models
| Animal Model | Treatment | Endpoint | Result |
| Cyclophosphamide-treated mice | This compound (0.5 mg/kg) | Bone marrow cellularity and GM-progenitor cells | Enhanced recovery at days 4 and 8 post-chemotherapy |
| Cyclophosphamide-treated cynomolgus monkeys | This compound (0.5, 1.0, or 2.0 mg/kg) | White blood cell recovery | Accelerated recovery |
| Cyclophosphamide-treated cynomolgus monkeys | This compound (0.5, 1.0, or 2.0 mg/kg) | Median duration of neutropenia | Reduction in duration |
Data from studies evaluating the ability of this compound to modulate hematopoiesis in vivo.[6]
Table 3: Clinical Efficacy of this compound (Imprime PGG) in Combination with Cetuximab for Advanced Non-Small Cell Lung Cancer (NSCLC)
| Parameter | BTH1677 (Imprime PGG) + Cetuximab + Chemotherapy | Control (Cetuximab + Chemotherapy) | p-value |
| Investigator Review | |||
| Objective Response Rate (ORR) | 47.8% | 23.1% | 0.0468 |
| Central Review | |||
| Objective Response Rate (ORR) | 36.6% | 23.1% | 0.2895 |
Results from a randomized, open-label, multicenter, phase II study.[7]
Table 4: Clinical Efficacy of this compound (Imprime PGG) in Combination with Pembrolizumab in Advanced Non-Small Cell Lung Cancer (NSCLC) after Progression on Anti-PD-1/PD-L1
| Parameter | Value | 95% Confidence Interval |
| Confirmed Objective Response Rate | 10% | 2% - 27% |
| Median Progression-Free Survival | 2.6 months | 1.4 - 7.0 months |
| 6-month Progression-Free Survival Rate | 37% | |
| 12-month Progression-Free Survival Rate | 17% | |
| Median Overall Survival | 11.1 months | |
| 6-month Overall Survival Rate | 75% | |
| 12-month Overall Survival Rate | 46% |
Data from a phase Ib/II study (BTCRC LUN 15-017).[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivity of this compound.
Neutrophil Phagocytosis Assay
This assay measures the ability of neutrophils to engulf opsonized particles, a key function of the innate immune system that can be modulated by this compound.
Materials:
-
Ficoll-Paque for neutrophil isolation
-
Fluorescently labeled bacteria (e.g., FITC-labeled Staphylococcus aureus)
-
Human serum for opsonization
-
This compound
-
Quenching agent (e.g., trypan blue)
-
Flow cytometer
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.
-
Bacterial Opsonization: Incubate fluorescently labeled bacteria with human serum to allow for complement and antibody deposition.
-
This compound Treatment: Pre-incubate isolated neutrophils with varying concentrations of this compound or a vehicle control.
-
Phagocytosis: Mix the this compound-treated neutrophils with the opsonized bacteria and incubate to allow for phagocytosis.
-
Quenching: Add a quenching agent to extinguish the fluorescence of any bacteria that have not been internalized.
-
Flow Cytometry: Analyze the neutrophils by flow cytometry to quantify the percentage of fluorescent cells (neutrophils that have phagocytosed bacteria) and the mean fluorescence intensity (indicative of the number of bacteria per neutrophil).
Dectin-1 Binding Assay
This assay determines the direct interaction of this compound with the Dectin-1 receptor on the surface of immune cells.
Materials:
-
Cells expressing Dectin-1 (e.g., macrophages, dendritic cells, or a Dectin-1-transfected cell line)
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the Dectin-1-expressing cells.
-
Binding Reaction: Incubate the cells with fluorescently labeled this compound in the presence or absence of an excess of unlabeled this compound (as a competitor to determine specific binding).
-
Washing: Wash the cells to remove any unbound labeled this compound.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the amount of this compound bound to the cell surface.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the activation and nuclear translocation of NF-κB, a key transcription factor in the this compound signaling pathway.
Materials:
-
Immune cells (e.g., macrophages, monocytic cell line)
-
This compound
-
Nuclear extraction buffers
-
Oligonucleotide probe containing the NF-κB consensus binding sequence
-
Radioactive or fluorescent label for the probe
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Protocol:
-
Cell Treatment: Treat the immune cells with this compound for various time points.
-
Nuclear Extract Preparation: Isolate the nuclear proteins from the treated cells.
-
Probe Labeling: Label the NF-κB oligonucleotide probe with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe. If NF-κB is present and active in the nuclear extract, it will bind to the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the presence of the NF-κB-DNA complex.
Hematopoietic Stem Cell (HSC) Mobilization Assay
This assay quantifies the release of HSCs from the bone marrow into the peripheral blood following this compound administration in an in vivo model.
Materials:
-
Animal model (e.g., mice)
-
This compound
-
Flow cytometer
-
Fluorescently conjugated antibodies against HSC markers (e.g., c-Kit, Sca-1, and lineage markers for mice)
Protocol:
-
Animal Treatment: Administer this compound to the animals.
-
Blood Collection: At various time points after treatment, collect peripheral blood from the animals.
-
Red Blood Cell Lysis: Lyse the red blood cells to enrich for the white blood cell population.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies that identify HSCs and progenitor cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to enumerate the population of HSCs in the peripheral blood.
Complement Activation Assay (CH50)
This assay measures the total activity of the classical complement pathway, which can be influenced by this compound.
Materials:
-
Human serum
-
Antibody-sensitized sheep red blood cells (sRBCs)
-
This compound
-
Spectrophotometer
Protocol:
-
Serum Incubation: Incubate human serum with various concentrations of this compound or a control.
-
Hemolysis Reaction: Add the sRBCs to the treated serum. Activation of the classical complement pathway will lead to the lysis of the sRBCs.
-
Quantification of Hemolysis: Centrifuge the samples to pellet any unlysed sRBCs. Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
CH50 Calculation: The CH50 value is the dilution of serum required to lyse 50% of the sRBCs. A decrease in the CH50 value indicates complement consumption and activation.
Conclusion
This compound is a well-characterized biological response modifier with a clear mechanism of action involving key immune receptors and signaling pathways. The quantitative data from preclinical and clinical studies demonstrate its potential in enhancing hematopoietic recovery and as an adjuvant in cancer immunotherapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this compound and to explore its full therapeutic potential. As our understanding of the intricate interplay between this compound and the immune system continues to grow, so too will the opportunities for its application in addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. Frontiers | Neutrophil Functional Heterogeneity: Identification of Competitive Phagocytosis [frontiersin.org]
- 5. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety of BTH1677 (1,3-1,6 beta glucan; Imprime PGG) in combination with cetuximab and chemotherapy in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and in vivo hematopoietic activities of Betafectin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib/II study of imprime PGG and pembrolizumab in patients with previously treated advanced non-small cell lung cancer (NSCLC): BTCRC LUN 15-017 - PMC [pmc.ncbi.nlm.nih.gov]
Pgg-glucan induction of pro-inflammatory cytokines
An In-Depth Technical Guide to Pgg-Glucan-Mediated Induction of Pro-Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a soluble poly-(1,6)-β-D-glucopyranosyl-(1,3)-β-D-glucopyranose derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent biological response modifier recognized for its immunomodulatory capabilities. As a pathogen-associated molecular pattern (PAMP), it is recognized by the innate immune system, leading to the activation of various immune cells, including macrophages, neutrophils, and dendritic cells.[1][2] A key consequence of this recognition is the production of pro-inflammatory cytokines, which orchestrate the subsequent immune response.
A critical distinction in the activity of β-glucans lies in their physical form. While soluble this compound can "prime" immune cells, enhancing their response to secondary stimuli often without directly inducing significant inflammatory cytokine production on its own, particulate or immobilized β-glucans are potent direct inducers of these cytokines.[3][4][5][6] This guide details the core mechanisms, signaling pathways, and experimental protocols relevant to the induction of pro-inflammatory cytokines by β-glucans, with a focus on the pathways activated by particulate forms that lead to a robust inflammatory response.
Immune Recognition of β-Glucan
The initiation of a cytokine response is dependent on the recognition of β-glucan structures by specific pattern recognition receptors (PRRs) on the surface of myeloid cells like macrophages. The primary receptors involved are Dectin-1, Toll-like Receptors (TLRs), and Complement Receptor 3 (CR3).[1][7]
Signaling Pathways for Cytokine Induction
The binding of particulate β-glucan to Dectin-1 and its co-receptors triggers a cascade of intracellular signaling events, culminating in the transcription of pro-inflammatory cytokine genes.
Dectin-1 Signaling Pathway
Dectin-1 is the principal receptor for β-1,3-glucans. Unlike TLRs, its signaling does not rely on the MyD88 adapter protein. Upon β-glucan binding, Dectin-1's cytoplasmic immunoreceptor tyrosine-based activation motif (ITAM)-like domain is phosphorylated by Src family kinases.[6][8] This creates a docking site for spleen tyrosine kinase (Syk), which is a critical initiator of the downstream cascade.[9][10] Activated Syk recruits and activates the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, both essential for transcribing cytokine genes like TNF, IL6, and IL1B.[6][8]
Toll-Like Receptor 2/6 Co-stimulation
β-glucans can also be recognized by TLR2 in conjunction with TLR6.[11] This engagement activates a distinct, yet synergistic, signaling pathway. TLR activation recruits the adaptor protein MyD88, which initiates a signaling cascade that also culminates in the activation of NF-κB.[11] This collaboration between Dectin-1 and TLR2 results in an amplified inflammatory response, leading to more robust cytokine production than either pathway could achieve alone.
Data on Pro-Inflammatory Cytokine Induction
Stimulation of human monocytes and macrophages with particulate β-glucans induces the production and secretion of several key pro-inflammatory cytokines in a time- and dose-dependent manner.[12][13] The primary cytokines involved include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][12][14]
| Cytokine | Cell Type | β-Glucan Form | Concentration Range (µg/mL) | Observed Effect | Reference(s) |
| TNF-α | Human Monocytes | Particulate Yeast Glucan | 0.4 - 18 (particles/cell) | Dose-dependent increase in mRNA and protein. | [12] |
| Murine Wound Macrophages | Particulate (Glyc101) | 5 - 100 | Dose-dependent increase in protein secretion. | [13] | |
| IL-1β | Human Monocytes | Particulate Yeast Glucan | 0.4 - 18 (particles/cell) | Dose-dependent increase in mRNA and protein. | [12] |
| IL-6 | Human Whole Blood | Soluble Yeast β-1,3-Glucan | Not Specified | Minor induction alone; primes for LPS response. | [5] |
| Human Monocytes | β-Glucan (general) | Not Specified | Increased secretion. | [14] | |
| IL-8 | Human Whole Blood | Soluble Yeast β-1,3-Glucan | Not Specified | Significant induction. Strong synergy with LPS. | [5] |
Experimental Protocols
Investigating the effects of this compound requires standardized protocols for cell culture, stimulation, and downstream analysis.
Protocol for Human Monocyte-Derived Macrophage (MDM) Culture
This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).[1][15][16]
-
PBMC Isolation: Dilute whole blood or a buffy coat with sterile phosphate-buffered saline (PBS). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque). Collect the buffy coat layer containing PBMCs.
-
Monocyte Enrichment: Wash the isolated PBMCs. Enrich for monocytes by either plastic adherence for 1-2 hours or by positive selection using magnetic-activated cell sorting (MACS) for CD14+ cells.[1]
-
Differentiation: Resuspend the purified monocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a differentiation cytokine.
-
For M1-like macrophages , use 50 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
For M2-like macrophages , use 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
-
Culture: Plate the cells at a density of 1 x 10^6 cells/mL in tissue culture plates. Culture for 6-7 days at 37°C and 5% CO2. Replace the medium every 2-3 days with fresh, cytokine-containing medium. Differentiated, adherent macrophages will be ready for stimulation experiments.[15]
Protocol for Cytokine Quantification by ELISA
This protocol outlines a standard sandwich ELISA for measuring cytokine concentrations in culture supernatants.[2][17]
-
Plate Coating: Dilute a purified anti-cytokine capture antibody to 1-4 µg/mL in a binding solution. Add 100 µL to each well of a 96-well high-protein-binding ELISA plate. Seal and incubate overnight at 4°C.[17]
-
Blocking: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well. Incubate for at least 1 hour at room temperature (RT).
-
Sample Incubation: Wash the plate. Add 100 µL of culture supernatants (diluted if necessary) and cytokine standards (prepared by serial dilution) to the appropriate wells. Seal and incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated anti-cytokine detection antibody (typically 0.5-1 µg/mL) to each well. Seal and incubate for 1 hour at RT.[17]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) to each well. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of a chromogenic substrate (e.g., TMB). Allow the color to develop for 15-30 minutes in the dark.
-
Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol for Cytokine mRNA Quantification by RT-qPCR
This protocol is for measuring the relative expression of cytokine genes.[18][19]
-
RNA Extraction: Lyse the stimulated macrophages directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit). Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.[18]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 0.5-1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Real-Time PCR (qPCR): Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target cytokine gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a typical protocol:
-
Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the target gene expression to the housekeeping gene.[22]
Protocol for Signaling Pathway Analysis by Western Blot
This protocol is for detecting the phosphorylation (activation) of key signaling proteins like Syk and NF-κB.[9][11]
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk, anti-phospho-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.
Conclusion
This compound is a powerful immunomodulator whose effect on pro-inflammatory cytokine production is highly dependent on its physical state and the receptors it engages. Particulate or aggregated β-glucans are potent activators of the Dectin-1 and TLR2 signaling pathways in myeloid cells, leading to the robust, NF-κB-dependent transcription of key cytokines such as TNF-α, IL-1β, and IL-6. In contrast, soluble this compound often serves to prime the innate immune system with minimal direct cytokine induction. This distinction is paramount for researchers and drug development professionals. A thorough understanding of these concentration-dependent and form-dependent mechanisms, analyzed through rigorous experimental protocols, is essential for harnessing the therapeutic potential of this compound, whether for enhancing anti-pathogen immunity or for applications in immuno-oncology.
References
- 1. Culture of Human Monocyte-Derived Macrophages - Creative Biolabs [macrophage.creative-biolabs.com]
- 2. bowdish.ca [bowdish.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of soluble beta-1,3-glucan and lipopolysaccharide on cytokine production and coagulation activation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]
- 7. Frontiers | Glutathione Metabolism Is a Regulator of the Acute Inflammatory Response of Monocytes to (1→3)-β-D-Glucan [frontiersin.org]
- 8. Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and mechanism of the Dectin-1-mediated Syk/NF-κB signaling pathway in Talaromyces marneffei infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CR3 and Dectin-1 Collaborate in Macrophage Cytokine Response through Association on Lipid Rafts and Activation of Syk-JNK-AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of human monocyte beta-glucan receptors by glucan particles induces production of TNF-alpha and IL-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Glucan-Induced IL-10 Secretion by Monocytes Triggers Porcine NK Cell Cytotoxicity [frontiersin.org]
- 15. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culture of Human Monocyte-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gene-quantification.de [gene-quantification.de]
- 21. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Pgg-Glucan from Saccharomyces cerevisiae Cell Wall: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pgg-glucan, a poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent biological response modifier with significant immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, including its structural characteristics, detailed methods for its extraction and purification, and an in-depth analysis of its biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising immunomodulator.
Introduction
β-glucans are a diverse group of polysaccharides found in the cell walls of various organisms, including bacteria, fungi, algae, and plants like oats and barley.[1] Among these, β-glucans derived from the cell wall of Saccharomyces cerevisiae have garnered considerable attention for their potent immunomodulatory effects.[2] this compound, a specific soluble β-(1,3)/(1,6)-glucan, stands out for its ability to enhance the body's innate and adaptive immune responses.[3][4] This makes it a promising candidate for various therapeutic applications, including infection prophylaxis, cancer adjuvant therapy, and general immune system enhancement.[3]
Structure and Physicochemical Properties
The cell wall of Saccharomyces cerevisiae is a complex structure primarily composed of mannoproteins, β-glucans, and a small amount of chitin.[5] The β-glucan component consists of a linear backbone of β-(1,3)-linked D-glucose units with β-(1,6)-linked side chains of varying lengths.[1][6] This branched structure is crucial for its biological activity.[6] this compound is a highly purified, soluble form of this yeast β-glucan.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | (C6H10O5)n | |
| Molecular Weight | ~70 - 240 kDa | [8][9] |
| Solubility | Soluble in aqueous media | [10] |
| Structure | Poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose | [3] |
| Source | Saccharomyces cerevisiae cell wall | [3] |
Extraction and Purification of this compound
The isolation of high-purity this compound from the yeast cell wall is a multi-step process involving cell lysis, extraction, and purification to remove other cellular components like mannoproteins and chitin.
Experimental Protocol: Extraction and Purification
This protocol outlines a common method for the extraction and purification of soluble β-glucan from Saccharomyces cerevisiae.
3.1.1. Materials
-
Saccharomyces cerevisiae cells
-
Sabouraud Dextrose Agar
-
Yeast Extract-Peptone-Glucose (YPG) broth
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ethanol
-
DEAE Sephacel
-
Concanavalin A (ConA)-Sepharose
-
Sonciator
-
Centrifuge
-
Chromatography columns
3.1.2. Procedure
-
Yeast Culture: Grow Saccharomyces cerevisiae cells on Sabouraud Dextrose Agar and then culture in YPG broth.[11]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and wash them. Disrupt the cells using sonication to obtain the cell walls.[11]
-
Alkaline-Acid Extraction:
-
Suspend the cell walls in 2% sodium hydroxide (NaOH) and incubate to solubilize the alkali-soluble β-glucan.[4][11]
-
Centrifuge to pellet the insoluble material.
-
Neutralize the supernatant with 3% acetic acid.[11]
-
Precipitate the β-glucan by adding ethanol.[8] This initial preparation is designated as glucan-S1.[11]
-
-
Purification:
-
Ion-Exchange Chromatography: To remove contaminating proteins, dissolve the glucan-S1 preparation and apply it to a DEAE Sephacel chromatography column.[4][11] The fraction containing the β-glucan is collected (glucan-S2).[11]
-
Affinity Chromatography: To remove mannoproteins, apply the glucan-S2 fraction to a Concanavalin A-Sepharose column.[4][11] The flow-through contains the purified, soluble β-glucan (glucan-S3).[11]
-
Table 2: Purity and Yield at Different Stages of Purification
| Fraction | Protein Content (%) | Glucan/Mannan Ratio | Yield (%) | References |
| Glucan-S1 | 2.4 | - | - | [11] |
| Glucan-p1 | 2.8 | 30/70 | - | [8] |
| Glucan-S2 | - | - | - | [11] |
| Glucan-p2 | 0.3 | 30/70 | - | [8] |
| Glucan-S3 | Undetectable | Free of mannan | ~4 (of starting cell wall material) | [8][11] |
Biological Activities and Mechanism of Action
This compound is a potent immunomodulator that enhances the host's defense mechanisms against infections and cancer.[3] It exerts its effects by interacting with specific receptors on various immune cells, including macrophages, dendritic cells, and neutrophils.[3][4]
Key Biological Activities
-
Enhanced Phagocytosis: this compound primes immune cells to more efficiently engulf and destroy pathogens.[3]
-
Stimulation of Cytokine Production: It induces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which further amplify the immune response.[3]
-
Priming of Immune Cells: Exposure to this compound leaves immune cells in a heightened state of readiness, allowing for a more rapid and effective response to subsequent challenges.[3]
-
Adjuvant in Cancer Therapy: this compound can be used in conjunction with cancer treatments to boost the immune system, which is often suppressed by chemotherapy and radiation.[3]
Mechanism of Action: Signaling Pathways
This compound is recognized by several pattern recognition receptors (PRRs) on the surface of immune cells. The primary receptors involved are Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs).[3][4]
4.2.1. Dectin-1 Signaling Pathway
Dectin-1 is a C-type lectin receptor that plays a crucial role in antifungal immunity. Upon binding to this compound, Dectin-1 initiates a signaling cascade that leads to phagocytosis, production of reactive oxygen species (ROS), and the synthesis of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. vjol.info.vn [vjol.info.vn]
- 3. researchgate.net [researchgate.net]
- 4. What is PGG glucan used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Isolation of beta-glucan from the cell wall of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pgg-Glucan Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a poly-(1,6)-β-glucopyranosyl-(1,3)-β-glucopyranose, is a potent biological response modifier derived from the cell wall of yeast, primarily Saccharomyces cerevisiae.[1] As an immunomodulator, it enhances the body's innate immune response, making it a compound of significant interest for infection prophylaxis, cancer adjuvant therapy, and general immune system enhancement.[1][2] this compound is recognized by immune cells through pattern recognition receptors like Dectin-1 and Complement Receptor 3 (CR3), triggering a cascade of signaling events that bolster phagocytic activity and cytokine production.[1][3]
The efficacy and safety of this compound are intrinsically linked to its purity. Co-extraction of other cell wall components, such as mannoproteins and chitin, can interfere with its biological activity and potentially cause adverse reactions.[4][5] Therefore, robust and well-defined extraction and purification protocols are critical for research and development.
This document provides detailed methodologies for the extraction and purification of this compound from yeast, summarizes key quantitative data, and illustrates the experimental workflow and relevant biological pathways.
Experimental Workflow Overview
The overall process for obtaining pure this compound involves several key stages, starting from yeast cell culture and culminating in a highly purified final product. The general workflow includes cell harvesting, cell wall disruption, crude glucan extraction, and a multi-step purification process to remove contaminants.
Caption: General experimental workflow for this compound extraction and purification.
Experimental Protocols
Several methods exist for extracting and purifying β-glucans from yeast. The choice of method can significantly impact the yield, purity, and structural integrity of the final product.[6][7]
Protocol 1: Alkaline-Acid Extraction
This is a widely used chemical method that effectively breaks down the yeast cell wall to release glucans.[6][8]
Methodology:
-
Cell Preparation: Harvest yeast cells from the culture medium by centrifugation (e.g., 5000 rpm for 15 minutes). Wash the pellet with distilled water to remove residual media.[8]
-
Alkaline Treatment: Resuspend the yeast biomass in a 1 M Sodium Hydroxide (NaOH) solution at a 1:4 (w/v) ratio.[8]
-
Extraction: Heat the suspension in a water bath at 80-90°C for 2 hours with constant stirring.[6][8] This step solubilizes proteins and some polysaccharides.
-
Centrifugation: Cool the mixture and centrifuge at 6,000 x g for 25 minutes at 4°C to collect the insoluble glucan pellet.[9]
-
Neutralization & Acid Treatment: Wash the pellet with distilled water. Resuspend the pellet in a 3% acetic acid solution (1:4 v/v) and heat at 85°C for 1 hour.[8] This step helps to precipitate the glucan and remove acid-soluble components.
-
Washing: Centrifuge the suspension (5000 rpm, 15 min, 4°C), discard the supernatant, and wash the precipitate sequentially with distilled water and then ethanol.[8]
-
Drying: Dry the final pellet in an oven at 55-60°C for 6 hours to obtain crude this compound.[8][9]
Protocol 2: Autolysis and Acid Extraction
This method uses the yeast's own enzymes to break down the cell before a milder acid extraction.
Methodology:
-
Cell Preparation: Harvest and wash yeast cells as described in Protocol 1.
-
Autolysis: Resuspend the yeast biomass in a sodium phosphate buffer (e.g., 30%, pH 7.3) and incubate for 24-48 hours at 50-55°C with gentle shaking.[8][9] This allows endogenous enzymes to degrade cellular components.
-
Termination: Terminate the autolysis by heating the suspension to 80°C for 15 minutes.[9]
-
Collection & Extraction: Centrifuge the mixture (5000 rpm, 15 min, 4°C). The subsequent acid extraction, washing, and drying steps are identical to steps 5-7 in Protocol 1.[8]
Protocol 3: Purification of Crude this compound
Crude extracts contain impurities like proteins and mannans that must be removed. Chromatography is a highly effective purification method.[4][10]
Methodology:
-
Protein Removal (Ion-Exchange Chromatography):
-
Dissolve the crude glucan extract in an appropriate buffer.
-
Load the solution onto a DEAE-Sephacel or similar anion-exchange column.[4][10]
-
Proteins, which are typically negatively charged, will bind to the column, while the neutral glucan molecules will flow through. Collect the flow-through fraction.
-
-
Mannoprotein Removal (Affinity Chromatography):
-
The fraction from the previous step still contains mannan/mannoprotein complexes.
-
Load this fraction onto a Concanavalin A (ConA)-Sepharose column.[4][10] Concanavalin A specifically binds to mannose residues, thus capturing mannoproteins.
-
Collect the flow-through, which now contains purified, mannoprotein-free this compound.[4]
-
-
Final Precipitation and Drying:
-
Precipitate the purified glucan from the collected fraction using ethanol.
-
Wash the precipitate with acetone and dry it to obtain the final high-purity product.[11]
-
Data Presentation: Yield and Purity
The efficiency of extraction and purification protocols is assessed by measuring the yield and purity of the resulting β-glucan. Purity can be determined by measuring the glucose content after acid hydrolysis or using specific β-glucan assay kits.[9][12]
Table 1: Comparison of Extraction and Purification Results
| Method | Source Organism | Yield | Purity | Key Findings | Citation(s) |
| Alkaline-Acid Extraction | S. cerevisiae | Variable | Contains ~2.8% protein before chromatography | An effective method for initial crude extraction. | [4][10] |
| Microwave-Assisted Extraction | P. ostreatus mycelium | 2.97 g / 100g dry powder | Not specified | Yield was 2.05 times greater than traditional methods. | [13] |
| Ionic Liquid Extraction | S. cerevisiae | Not specified | 98.4% | A novel method using [BMIM]Cl results in a high-purity product. | [14] |
| Protein A Chromatography | Biopharmaceutical Process | N/A | 97.7% - 99.99% clearance | Highly effective at removing β-glucan impurities from antibody preparations. | |
| Charge-Modified Filtration | Biopharmaceutical Process | N/A | Effective removal | Posidyne® nylon 6,6 filters can actively remove β-glucans from process buffers. | [15] |
This compound Signaling Pathway
This compound exerts its immunomodulatory effects by activating specific signaling pathways in immune cells, primarily macrophages, neutrophils, and dendritic cells.[1] The binding of this compound to cell surface receptors initiates a signaling cascade that culminates in the activation of transcription factors and the expression of genes involved in host defense.
Caption: this compound signaling pathway via Dectin-1 leading to immune activation.[1][16][17]
References
- 1. What is PGG glucan used for? [synapse.patsnap.com]
- 2. Isolation, purification and characterization of β-glucan from cereals - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of soluble beta-glucan with immune-enhancing activity from the cell wall of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Isolation of beta-glucan from the cell wall of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A methodology for the selection of a routine purity test for insoluble beta(1-->3)glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ffhdj.com [ffhdj.com]
- 14. researchgate.net [researchgate.net]
- 15. Multipronged approach to managing beta-glucan contaminants in the downstream process: control of raw materials and filtration with charge-modified nylon 6,6 membrane filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of β-D-Glucan Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-glucans are polysaccharides of D-glucose monomers linked by β-glycosidic bonds, which are integral components of the cell walls of bacteria, fungi, yeast, and some plants. These molecules are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), triggering a range of immune responses. Accurate quantification of β-glucan concentration is crucial in various fields, including immunology, drug development, and quality control of food and pharmaceutical products.
A critical note on Porphyromonas gingivalis (Pgg)-glucan: The initial query specified methods for quantifying Pgg-glucan. However, extensive research indicates that the primary cell surface polysaccharides of Porphyromonas gingivalis are not β-glucans. The cell wall of P. gingivalis is characterized by lipopolysaccharides (LPS) with O-antigen and anionic polysaccharides, which are composed of a complex arrangement of sugars including mannose, rhamnose, galactose, and glucose.[1][2][3] While some studies have identified a glucan component within the O-polysaccharide of P. gingivalis LPS, it is not the typical (1,3)-β-D-glucan structure that is the primary target of the quantification methods detailed below. Therefore, these protocols are presented for the general quantification of β-glucans from sources known to produce them in significant quantities, such as yeast (e.g., Saccharomyces cerevisiae), fungi, and cereals.
β-Glucan Recognition and Signaling Pathway
β-glucans are primarily recognized by the Dectin-1 receptor on myeloid cells, which triggers a downstream signaling cascade leading to various cellular responses, including phagocytosis, respiratory burst, and the production of pro-inflammatory cytokines.
Methods for β-Glucan Quantification
Several methods are available for the quantification of β-glucan concentration, each with its own advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available equipment. This document details three common methods: the Limulus Amebocyte Lysate (LAL) assay, an enzymatic assay, and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Method | Principle | Typical Linear Range | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| LAL Assay | Activation of Factor G by (1→3)-β-D-glucan, leading to a measurable colorimetric or turbidimetric change. | 1-100 pg/mL | High (pg/mL range) | High (96-well plate format) | High sensitivity and specificity (with glucan-specific lysate). | Potential for false positives from endotoxin if not using a specific lysate. |
| Enzymatic Assay | Specific enzymes hydrolyze β-glucan to glucose, which is then quantified colorimetrically. | 4-100 µg/mL | Moderate (µg/mL range) | Medium to High | High specificity for β-glucan linkages. | Less sensitive than LAL; indirect measurement of glucose. |
| HPLC | Acid hydrolysis of β-glucan to glucose, followed by separation and quantification of glucose by HPLC. | 0.01-0.16 mg/mL | Low (mg/mL range) | Low | Accurate and reproducible; can quantify total glucose from glucan. | Requires specialized equipment; laborious sample preparation. |
| ELISA | Sandwich immunoassay using antibodies specific to β-D-glucan. | 15.63-1000 pg/mL | High (pg/mL range) | High (96-well plate format) | High sensitivity and specificity. | Dependent on antibody availability and specificity. |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Assay for (1→3)-β-D-Glucan
This protocol is based on the principle that (1→3)-β-D-glucan activates the Factor G pathway in LAL, leading to a quantifiable colorimetric or turbidimetric signal. To ensure specificity, a lysate where the Factor C pathway (activated by endotoxin) is blocked or absent is used.
-
Glucan-specific LAL reagent kit (e.g., Glucatell®, Fungitell®)
-
(1→3)-β-D-glucan standard (e.g., Pachyman)
-
Pyrogen-free water
-
Pyrogen-free test tubes and pipette tips
-
Incubating microplate reader capable of kinetic or endpoint absorbance/turbidity measurements
-
Reagent Preparation: Reconstitute the LAL reagent and β-glucan standard according to the manufacturer's instructions using pyrogen-free water.
-
Standard Curve Preparation: Prepare a dilution series of the β-glucan standard in pyrogen-free water. A typical range is 1-100 pg/mL.
-
Sample Preparation: Dilute samples in pyrogen-free water to fall within the range of the standard curve.
-
Assay Procedure: a. Add 50 µL of each standard and sample dilution in duplicate to a 96-well microplate. b. Add 50 µL of pyrogen-free water to two wells to serve as a negative control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Add 100 µL of the reconstituted LAL reagent to each well. e. Immediately place the plate in the incubating microplate reader at 37°C.
-
Data Acquisition:
-
Kinetic Assay: Monitor the change in absorbance or turbidity over time (e.g., every minute for 90 minutes). The time taken to reach a certain optical density is inversely proportional to the β-glucan concentration.
-
Endpoint Assay: After a fixed incubation time (e.g., 60 minutes), read the final absorbance or turbidity.
-
-
Data Analysis: Generate a standard curve by plotting the known concentrations of the β-glucan standards against their corresponding reaction times or final absorbance values. Determine the β-glucan concentration in the samples by interpolating their values from the standard curve.
Enzymatic Assay (Megazyme Yeast β-Glucan Kit)
This method employs specific enzymes to hydrolyze (1,3)(1,6)-β-glucan and (1,3)-β-glucan to glucose, which is then quantified using a glucose oxidase/peroxidase (GOPOD) reagent.
-
Megazyme Yeast β-Glucan Assay Kit (K-EBHLG) or similar
-
2 M Potassium Hydroxide (KOH)
-
1.2 M Sodium Acetate Buffer (pH 3.8)
-
Distilled water
-
Centrifuge
-
Spectrophotometer or microplate reader capable of reading at 510 nm
-
Sample Preparation: Mill the sample to pass through a 0.5 mm screen. Accurately weigh ~20 mg of the milled sample into a glass tube.
-
Solubilization: Add 0.4 mL of 2 M KOH and a small stir bar. Stir for 30 minutes in an ice-water bath.[4]
-
Neutralization: Add 1.6 mL of 1.2 M sodium acetate buffer (pH 3.8) and mix well.
-
Enzymatic Hydrolysis: Add 40 µL of the Glucamix enzyme mixture, cap the tubes, and incubate for 16 hours at 40°C.[4]
-
Sample Clarification: Add 10 mL of distilled water and mix thoroughly. Centrifuge the tubes at 3,000 rpm for 10 minutes.
-
Glucose Quantification: a. Transfer 0.1 mL aliquots of the supernatant in duplicate to new test tubes. b. Prepare a reagent blank (0.1 mL of 200 mM sodium acetate buffer, pH 5.0) and D-glucose standards in quadruplicate. c. Add 4.0 mL of GOPOD reagent to all tubes. d. Incubate for 20 minutes at 40°C.
-
Data Acquisition: Measure the absorbance of all solutions at 510 nm against the reagent blank.
-
Data Analysis: Calculate the glucose concentration from the D-glucose standard curve. The β-glucan concentration is then calculated as a percentage of the original sample weight, using the formula provided in the kit manual.[4]
High-Performance Liquid Chromatography (HPLC)
This method involves the complete acid hydrolysis of β-glucan into its constituent glucose monomers, which are then separated and quantified by HPLC with a refractive index (RI) detector.
-
Sulfuric acid (H₂SO₄), 72%
-
Sodium hydroxide (NaOH) for neutralization
-
D-glucose standard
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Bio-Rad HPX-87P)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Sample Preparation and Hydrolysis: a. Accurately weigh approximately 100 mg of the dried sample into a pressure-resistant tube. b. Add 1 mL of 72% H₂SO₄ and incubate at 30°C for 1 hour with occasional vortexing. c. Dilute the mixture by adding 28 mL of distilled water. d. Autoclave at 121°C for 1 hour.[5]
-
Neutralization: Cool the hydrolysate to room temperature and neutralize to pH 6.5-7.0 with NaOH solution.
-
Volume Adjustment and Filtration: Quantitatively transfer the neutralized solution to a volumetric flask (e.g., 100 mL) and bring to volume with distilled water. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]
-
Standard Preparation: Prepare a series of D-glucose standards (e.g., 0.1 to 2.0 mg/mL) in distilled water and filter them.
-
HPLC Analysis: a. Set up the HPLC system with a carbohydrate column, typically operated at an elevated temperature (e.g., 85°C). b. Use ultrapure water as the mobile phase at a constant flow rate (e.g., 0.5 mL/min). c. Inject equal volumes of the standards and samples.
-
Data Analysis: a. Generate a standard curve by plotting the peak area of the glucose standards against their concentrations. b. Determine the glucose concentration in the sample hydrolysates from the standard curve. c. Calculate the β-glucan content in the original sample using the following formula: β-Glucan (%) = (Glucose concentration (mg/mL) × Final volume (mL) × 0.9) / (Initial sample weight (mg)) × 100 (The factor 0.9 accounts for the mass of water added during hydrolysis of the glucan polymer to glucose monomers).
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of Porphyromonas gingivalis lipopolysaccharide by human caspase−4 depends on lipopolysaccharide purity and guanylate-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Notes and Protocols: Pgg-Glucan as an Adjuvant in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a soluble β-1,3/1,6-glucan derived from the yeast Saccharomyces cerevisiae, has emerged as a promising immunomodulatory agent for use as an adjuvant in cancer therapy.[1] Its mechanism of action involves the activation of both the innate and adaptive immune systems, leading to enhanced tumor cell recognition and destruction.[2][3] These application notes provide a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in combination with monoclonal antibodies and checkpoint inhibitors.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the activation of immune cells, including macrophages, neutrophils, and dendritic cells (DCs).[2][3] The key receptors involved in this process are Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18) and Dectin-1.[4][5]
Upon intravenous administration, this compound is recognized by and binds to these receptors on the surface of immune cells.[4] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, enhanced phagocytosis, and the production of pro-inflammatory cytokines and chemokines.[5][6]
A critical aspect of this compound's efficacy in cancer therapy is its ability to "prime" neutrophils and macrophages.[2] This priming process enhances their ability to recognize and kill tumor cells that have been opsonized with complement component iC3b, a process often initiated by tumor-targeting monoclonal antibodies.[2][7]
Furthermore, this compound can promote the maturation of dendritic cells, leading to improved antigen presentation and the subsequent activation of tumor-specific T-cell responses.[8] This bridges the innate and adaptive immune responses, creating a more robust and sustained anti-tumor effect.[8]
Signaling Pathways
The binding of this compound to its receptors initiates distinct signaling pathways that culminate in an anti-tumor immune response.
-
CR3 Signaling: The interaction of this compound with CR3 on neutrophils and macrophages is a key mechanism for enhancing their tumoricidal activity. This binding primes the receptor to recognize iC3b-opsonized tumor cells, leading to antibody-dependent cellular phagocytosis (ADCP) and the release of cytotoxic molecules.[2][4]
-
Dectin-1 Signaling: Dectin-1 is a C-type lectin receptor that recognizes the β-1,3-glucan backbone of this compound.[9] Upon binding, Dectin-1 triggers a signaling cascade involving spleen tyrosine kinase (Syk) and caspase recruitment domain-containing protein 9 (CARD9).[10] This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in inflammation and immunity.[11][12]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of this compound as a cancer therapy adjuvant.
Table 1: Preclinical Efficacy of this compound in Combination with Monoclonal Antibodies
| Cancer Model | Monoclonal Antibody | This compound Dose/Schedule | Key Findings | Reference |
| B16F10 Melanoma (lung metastasis) | anti-Tyrp1 (TA99) | 1.2 mg/mouse i.v. (days 1, 3, 7, 10, 14) | Significantly enhanced anti-tumor activity compared to either agent alone. | [9] |
| Human Carcinoma Xenografts | Various (anti-GD2, CD20, EGFR, HER2) | Oral administration | Greatly enhanced anti-tumor effects of mAbs against established tumors. | [2][13] |
| NSCLC Xenograft (NCI-H23) | Cetuximab (anti-EGFR) | Not specified | Combination therapy suppressed tumor development and improved long-term survival. | [2] |
Table 2: Preclinical Efficacy of this compound in Combination with Checkpoint Inhibitors
| Cancer Model | Checkpoint Inhibitor | This compound Dose/Schedule | Key Findings | Reference |
| MC38 Colon Cancer | anti-PD-1 | Not specified | Enhanced anti-tumor activity compared to anti-PD-1 alone. | [9] |
| Murine Lung Carcinoma (LLC) | anti-PD-1 | 1 mg daily (oral) | Combination inhibited tumor growth more effectively than either agent alone. | [14][15] |
| Pancreatic Cancer (post-ablation) | anti-PD-L1 | Not specified | Combination therapy suppressed residual tumor growth and prolonged survival. | [16] |
Table 3: Clinical Trial Data for this compound in Combination Therapies
| Cancer Type | Combination Therapy | Phase | Key Efficacy Results | Reference |
| Advanced NSCLC | Cetuximab + Chemotherapy | II | Objective Response Rate (ORR): 47.8% (this compound arm) vs. 23.1% (control arm). | [17][18] |
| Metastatic Colorectal Cancer | Cetuximab + Irinotecan | Ib/IIa | Doubled the historical overall response rate. | [19] |
| Metastatic Colorectal Cancer | Cetuximab | Ib/IIa | Doubled the historical overall response rate compared to cetuximab monotherapy. | [19] |
| Relapsed/Refractory Neuroblastoma | 3F8 (anti-GD2) | I | 2-year Progression-Free Survival: 28%; 2-year Overall Survival: 61%. | [20] |
| Advanced Melanoma / TNBC (post-CPI) | Pembrolizumab | II | ORR in advanced melanoma (post-CPI): 33% (historical Pembro). ORR in TNBC: 18.5% (historical Pembro). |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a cancer therapy adjuvant.
Protocol 1: In Vivo Efficacy of this compound in Combination with an Anti-Tumor Monoclonal Antibody
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a tumor-targeting monoclonal antibody in a syngeneic or xenograft mouse model.
Materials:
-
6-8 week old female mice (e.g., C57BL/6 for syngeneic models, or immunodeficient mice like NCG for xenografts)
-
Tumor cells (e.g., B16F10 melanoma, MC38 colon carcinoma)
-
This compound (soluble, injectable grade)
-
Anti-tumor monoclonal antibody (e.g., anti-Tyrp1 for B16F10)
-
Phosphate Buffered Saline (PBS), sterile
-
Calipers
-
Syringes and needles for injection
Workflow Diagram:
Procedure:
-
Tumor Cell Implantation: Inject tumor cells into the mice. For a lung metastasis model using B16F10 cells, inject 1 x 105 cells intravenously (i.v.) via the tail vein.[9] For subcutaneous models, inject cells subcutaneously (s.c.) into the flank.
-
Tumor Establishment: Allow tumors to establish for a predetermined period (e.g., 3-7 days).
-
Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound alone
-
Group 3: Monoclonal antibody alone
-
Group 4: this compound + Monoclonal antibody
-
-
Treatment Administration:
-
Administer this compound intravenously at a dose of, for example, 1.2 mg/mouse on specified days (e.g., days 1, 3, 7, 10, 14 post-tumor implantation).[9]
-
Administer the monoclonal antibody intraperitoneally (i.p.) or intravenously (i.v.) at a specified dose and schedule (e.g., 50 µ g/mouse on days 1, 3, 5, 7, 10).[9][13]
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure tumor volume with calipers every 2-3 days.
-
For lung metastasis models, monitor for signs of distress and euthanize at a predetermined endpoint (e.g., day 21).[9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
For subcutaneous tumors, excise and weigh the tumors.
-
For lung metastasis models, harvest the lungs and count the number of metastatic nodules.
-
Protocol 2: In Vivo Efficacy of this compound in Combination with a Checkpoint Inhibitor
Objective: To assess the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cells (e.g., MC38 colon carcinoma)
-
This compound (soluble, injectable grade or oral formulation)
-
Anti-PD-1 or anti-PD-L1 antibody
-
Phosphate Buffered Saline (PBS), sterile
-
Calipers
-
Syringes and needles for injection
Workflow Diagram:
Procedure:
-
Tumor Cell Implantation: Inject 5 x 105 MC38 cells subcutaneously into the flank of C57BL/6 mice.[21]
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors are palpable (e.g., 50-100 mm³), proceed to the next step.
-
Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound alone
-
Group 3: Checkpoint inhibitor alone (e.g., anti-PD-1)
-
Group 4: this compound + Checkpoint inhibitor
-
-
Treatment Administration:
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the general health and body weight of the mice.
-
Endpoint Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors and measure their weight.
-
Optional: Process tumors, spleens, and draining lymph nodes for immunophenotyping by flow cytometry to analyze immune cell infiltrates (e.g., CD8+ T cells, macrophages).[21]
-
Protocol 3: In Vitro Macrophage Activation Assay
Objective: To assess the ability of this compound to activate macrophages in vitro by measuring the expression of activation markers using flow cytometry.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently-labeled antibodies against macrophage activation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II)
-
FACS buffer (PBS with 2% FBS and 0.02% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the cells with different concentrations of this compound (e.g., 1, 10, 100 µg/mL) or a vehicle control (culture medium). Incubate for 24-48 hours.[22]
-
Cell Harvesting: Gently scrape the cells from the wells and transfer them to FACS tubes.
-
Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against macrophage activation markers for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI).[22]
-
Protocol 4: In Vitro Neutrophil Phagocytosis Assay
Objective: To determine the effect of this compound on the phagocytic capacity of neutrophils.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound
-
Fluorescently-labeled particles (e.g., FITC-labeled zymosan or latex beads)
-
Phagocytosis buffer (e.g., RPMI 1640)
-
Trypan blue or other quenching agent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using a density gradient centrifugation method.[1]
-
Pre-incubation: Pre-incubate the isolated neutrophils with this compound at various concentrations (e.g., 1-100 µg/mL) or a vehicle control for 30-60 minutes at 37°C.[1]
-
Phagocytosis: Add the fluorescently-labeled particles to the neutrophil suspension at a specific ratio (e.g., 10 particles per neutrophil). Incubate for 30-60 minutes at 37°C to allow for phagocytosis.[1]
-
Quenching: Add trypan blue to quench the fluorescence of extracellular (non-phagocytosed) particles.
-
Analysis:
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of neutrophils that have phagocytosed particles and the MFI, which corresponds to the number of particles per cell.[23]
-
Fluorescence Microscopy: Alternatively, visualize the cells under a fluorescence microscope and manually count the number of neutrophils with internalized particles.
-
Conclusion
This compound has demonstrated significant potential as an adjuvant in cancer therapy, enhancing the efficacy of both monoclonal antibodies and checkpoint inhibitors. The protocols and data presented in these application notes provide a framework for researchers to further investigate and harness the immunomodulatory properties of this compound in the development of novel cancer immunotherapies. Careful consideration of experimental design, including appropriate controls and quantitative endpoints, is crucial for advancing our understanding of this promising therapeutic agent.
References
- 1. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Yeast-derived β-Glucan with Anti-tumor Monoclonal Antibody for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta Glucan: Supplement or Drug? From Laboratory to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined yeast-derived beta-glucan with anti-tumor monoclonal antibody for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Administered Particular β-Glucan Modulates Tumor-capturing Dendritic Cells and Improves Anti-tumor T Cell Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Imprime PGG Enhances Anti-Tumor Effects of Tumor-Targeting, Anti-Angiogenic, and Immune Checkpoint Inhibitor Antibodies [frontiersin.org]
- 10. SYK-CARD9 signaling axis promotes gut fungi-mediated inflammasome activation to restrict colitis and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orally administered beta-glucans enhance anti-tumor effects of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Glucan Combined With PD-1/PD-L1 Checkpoint Blockade for Immunotherapy in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | β-Glucan Combined With PD-1/PD-L1 Checkpoint Blockade for Immunotherapy in Patients With Advanced Cancer [frontiersin.org]
- 16. β-glucan combined with PD-1/PD-L1 checkpoint blockade suppresses pancreatic tumor growth after ablation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety of BTH1677 (1,3–1,6 beta glucan; Imprime PGG) in combination with cetuximab and chemotherapy in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized, open-label, multicenter, phase II study evaluating the efficacy and safety of BTH1677 (1,3-1,6 beta glucan; Imprime PGG) in combination with cetuximab and chemotherapy in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Phase I Trial of Oral Yeast-Derived β-Glucan to Enhance Anti-GD2 Immunotherapy of Resistant High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Phagocytosis by Human Neutrophils is Stimulated by a Unique Fungal Cell Wall Component - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pgg-glucan in Infection Prophylaxis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a soluble beta-glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent immunomodulating agent. It has demonstrated significant promise in preclinical and clinical studies as a prophylactic agent against infections, particularly in immunocompromised hosts. This compound enhances the host's innate immune response, primarily by activating neutrophils, macrophages, and dendritic cells. This leads to improved pathogen recognition, phagocytosis, and microbial killing. Furthermore, this compound has been shown to stimulate hematopoiesis, accelerating the recovery of white blood cells in myelosuppressed individuals, a critical factor in preventing infections in patients undergoing chemotherapy or radiation therapy.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical immunocompromised models for infection prophylaxis studies. Detailed protocols for key experiments are provided to guide researchers in designing and executing their own investigations.
Mechanism of Action: this compound Signaling
This compound exerts its immunomodulatory effects by binding to specific receptors on the surface of immune cells. The primary receptors involved are Complement Receptor 3 (CR3, also known as Mac-1 or CD11b/CD18) and Dectin-1.[8][9][10][11] Upon binding, a signaling cascade is initiated, leading to cellular activation.
References
- 1. The effect of PGG-beta-glucan on neutrophil chemotaxis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucan induced modification of experimental Staphylococcus aureus infection in normal, leukemic and immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. betaglukan.cz [betaglukan.cz]
- 4. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Beta-Glucan Contamination in Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Prebiotic β-glucan Treatment at Juvenile Age on the Gut Microbiota Composition and the Eventual Type 1 Diabetes Onset in Non-obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsavalibrary.com [bsavalibrary.com]
- 8. Efficacy of Candida dubliniensis and Fungal β-Glucans in Inducing Trained Innate Immune Protection Against Inducers of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protective effect of glucan against systemic Staphylococcus aureus septicemia in normal and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Pgg-Glucan in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of Pgg-glucan (also known as Imprime PGG or BTH1677) in preclinical research, summarizing key quantitative data from various studies and providing detailed protocols for relevant experiments. This compound, a soluble β-1,3/1,6-glucan derived from the yeast Saccharomyces cerevisiae, has been shown to be a potent immunomodulatory agent that can enhance the efficacy of anti-cancer therapies.[1][2]
Mechanism of Action
Intravenously administered this compound functions as a Pathogen-Associated Molecular Pattern (PAMP) that activates the innate immune system.[2][3] It does not directly induce inflammatory cytokines but primes immune cells for enhanced effector functions.[4][5] The primary mechanism involves the binding of this compound to Pattern Recognition Receptors (PRRs) on various immune cells, principally Dectin-1 and Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18).[3][6] This interaction initiates a signaling cascade that leads to the activation of innate immune cells, including macrophages, neutrophils, monocytes, and dendritic cells (DCs), and subsequently bridges to an adaptive immune response.[1][3]
Signaling Pathways
The binding of this compound to Dectin-1 and CR3 on myeloid cells triggers downstream signaling pathways that are crucial for its immunomodulatory effects. The Dectin-1 pathway involves the recruitment and activation of Spleen tyrosine kinase (Syk), which in turn activates Phospholipase C gamma 2 (PLCγ2). This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of immune and inflammatory responses.[4] The CR3-dependent pathway is also critical, particularly for neutrophil-mediated cytotoxicity against tumor cells opsonized with complement component iC3b.[6]
This compound Signaling Pathway in Myeloid Cells
Caption: this compound signaling in myeloid cells.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of intravenous this compound administration in various preclinical models.
Table 1: Effects of Intravenous this compound on Immune Cell Populations
| Animal Model | This compound Dose | Immune Cell Type | Observed Effect | Reference |
| Rats | Not Specified | Wound Neutrophils | 66 ± 6% increase at 6h; 186 ± 42% increase at 18h | [7] |
| Rats (E. coli pneumonia) | Not Specified | BALF Neutrophils | 169 ± 28% increase | [7] |
| C3H/HeN Mice | 0.5 mg/kg | Hematopoietic Colony-Forming Cells (in vitro, with G-CSF/GM-CSF) | 1.5- to 2.0-fold increase | [1] |
| Cynomolgus Monkeys | 0.5, 1.0, or 2.0 mg/kg | White Blood Cells | Accelerated recovery post-cyclophosphamide | [1] |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Anti-Tumor Efficacy of Intravenous this compound in Combination Therapies
| Animal Model | Tumor Type | Combination Therapy | This compound Dose | Tumor Growth Inhibition | Reference |
| Balb/c nude mice | MiaPaCa-2 (pancreatic) | Cetuximab + Gemcitabine | Not Specified | 98% inhibition (p<0.001) | [8] |
| C57BL/6 mice | MC38 (colon) | anti-PD-1 antibody | Not Specified | Significantly smaller tumors than anti-PD-1 alone | [9] |
| C57BL/6 mice | B16F10 (melanoma) | anti-Tyrp1 antibody | 1.2 mg/mouse | Data not quantified, but enhanced anti-tumor activity | [6] |
Experimental Protocols
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of intravenous this compound in a subcutaneous murine tumor model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound (sterile, endotoxin-free)
-
Phosphate-buffered saline (PBS), sterile
-
Anti-PD-1 antibody or other combination agent
-
Calipers
-
Syringes and needles (27G)
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth daily using calipers.
-
When tumors reach a volume of approximately 50 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).[9]
-
Administer this compound intravenously via the tail vein at a dose of 1.2 mg/mouse in 100 µL of PBS, twice weekly.[6]
-
Administer the combination agent according to its established protocol (e.g., anti-PD-1 intraperitoneally).
-
-
Monitoring and Endpoint:
-
Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the pre-determined endpoint (e.g., 2000 mm³) or if there are signs of excessive morbidity.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare tumor growth between groups.
-
Experimental Workflow for In Vivo Murine Tumor Model
Caption: Workflow for a typical in vivo tumor model.
Neutrophil Activation Assay by Flow Cytometry
This protocol describes how to assess the activation of neutrophils in response to this compound treatment in vivo.
Materials:
-
Blood or spleen samples from this compound treated and control mice
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-Ly6G, anti-CD11b, anti-CD86)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Collect whole blood in EDTA-containing tubes or prepare a single-cell suspension from the spleen.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash cells with FACS buffer and resuspend at 1 x 10^7 cells/mL.
-
-
Staining:
-
Block Fc receptors with Fc block for 10 minutes on ice.
-
Add the antibody cocktail (e.g., anti-Ly6G, anti-CD11b, anti-CD86) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the neutrophil population (e.g., Ly6G+ cells).
-
Analyze the expression of activation markers (e.g., CD11b, CD86) on the neutrophil population.
-
-
Data Analysis:
-
Determine the percentage of activated neutrophils and the mean fluorescence intensity (MFI) of activation markers.
-
Compare the results between this compound treated and control groups.
-
Logical Flow for Neutrophil Activation Assay
Caption: Workflow for neutrophil activation assay.
Conclusion
The intravenous administration of this compound represents a promising strategy to enhance anti-tumor immunity in preclinical models. Its ability to activate innate immune cells through Dectin-1 and CR3 signaling pathways, leading to enhanced tumor cell killing, particularly in combination with monoclonal antibodies, is well-documented. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound. Careful consideration of the animal model, tumor type, and combination therapy is essential for optimizing the experimental design and translating these preclinical findings into clinical applications.
References
- 1. Phase Ib/II study of imprime PGG and pembrolizumab in patients with previously treated advanced non-small cell lung cancer (NSCLC): BTCRC LUN 15-017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imprime PGG Enhances Anti-Tumor Effects of Tumor-Targeting, Anti-Angiogenic, and Immune Checkpoint Inhibitor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04064 [kegg.jp]
- 8. Biothera Pharmaceuticals Presents Preclinical Data Showing Imprime PGG Activates Natural Killer Cell-Mediated Tumor Killing - BioSpace [biospace.com]
- 9. diva-portal.org [diva-portal.org]
PGG-Glucan: An Immunomodulatory Agent in Surgical Infection Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-surgical infections represent a significant challenge in clinical practice, leading to increased morbidity, mortality, and healthcare costs.[1][2] PGG-glucan, a soluble beta-glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, has emerged as a promising immunomodulatory agent for the prevention and treatment of these infections.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for its evaluation in established surgical infection models.
This compound enhances the host's innate immune response, priming immune cells to more effectively combat bacterial and fungal pathogens.[1][2][5] This biological response modifier has been shown to increase the microbicidal activity of macrophages and neutrophils, key effector cells in the defense against surgical pathogens.[1][5]
Mechanism of Action
This compound exerts its immunomodulatory effects by interacting with specific receptors on the surface of innate immune cells, primarily macrophages, neutrophils, and dendritic cells. The key signaling pathways are initiated through binding to Dectin-1 and Complement Receptor 3 (CR3).
Upon administration, this compound is recognized by these pattern recognition receptors, triggering a cascade of intracellular signaling events. This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of various genes involved in the immune response. A key distinction of this compound's action is its ability to activate a specific NF-κB-like complex, involving the p65 subunit but not the p50 subunit, which differentiates its signaling from that of potent inflammatory stimuli like lipopolysaccharide (LPS). This nuanced activation enhances antimicrobial functions without inducing a strong pro-inflammatory cytokine storm.
The binding to Dectin-1 initiates a signaling cascade involving the tyrosine kinase Syk, which is crucial for phagosome maturation and enhanced phagocytic capabilities. Simultaneously, interaction with CR3, particularly in the presence of complement, primes neutrophils for enhanced cytotoxic activity against pathogens.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways activated by this compound.
Data Presentation
The efficacy of this compound in the context of surgical infections has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings from these studies.
Preclinical Data in Animal Models of Surgical Infection
| Animal Model | Pathogen | This compound Dose & Route | Key Findings | Reference |
| Rat Intra-abdominal Sepsis (Cecal Ligation and Puncture) | Polymicrobial | 10 mg/kg, IV (daily for 5 days pre-CLP) | In combination with ampicillin, significantly reduced mortality to 21% (soluble glucan) and 26% (particulate glucan) compared to 53% with ampicillin alone. | [6] |
| Guinea Pig Burn Wound Infection | Pseudomonas aeruginosa | Not specified for this compound | A model for testing immunomodulators in burn wound infections. | [7] |
| Rat Peritonitis Model | Synergistic with antibiotics to reduce mortality. | [3][4] |
Clinical Data in High-Risk Surgical Patients
| Study Design | Patient Population | This compound Dose & Route | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled Phase I/II Trial | 34 high-risk patients undergoing major abdominal or thoracic surgery | Not specified | - Fewer infectious complications (1.4 vs 3.4 infections per infected patient, p=0.05)- Decreased IV antibiotic requirement (0.4 vs 10.3 days, p=0.04)- Shorter ICU stay (0.1 vs 3.3 days, p=0.03) | [1][2] |
| Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial | 1249 high-risk patients undergoing gastrointestinal procedures | 0.5 mg/kg or 1.0 mg/kg, IV (once pre-op, 3 times post-op) | - In the non-colorectal surgery subgroup, a 39% relative reduction in serious infections or death.- In malnourished patients undergoing non-colorectal procedures, a significant reduction in postoperative infection or death. | [3][4] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established animal models of surgical infection.
Protocol 1: Rat Model of Intra-abdominal Sepsis (Cecal Ligation and Puncture - CLP)
This model simulates polymicrobial peritonitis, a common and severe complication of abdominal surgery.
Objective: To evaluate the prophylactic efficacy of this compound in reducing mortality and bacterial load in a rat model of intra-abdominal sepsis.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (soluble form)
-
Sterile 5% dextrose in water (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Antibiotics (e.g., ampicillin)
-
Sterile saline
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intravenously once daily for five consecutive days.
-
Cecal Ligation and Puncture (CLP): Three days after the final this compound dose, perform the CLP procedure.
-
Anesthetize the rat.
-
Make a midline laparotomy incision.
-
Exteriorize the cecum, ligate it below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the cecum twice with a needle (e.g., 22-gauge).
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Post-operative Care:
-
Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.
-
Administer antibiotics (e.g., ampicillin 33 mg/kg) subcutaneously every 12 hours for 7 days.
-
-
Monitoring and Endpoints:
-
Monitor survival daily for at least 7 days.
-
At predetermined time points (e.g., 24 hours post-CLP), a subset of animals can be euthanized to collect peritoneal lavage fluid and blood for determination of bacterial load (colony-forming units, CFU) and cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Protocol 2: Guinea Pig Model of Staphylococcal Burn Wound Infection
This model is relevant for studying infections in immunocompromised hosts, such as burn patients.
Objective: To assess the ability of this compound to prevent lethal infection in a guinea pig model of a burn wound infected with Staphylococcus aureus.
Materials:
-
Hartley guinea pigs (350-400g)
-
This compound
-
Sterile saline (vehicle control)
-
Anesthetic
-
Equipment for creating a standardized burn injury
-
Staphylococcus aureus culture
-
Surgical instruments
Procedure:
-
Burn Injury:
-
Anesthetize the guinea pig.
-
Create a full-thickness scald burn on the dorsum, typically covering 20% of the total body surface area.
-
-
This compound Administration:
-
Begin this compound or vehicle administration 24 hours after the burn injury. The route and dose should be optimized based on preliminary studies.
-
-
Bacterial Challenge:
-
At 96 hours post-burn, challenge the animals by injecting a predetermined lethal dose (LD50) of S. aureus directly into the burn wound eschar.
-
-
Monitoring and Endpoints:
-
Monitor survival daily for a defined period (e.g., 14 days).
-
Record the mean survival time (MST) for each group.
-
At specific time points, tissue biopsies from the burn wound can be collected to determine the bacterial load.
-
Conclusion
This compound demonstrates significant potential as an immunomodulator in the management of surgical infections. Its ability to enhance innate immune responses without inducing a detrimental inflammatory cascade makes it a compelling candidate for further research and development. The protocols and data presented here provide a framework for researchers to investigate the therapeutic utility of this compound and other immunomodulators in the context of surgical site infections.
References
- 1. Randomized phase I/II trial of a macrophage-specific immunomodulator (this compound) in high-risk surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized phase I/II trial of a macrophage-specific immunomodulator (this compound) in high-risk surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the rate of serious postoperative infection or death observed after high-risk gastrointestinal operations. Betafectin Gastrointestinal Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sofislife.com [sofislife.com]
- 6. Glucan enhances survival in an intraabdominal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic immunomodulators for prevention of fatal infections in a burned guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pgg-Glucan in Hematopoietic Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a soluble β-(1,6)-branched β-(1,3)-glucan derived from the yeast Saccharomyces cerevisiae, has demonstrated significant potential as a biological response modifier in the context of hematopoietic recovery. This document provides detailed application notes and protocols for researchers investigating the use of this compound to enhance hematopoietic reconstitution following myelosuppressive insults, such as chemotherapy and radiation. This compound has been shown to accelerate the recovery of hematopoietic lineages, mobilize hematopoietic progenitor cells (HPCs), and synergize with colony-stimulating factors.[1][2] Its mechanism of action involves interaction with immune cell receptors, leading to downstream effects that promote the proliferation and differentiation of hematopoietic stem and progenitor cells.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on the effects of this compound on hematopoietic recovery.
Table 1: In Vitro Effects of this compound on Hematopoietic Colony-Forming Cells (CFCs)
| Cell Type | Cytokine Co-treatment | This compound Effect | Fold Increase vs. Cytokine Alone | Reference |
| Murine Bone Marrow Cells | Granulocyte Colony-Stimulating Factor (G-CSF) or Granulocyte-Macrophage CSF (GM-CSF) | Increased CFC numbers | 1.5- to 2.0-fold | [1] |
| Murine Bone Marrow Cells | IL-1, IL-3, M-CSF, and Stem Cell Factor (SCF) | Enhanced high-proliferative-potential CFC growth | Not specified | [1] |
| Murine Bone Marrow Cells | IL-3, SCF, and Erythropoietin | Enhanced erythroid burst-forming unit growth | Not specified | [1] |
| Human CD34+ Bone Marrow Mononuclear Cells | Subtherapeutic concentrations of GM-CSF or G-CSF | Increased short-term clonogenic potential | Not specified | [3] |
Table 2: In Vivo Effects of this compound on Hematopoietic Recovery in Myelosuppressed Animal Models
| Animal Model | Myelosuppressive Agent | This compound Dose and Regimen | Key Findings | Reference |
| C3H/HeN Mice | Cyclophosphamide (200 mg/kg, i.p.) | 0.5 mg/kg, i.v., 24 hours before cyclophosphamide | Enhanced recovery of bone marrow cellularity and granulocyte-macrophage progenitor cells on days 4 and 8. | [1] |
| Cynomolgus Monkeys | Cyclophosphamide (55 mg/kg, i.v., on days 1 and 2) | 0.5, 1.0, or 2.0 mg/kg, i.v., on days 3 and 10 | Accelerated white blood cell recovery and reduced median duration of neutropenia. | [1] |
Table 3: this compound-Induced Mobilization of Hematopoietic Progenitor Cells (HPCs) in Mice
| Animal Model | This compound Dose | Timing of Peak Mobilization | Effect on Granulocyte-Macrophage Colony-Forming Cells (GM-CFCs) | Reference |
| C3H/HeN Mice | 2 mg/kg, i.v. | 30 minutes post-injection | Approximately 4-fold greater than saline-treated controls. | [2] |
| C3H/HeN Mice | 4.8-9.6 mg/kg | 24-48 hours post-injection | Optimal mobilizing effects observed. | [4] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects on hematopoiesis through its interaction with Complement Receptor 3 (CR3) on immune cells. This interaction does not typically induce pro-inflammatory cytokines but rather primes the cells for enhanced function. In the context of HPC mobilization, this compound has been shown to activate matrix metalloproteinase-9 (MMP-9), which is crucial for the release of HPCs from the bone marrow niche.[4]
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Cell (CFC) Assay for Assessing this compound Activity
Objective: To determine the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Materials:
-
Bone marrow cells (e.g., from C3H/HeN mice)
-
This compound (sterile, endotoxin-free)
-
Recombinant murine GM-CSF or G-CSF
-
Methylcellulose medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a single-cell suspension of bone marrow cells in IMDM with 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Prepare working solutions of this compound and colony-stimulating factors (CSFs) at desired concentrations.
-
In a sterile tube, combine the bone marrow cells (e.g., 1 x 10⁵ cells), methylcellulose medium, the appropriate CSF (e.g., GM-CSF or G-CSF), and either this compound or vehicle control.
-
Vortex the mixture thoroughly.
-
Allow the mixture to stand for 5-10 minutes for bubbles to rise.
-
Dispense 1.1 mL of the mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.
-
Rotate the dishes to spread the medium evenly.
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO₂.
-
Incubate for 7-14 days.
-
Enumerate colonies (aggregates of >50 cells) under an inverted microscope.
Protocol 2: In Vivo Myelosuppression Model in Mice to Evaluate this compound Efficacy
Objective: To assess the ability of this compound to accelerate hematopoietic recovery in a chemotherapy-induced myelosuppression mouse model.
Materials:
-
C3H/HeN female mice (6-8 weeks old)
-
Cyclophosphamide
-
This compound (sterile, injectable grade)
-
Sterile saline
-
Tuberculin syringes and needles
-
Equipment for blood collection and bone marrow aspiration
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of this compound in sterile saline.
-
Administer a single intravenous (i.v.) injection of this compound (e.g., 0.5 mg/kg) or saline (vehicle control) to the mice.[1]
-
Twenty-four hours after this compound or saline administration, induce myelosuppression by a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).[1]
-
At specified time points (e.g., days 4 and 8 post-cyclophosphamide), euthanize a cohort of mice.[1]
-
Collect peripheral blood for complete blood counts (CBCs).
-
Flush bone marrow from the femurs and tibias to prepare a single-cell suspension.
-
Determine bone marrow cellularity by counting the total number of nucleated cells.
-
Perform CFC assays on the bone marrow cells as described in Protocol 1 to quantify hematopoietic progenitor cells.
Protocol 3: Hematopoietic Progenitor Cell (HPC) Mobilization Assay in Mice
Objective: To quantify the mobilization of HPCs into the peripheral blood following this compound administration.
Materials:
-
C3H/HeN male mice
-
This compound (sterile, injectable grade)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for cardiac puncture
-
Materials for CFC assay (as in Protocol 1)
Procedure:
-
Administer a single i.v. injection of this compound (e.g., 2 mg/kg to 9.6 mg/kg) or saline to mice.[2][4]
-
At various time points post-injection (e.g., 30 minutes, 24 hours, 48 hours, 4 days, 5 days), anesthetize the mice.[2][4]
-
Collect peripheral blood via cardiac puncture into heparinized tubes.
-
Pool blood samples from mice within the same treatment group.
-
Isolate mononuclear cells from the blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Perform a viable cell count.
-
Plate the mononuclear cells in a CFC assay (as described in Protocol 1) to enumerate the number of GM-CFCs.
-
Calculate the number of GM-CFCs per milliliter of blood.
Conclusion
This compound is a promising agent for enhancing hematopoietic recovery. The protocols and data presented here provide a framework for researchers to design and conduct studies to further elucidate its mechanisms of action and evaluate its therapeutic potential. The ability of this compound to synergize with existing therapies, such as G-CSF, and its role in mobilizing hematopoietic progenitor cells, make it a valuable tool in the fields of hematology, oncology, and drug development.
References
- 1. In vitro and in vivo hematopoietic activities of Betafectin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sofislife.com [sofislife.com]
- 3. β-Glucan enhances complement-mediated hematopoietic recovery after bone marrow injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobilization of hematopoietic progenitor cells by yeast-derived beta-glucan requires activation of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of Pgg-Glucan in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pgg-glucan, a β-(1→3)-D-glucan with β-(1→6) branches, is a biologically active polysaccharide derived from the cell walls of fungi, such as Poria cocos. Its immunomodulatory, anti-tumor, and anti-inflammatory properties have garnered significant interest in the pharmaceutical and nutraceutical industries. However, a major hurdle in its application is its poor solubility in aqueous media, which limits its bioavailability and formulation possibilities.[1][2][3][4] This document provides detailed application notes and protocols for various techniques to enhance the solubility of this compound in aqueous solutions, facilitating its use in research and drug development.
Solubilization Techniques Overview
Several physical, chemical, and enzymatic methods can be employed to increase the aqueous solubility of this compound. These techniques primarily work by reducing the molecular weight of the polymer, breaking intermolecular hydrogen bonds, or introducing hydrophilic functional groups.[1][5][6] The choice of method depends on the desired final application, as each technique can influence the structural integrity and biological activity of the glucan.
Key techniques covered in this document include:
-
Alkaline Treatment: A common and effective method for solubilizing β-glucans.
-
Acid Hydrolysis: Controlled hydrolysis to reduce molecular weight.
-
Chemical Modification: Introduction of functional groups to enhance hydrophilicity.
-
Phosphorylation
-
Carboxymethylation
-
-
Physical Methods:
-
Ultrasound-Assisted Solubilization
-
-
Enzymatic Hydrolysis: Targeted degradation of glycosidic bonds.
Quantitative Data Summary
The following tables summarize key quantitative parameters and outcomes for various solubilization techniques, providing a comparative overview for easy reference.
Table 1: Alkaline Treatment Parameters
| Parameter | Value | Reference(s) |
| Alkaline Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [7] |
| Concentration | 0.01 N to 10 N | [7] |
| Temperature | 4°C to 121°C (preferred: 20°C to 100°C) | [7] |
| Typical Conditions | 1 N NaOH at 80°C - 100°C for 1-2 hours | [7] |
| Resulting Concentration | 2 to 10 mg/mL | [7][8] |
Table 2: Chemical Modification and its Effects on Solubility
| Modification Method | Reagents | Key Outcome | Reference(s) |
| Phosphorylation | Dimethyl sulfoxide (DMSO), Urea, Phosphoric acid | Produces water-soluble glucan phosphate. | [6][9][10] |
| Carboxymethylation | Chloroacetic acid or Sodium chloroacetate, NaOH | Improves solubility by introducing hydrophilic carboxymethyl groups. | [1][3][5] |
| Sulfation | Sulfuric acid | Increases solubility through the addition of sulfate groups. | [1][2][5] |
Table 3: Physical and Enzymatic Solubilization Methods
| Method | Key Parameters | Effect on Solubility | Reference(s) |
| Ultrasound-Assisted | Frequency (e.g., 33 kHz), Power, Time (e.g., 1-24 h), Temperature | Reduces molecular weight and increases water solubility. Can be combined with H₂O₂ for enhanced effect. | [5][11][12] |
| Enzymatic Hydrolysis | β-1,3-glucanase, Cellulase | Produces lower molecular weight, water-soluble fragments. | [5][6][13] |
| Hot Water Extraction | Temperature (e.g., 90°C), Time (e.g., 20 hours) | Extracts naturally water-soluble fractions of this compound. | [12][14] |
Experimental Protocols
Protocol 1: Alkaline Solubilization of this compound
This protocol describes a general method for solubilizing this compound using sodium hydroxide.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Centrifuge and tubes
-
Stirring hot plate
-
pH meter
Procedure:
-
Prepare a 1 N NaOH solution by dissolving 40 g of NaOH pellets in 1 L of deionized water.
-
Disperse this compound powder in the 1 N NaOH solution to a final concentration of 1-10 mg/mL.
-
Heat the suspension to 90°C while stirring continuously for 1 hour to facilitate solubilization.[7][8]
-
Cool the mixture to room temperature.
-
Centrifuge the solution at 5000 x g for 15 minutes to remove any insoluble particulate matter.
-
Carefully decant the supernatant containing the solubilized this compound.
-
Neutralize the solution to pH 7.0 by slowly adding HCl while monitoring with a pH meter.
-
The resulting solution contains soluble this compound and can be further purified by dialysis or diafiltration.[7]
Protocol 2: Ultrasound-Assisted Solubilization
This protocol utilizes ultrasonication to enhance the solubility of this compound in water.
Materials:
-
This compound powder
-
Deionized water
-
Ultrasonic processor (probe sonicator or bath)
-
Beaker
-
Stirring plate and stir bar
Procedure:
-
Disperse this compound powder in deionized water to the desired concentration (e.g., 1 mg/mL).
-
Place the beaker containing the suspension in a cooling bath to dissipate heat generated during sonication.
-
Immerse the ultrasonic probe into the suspension (or place the beaker in the ultrasonic bath).
-
Apply ultrasonic energy at a specified frequency and power. For example, a 33 kHz frequency can be used.[5]
-
Sonicate for a defined period, for instance, in intervals of 10 minutes on and 5 minutes off, for a total sonication time of 1-2 hours.
-
After treatment, visually inspect the solution for clarity, indicating the degree of solubilization.
-
Centrifuge the solution to remove any remaining insoluble particles.
Protocol 3: Enzymatic Hydrolysis for Solubilization
This protocol employs enzymes to generate water-soluble this compound fragments.
Materials:
-
This compound powder
-
β-1,3-glucanase or a suitable cellulase preparation
-
Appropriate buffer solution for the enzyme (e.g., sodium acetate buffer, pH 5.0)
-
Water bath or incubator
-
Centrifuge and tubes
Procedure:
-
Suspend the this compound powder in the enzyme buffer at a concentration of 5-10 mg/mL.
-
Pre-heat the suspension to the optimal temperature for the enzyme (e.g., 55°C).[13]
-
Add the enzyme to the suspension at a predetermined concentration (e.g., 2% w/w of the glucan).[13]
-
Incubate the mixture for a specified duration (e.g., 3 hours) with gentle agitation.[13]
-
Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
-
Cool the solution and centrifuge at 8000 x g for 10 minutes to pellet any insoluble material.[13]
-
The supernatant contains the water-soluble this compound hydrolysate.
Visualizations
Logical Workflow for this compound Solubilization
Caption: A logical workflow for the solubilization of this compound.
Signaling Pathway of Soluble this compound
Caption: this compound signaling pathway in leukocytes.[15][16]
References
- 1. Effect of the Modifications on the Physicochemical and Biological Properties of β-Glucan—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for Poria cocos mushroom polysaccharide used as an antitumour drug in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of soluble beta-glucan with immune-enhancing activity from the cell wall of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Glucans: Relationships between Modification, Conformation and Functional Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US5633369A - Method for producing soluble glucans - Google Patents [patents.google.com]
- 8. WO1991003495A1 - Method for producing soluble glucans - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A method for the solubilization of a (1----3)-beta-D-glucan isolated from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ultrasound-assisted H2O2 on the solubilization and antioxidant activity of yeast β-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immune-enhancing effect of water-soluble beta-glucan derived from enzymatic hydrolysis of yeast glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antioxi-supplements.com [antioxi-supplements.com]
- 15. sofislife.com [sofislife.com]
- 16. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Pgg-glucan for experiments
Welcome to the Pgg-Glucan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist you in your research.
Troubleshooting Guide: Common Solubility Issues
Q1: My this compound is not dissolving in aqueous solutions at neutral pH.
A1: this compound, a type of β-glucan, often exhibits poor solubility in water or neutral buffers due to its high molecular weight and tendency to form triple-helix aggregates.[1][2] Here are several approaches to improve its solubility:
-
Alkaline Treatment: this compound's solubility is significantly enhanced in alkaline conditions. Try dissolving it in a dilute sodium hydroxide (NaOH) solution (0.1 M to 1 M).[3][4] Gentle heating (e.g., 90°C for 1 hour) can further aid dissolution.[5] The solution can then be neutralized to a physiologically acceptable pH with an acid like hydrochloric acid (HCl).[5]
-
DMSO (Dimethyl Sulfoxide): DMSO is an effective organic solvent for β-glucans.[3] For biological experiments where high concentrations of DMSO might be cytotoxic, a solution of 50% DMSO in water or buffer can be effective.[3] It's crucial to include a vehicle control (DMSO without this compound) in your experiments.
-
Heating: For some applications, heating a suspension of this compound in saline (e.g., 0.9% NaCl) to 60-70°C can improve solubility, particularly for stimulating dendritic cells.[3]
-
Sonication: Ultrasound treatment can help to break down aggregates and improve the dispersion and solubility of β-glucans in aqueous solutions.[6]
Q2: I'm observing precipitation or gel formation after dissolving my this compound.
A2: This is likely due to the re-aggregation of the this compound molecules. Several factors can influence this:
-
Concentration: High concentrations of this compound are more prone to aggregation. Try working with lower concentrations if your experimental design allows.
-
Temperature: Storing this compound solutions at low temperatures (e.g., 4°C) can sometimes promote the formation of polymer bundles and aggregation.[7]
-
Molecular Weight: Higher molecular weight β-glucans have a greater tendency to aggregate.[2] If possible, using a lower molecular weight fraction might alleviate this issue.
-
Prevention: If precipitation occurs upon storage, gently heating the solution while stirring can often redissolve the this compound. Adding a few drops of toluene can prevent microbial contamination in stored solutions.
Q3: I'm concerned about the biological activity of this compound after harsh solubilization methods.
A3: This is a valid concern. The biological activity of this compound is dependent on its conformation.[7]
-
Alkaline Treatment: While effective for solubilization, prolonged exposure to strong alkali or high temperatures can potentially degrade the polymer. It is advisable to use the mildest conditions that achieve solubility.
-
Acid Treatment: Strong acids can hydrolyze the glycosidic bonds, breaking the β-glucan into smaller, potentially less active, fragments.[3]
-
Verification of Activity: After solubilization, it is recommended to perform a functional assay to confirm the biological activity of your this compound. For example, you could measure its ability to stimulate cytokine production in immune cells or its binding to the Dectin-1 receptor.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for this compound for in vitro cell culture experiments?
A4: For cell-based assays, it is crucial to use a solvent that is biocompatible. A common approach is to first dissolve the this compound in a small amount of sterile 0.1 M NaOH and then dilute it to the final working concentration with sterile phosphate-buffered saline (PBS) or cell culture medium, ensuring the final pH is physiological. Alternatively, dissolving in a low concentration of DMSO and then diluting is also a widely used method.[3] Always include a vehicle control in your experimental setup.
Q5: How does the molecular weight of this compound affect its solubility and activity?
A5: Generally, lower molecular weight β-glucans are more soluble in water.[2] However, the biological activity, such as the affinity for the β-glucan receptor, can be influenced by molecular weight, with some studies indicating that higher molecular weight fractions have a higher affinity.[5] The optimal molecular weight will depend on the specific application.
Q6: Can I use acid to dissolve this compound?
A6: While acids like acetic acid and formic acid can be used to treat and solubilize glucans, they can also cause degradation of the polymer into smaller fragments.[5] An acid degradation method using 45% sulfuric acid has been used to produce low-molecular-weight soluble yeast β-glucan. This might be desirable for certain applications but could alter the biological activity for others.
Q7: How can I prevent aggregation of this compound in my stock solutions?
A7: To prevent aggregation, it is recommended to prepare fresh solutions when possible. If storing solutions, do so at room temperature or as recommended by the supplier, as low temperatures can sometimes promote aggregation.[7] If aggregation is observed, gentle warming and vortexing can help to redissolve the this compound.
Data Presentation: Solubility of β-Glucans
The following tables summarize quantitative data on the solubility of β-glucans under various conditions. Note that specific solubility can vary depending on the source, purity, and molecular weight of the this compound.
Table 1: Solubility of β-Glucans in Different Solvents
| Solvent | Concentration | Temperature (°C) | Observations | Reference |
| Water (neutral pH) | Low | Room Temp | Generally poor solubility, forms suspensions. | [2] |
| 0.1 M - 1 M NaOH | 1 - 10 mg/mL | Room Temp - 90°C | Good solubility, forms a clear solution. | [3][5] |
| DMSO | Variable | Room Temp - 80°C | Good solvent for β-glucans. | [3][8] |
| 50% DMSO (aq) | Variable | Room Temp | Can be effective for solubilization. | [3] |
| 0.9% NaCl | 1 mg/mL | 60 - 70°C | Improved solubility with heating. | [3] |
| Formic Acid (90%) | 100g in 3L | Room Temp | Used for extraction and solubilization. | |
| Acetic Acid (0.5 M) | 100g in 500mL | 90°C | Used in extraction protocols. | [5] |
Table 2: Effect of Molecular Weight (Mw) on Water Solubility of Oat β-Glucan
| Molecular Weight ( g/mol ) | Water Solubility (%) | Reference |
| 1.13 x 10⁵ | 72.8 | [2] |
| 9.04 x 10⁵ | 68.2 | [2] |
| 1.65 x 10⁵ | 72.3 | [2] |
| 8.51 x 10⁵ | 67.2 | [2] |
| 2.42 x 10⁵ - 1.61 x 10⁵ | 83.4 - 87.3 | [2][7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Alkaline Treatment
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add a small volume of sterile 0.1 M NaOH to the powder.
-
Vortex thoroughly to create a slurry.
-
If necessary, gently heat the solution at 50-60°C for 15-30 minutes, with intermittent vortexing, until the this compound is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to a physiological pH (7.2-7.4) by adding sterile 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter or pH strips.
-
Bring the solution to the final desired volume with sterile PBS or cell culture medium.
-
Sterile-filter the final solution through a 0.22 µm filter before use in cell culture experiments.
Protocol 2: Solubilization of this compound using DMSO
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add a minimal volume of sterile, anhydrous DMSO to dissolve the powder completely. Gentle warming (up to 80°C) and vortexing can be applied if needed.[8]
-
For cell-based assays, slowly add the this compound/DMSO stock solution to your pre-warmed cell culture medium or PBS with vigorous stirring to achieve the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO.
Mandatory Visualizations
Signaling Pathways
This compound primarily exerts its immunomodulatory effects through interaction with pattern recognition receptors on immune cells, such as Dectin-1, leading to the activation of downstream signaling pathways like NF-κB.
Caption: this compound activation of the Dectin-1 signaling pathway.
Caption: General workflow of canonical NF-κB activation.
Experimental Workflow
Caption: Workflow for preparing a sterile this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5633369A - Method for producing soluble glucans - Google Patents [patents.google.com]
- 6. Beta-Glucans in Biotechnology: A Holistic Review with a Special Focus on Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 8. researchgate.net [researchgate.net]
Pgg-glucan stability and storage conditions
Welcome to the technical support center for Pgg-Glucan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding this compound stability and storage.
Q1: What are the recommended storage conditions for lyophilized this compound powder?
A1: Lyophilized this compound powder is stable and should be stored in a cool, dry place. For long-term storage, temperatures between 2°C and 8°C are recommended to maintain its quality.[1][2] One commercial beta-glucan product is stated to have a shelf life of up to 5 years when stored properly in a cool, dry place away from direct sunlight.[3]
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Once dissolved, this compound solutions can be stored for short periods at 2-8°C. For longer-term storage, it is advisable to divide the solution into single-use aliquots and freeze them at -20°C to -70°C.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to molecular rearrangement and aggregation, potentially reducing solubility and bioactivity.[4] The stability of a reconstituted beta-glucan solution is cited as 6 months when frozen.[1][2]
Q3: Is this compound sensitive to pH? What is the optimal pH range for stability?
A3: this compound exhibits good pH stability, particularly under neutral or alkaline conditions.[5] For solubilization and many biological assays, a pH range of 7.0 to 12.0 is often used.[6] Acidic conditions (pH 1-5) can be used during extraction but may affect long-term stability if not neutralized.[6]
Q4: Does temperature affect the stability and activity of this compound in solution?
A4: Yes, temperature can significantly impact this compound. While it demonstrates excellent heat stability in its dry form (withstanding temperatures up to 220°C), in solution, high temperatures can induce slow degradation through thermal hydrolysis.[5][7] For experimental use, binding assays are often conducted at 37°C.[8][9] However, long-term storage at elevated temperatures is not recommended. Frozen storage is best for preserving the integrity of the molecule in solution.[10][11]
Q5: What is this compound and how does its structure relate to its function?
A5: this compound is a β-(1,6) branched β-(1,3) glucan, a polysaccharide purified from the cell walls of the yeast Saccharomyces cerevisiae.[12] Its biological activity is linked to its unique triple-helix conformation.[13] This structure is recognized by specific receptors on immune cells, such as macrophages and neutrophils, initiating a signaling cascade that enhances the body's immune response.[14]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: this compound solution appears cloudy or has visible precipitates (Aggregation).
-
Cause: this compound molecules, particularly those with low molecular weight, have a tendency to aggregate, which reduces solubility.[11] This can be caused by improper reconstitution, repeated freeze-thaw cycles, or suboptimal pH. In aqueous solutions, this compound can form triple-helix aggregates.[13]
-
Solution:
-
Proper Reconstitution: Ensure the lyophilized powder is fully dissolved. Follow the detailed reconstitution protocol (see Experimental Protocols section). This may involve initial wetting with ethanol followed by heating and stirring in an aqueous buffer.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot the reconstituted solution into single-use volumes before freezing to prevent the need for repeated thawing.
-
Sonication: If aggregates have formed, gentle sonication can sometimes help to disrupt them and improve solubility.[15]
-
Check pH: Ensure the buffer pH is within the optimal range (neutral to slightly alkaline) for solubility.
-
Diagram: Troubleshooting this compound Aggregation
Caption: A flowchart for troubleshooting this compound aggregation issues.
Issue 2: Loss of biological activity or inconsistent experimental results.
-
Cause: The biological activity of this compound is highly dependent on its structural integrity. Degradation can occur due to improper storage, contamination, or exposure to harsh chemical conditions. Oxidative cleavage, induced by substances like free radicals, can degrade the molecule.[7][16]
-
Solution:
-
Use Fresh Aliquots: Always use a fresh, previously unthawed aliquot for each experiment to ensure maximum potency.
-
Aseptic Technique: Handle this compound solutions using sterile techniques to prevent microbial contamination, which could introduce enzymes that degrade the polysaccharide.
-
Verify Reagents: Ensure that other reagents in your experimental system (e.g., cell culture media, buffers) do not contain components that could cause degradation. For example, some food additives like ascorbic acid can be detrimental to beta-glucan stability.[17]
-
Quality Control: Perform a functional assay (see Phagocytosis Assay Protocol below) to confirm the activity of your this compound stock before proceeding with critical experiments.
-
Data Presentation: Stability of Beta-Glucans
The tables below summarize quantitative data on beta-glucan stability under various conditions, compiled from studies on different beta-glucan sources.
Table 1: Effect of Storage Temperature and Time on Beta-Glucan Solubility in a Food Matrix (Data adapted from studies on beta-glucan fortified bread)
| Storage Temperature | Storage Duration | Approximate Solubility |
| 23°C (Room Temp) | 4 Days | >50% reduction[11] |
| -20°C (Frozen) | 2 Weeks | ~40%[10] |
| -20°C (Frozen) | 8 Weeks | ~50% reduction[4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Lyophilized Powder | Unopened | 2°C to 8°C[1][2] | Up to expiry date (e.g., 5 years)[3] |
| Reconstituted Solution | Aliquoted, Single Freeze | -20°C to -70°C[1][2] | Up to 6 months[1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol is adapted from standard methods for reconstituting high-purity beta-glucan standards.[1][2]
-
Preparation: Bring the vial of lyophilized this compound to room temperature.
-
Initial Wetting: Add a small volume of 99.5% ethanol to the vial to wet the powder. For a 50 mg vial, 5 mL is appropriate. Gently swirl to ensure all the powder is wetted.
-
Aqueous Suspension: Transfer the ethanol slurry to a larger glass beaker. Rinse the vial with distilled water to recover any remaining material and add it to the beaker. Add distilled water to approximately 80% of the final desired volume (e.g., 80 mL for a final volume of 100 mL).
-
Solubilization: Add a magnetic stir bar to the beaker, cover with foil, and heat the suspension to 100°C while stirring for one hour. The solution should become clear as the this compound dissolves completely.
-
Final Volume: Allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
-
Storage: The final solution can be used immediately or aliquoted for frozen storage.
Diagram: this compound Reconstitution and Storage Workflow
Caption: Recommended workflow for reconstituting and storing this compound.
Protocol 2: Macrophage Phagocytosis Assay for this compound Activity
This protocol provides a method to assess the immuno-stimulatory activity of this compound by measuring the phagocytic activity of macrophages. This is a key function enhanced by this compound.[14] The protocol is based on established methods.[18][19]
-
Cell Seeding: Seed macrophage cells (e.g., THP-1 differentiated with PMA, or primary macrophages) in a 24-well or 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of your this compound solution (e.g., 10, 50, 100 µg/mL) in appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a negative control (medium only). Incubate for 24 hours.
-
Phagocytosis Induction: Add fluorescently-labeled particles (e.g., FITC-labeled E. coli or zymosan particles) to each well at a specified ratio (e.g., 200:1 particles to cells).
-
Incubation: Incubate for 1-2 hours to allow for phagocytosis. The optimal time may need to be determined empirically.
-
Quenching/Washing: Stop the phagocytosis by placing the plate on ice. Remove non-phagocytosed particles by washing the cells multiple times with ice-cold Phosphate-Buffered Saline (PBS). A quenching agent (like trypan blue) can be added to quench the fluorescence of extracellular particles.
-
Quantification: Measure the phagocytic activity by quantifying the internalized fluorescence. This can be done using a fluorescence plate reader, flow cytometry, or fluorescence microscopy. An increase in fluorescence compared to the negative control indicates enhanced phagocytic activity.
This compound Signaling Pathway
This compound exerts its immunomodulatory effects by binding to receptors on immune cells, primarily macrophages, neutrophils, and dendritic cells. This interaction triggers downstream signaling pathways that lead to cellular activation.[14]
Diagram: this compound Signaling Cascade
Caption: Simplified signaling pathway of this compound in an immune cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. betterwayhealth.com [betterwayhealth.com]
- 4. Cereal B-Glucans: The Impact of Processing and How It Affects Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5633369A - Method for producing soluble glucans - Google Patents [patents.google.com]
- 7. Modulating the structural properties of β-D-glucan degradation products by alternative reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sofislife.com [sofislife.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of storage conditions on the solubility and viscosity of β-glucan extracted from bread under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Microfibrillar structure of this compound in aqueous solution as triple-helix aggregates by small angle x-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is PGG glucan used for? [synapse.patsnap.com]
- 15. Preparation of microparticulate beta-glucan from Saccharomyces cerevisiae for use in immune potentiation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Immune-enhancing effect of water-soluble beta-glucan derived from enzymatic hydrolysis of yeast glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory activity of β-glucan polysaccharides isolated from different species of mushroom – A potential treatment for inflammatory lung conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pgg-Glucan Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Pgg-glucan in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: No or Low Cell Activation (e.g., minimal cytokine production, no phagocytosis)
-
Question: I am not observing any significant cellular response after treating my cells with this compound. What could be the cause?
-
Answer: Low or absent cell activation can stem from several factors related to the this compound itself, the cells, or the assay conditions.
-
This compound Form and Structure: The biological activity of β-glucans is highly dependent on their structure, including size, branching, and whether they are in a particulate or soluble form.[1][2][3] Particulate β-glucans are generally more potent activators of the Dectin-1 signaling pathway compared to most soluble forms.[3][4] Ensure you are using the appropriate form for your intended cellular response. The structure of the β-glucan is critical for inducing Dectin-1 aggregation and subsequent signaling.[2]
-
Suboptimal Concentration: The dosage of this compound is critical. An insufficient concentration will fail to elicit a response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.[5]
-
Cell Type and Receptor Expression: The primary receptors for β-glucans are Dectin-1 and Complement Receptor 3 (CR3).[6][7] Ensure your target cells (e.g., macrophages, dendritic cells, neutrophils) express these receptors.[3][6] Receptor expression levels can vary between cell types and culture conditions.
-
Assay Incubation Time: Cellular responses to this compound are time-dependent. For cytokine production, an incubation period of several hours to days may be necessary. For instance, cytokine measurements in PBMC cultures have been performed after 6 days.[8] Shorter-term assays like respiratory burst may occur more rapidly.
-
Improper Reagent Handling: Repeated freeze-thaw cycles of this compound solutions or improper storage can lead to degradation or aggregation, affecting its activity.[9]
-
Issue 2: High Background Signal or Non-Specific Activation
-
Question: My negative control wells (cells without this compound) are showing a high signal. What could be causing this?
-
Answer: High background signal can obscure the specific effects of this compound and may be caused by contamination or issues with assay reagents.
-
Endotoxin (LPS) Contamination: this compound preparations can be contaminated with endotoxin, a potent stimulator of immune cells. This can lead to high background activation, particularly in cytokine assays.[10] Use this compound with low endotoxin levels and consider using an endotoxin removal kit if necessary.
-
Contamination from Other Sources: Contamination from other microbial components during downstream processing, such as from cellulose-based filters, can introduce immunogenic substances.[11]
-
Serum Components: Components in the cell culture serum may interfere with the assay or cause non-specific activation. In some cases, heat-inactivating the serum or using serum-free media may be necessary.[12] High levels of proteins, bilirubin, or triglycerides in serum have been noted to interfere with some β-glucan detection assays, which could also be a consideration for cell-based assays.[13]
-
Cell Health: Unhealthy or stressed cells can spontaneously release signaling molecules, leading to high background. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[14]
-
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for this compound in a cell-based assay?
A typical starting range for this compound is between 1 to 100 µg/mL. However, the optimal concentration is highly dependent on the cell type, the specific this compound preparation, and the assay being performed. For cytokine production in PBMCs, optimal doses have been reported to be around 5-10 µg/mL.[5][8] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
2. How does the form of this compound (soluble vs. particulate) affect the experiment?
The physical form of β-glucan is a critical determinant of its biological activity.
-
Particulate β-glucans are potent activators of immune cells, primarily through the Dectin-1 receptor, leading to phagocytosis, respiratory burst, and the production of inflammatory cytokines.[3][4][15]
-
Soluble β-glucans , like this compound, can have more varied effects. Some soluble forms can bind to Dectin-1 without initiating a strong signaling cascade, while others can prime cells for an enhanced response to a second stimulus or signal through other receptors like CR3.[3][4][16] Soluble this compound has been shown to enhance the oxidative burst response and microbicidal activity in neutrophils.[16]
3. Which cell types are most responsive to this compound?
Cells of the innate immune system are the primary responders to this compound. These include:
-
Macrophages and Dendritic Cells (DCs): These are key cell types that recognize β-glucans through receptors like Dectin-1 and TLRs, leading to phagocytosis and cytokine production that helps shape the adaptive immune response.[6][17][18]
-
Neutrophils: These cells can be activated by this compound, resulting in enhanced chemotaxis and respiratory burst.[16][19]
-
Natural Killer (NK) cells, B cells, and T cells: While not always direct targets, these cells can be indirectly activated by cytokines produced by macrophages and DCs in response to this compound.[6]
4. What are the key signaling pathways activated by this compound?
This compound primarily activates cells through the Dectin-1 receptor.[17] Upon binding, Dectin-1 triggers a signaling cascade involving the phosphorylation of its ITAM-like motif by Src family kinases. This recruits and activates Spleen tyrosine kinase (Syk), which in turn activates downstream pathways involving CARD9, leading to the activation of NF-κB and subsequent transcription of genes for pro-inflammatory cytokines like TNF-α, IL-6, and IL-23.[1][3][17][20] This pathway also initiates cellular responses such as phagocytosis and respiratory burst.[1][20]
Data Presentation: Recommended this compound Concentration Ranges
| Cell Type | Assay | Recommended Concentration Range (µg/mL) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (IFN-γ, IL-12) | 5 - 10 | [5][8] |
| Murine Dendritic Cells (BMDCs) | Maturation/Activation | 10 | [21] |
| Human Neutrophils | Respiratory Burst | 10 | [22] |
| Murine Monocytic Cell Line (BMC2.3) | Transcription Factor Activation | Concentration-dependent effects observed | [23] |
| Human Leukocytes | Binding Assays | Concentrations up to 100 µg/mL used | [12] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cytokine Production (ELISA)
This protocol outlines a method to determine the optimal dose of this compound for stimulating cytokine production in macrophages.
-
Cell Seeding:
-
Harvest macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and determine cell viability and concentration.
-
Seed 2 x 10^5 cells per well in a 96-well flat-bottom tissue culture plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).
-
Include a "no treatment" control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Carefully remove the medium from the adhered cells and add 200 µL of the this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂. The optimal incubation time may vary and should be optimized (6-48 hours is a common range).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer and store at -80°C until analysis.
-
-
Cytokine Analysis (ELISA):
-
Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the optimal dosage.
-
Protocol 2: Phagocytosis Assay
This protocol describes a method to assess the effect of this compound on the phagocytic activity of macrophages using fluorescently labeled particles.
-
Cell Seeding:
-
Seed macrophages (e.g., J774A.1) at 3 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[24]
-
-
Cell Treatment:
-
Prepare the optimal concentration of this compound (determined from a dose-response experiment) in complete culture medium.
-
Include a "no treatment" control.
-
Replace the medium in the wells with the this compound solution or control medium and incubate for 24 hours.[24]
-
-
Phagocytosis:
-
Add FITC-labeled zymosan or E. coli particles (6 x 10^6 particles/well) to each well.[24]
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Aspirate the supernatant.
-
Add 100 µL of trypan blue solution (250 µg/mL, pH 4.4) to each well and incubate for 1 minute to quench the fluorescence of non-internalized particles.[24]
-
-
Measurement:
-
Wash the cells with PBS to remove the trypan blue.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.2% SDS).[24]
-
Measure the fluorescence of the lysate using a plate reader with appropriate filters for FITC (Excitation ~490 nm, Emission ~525 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity between this compound-treated and untreated cells to determine the effect on phagocytosis.
-
Mandatory Visualizations
Caption: this compound signaling via the Dectin-1 pathway.
Caption: Workflow for optimizing this compound dosage.
References
- 1. β-Glucan Size Controls Dectin-1-Mediated Immune Responses in Human Dendritic Cells by Regulating IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. ashpublications.org [ashpublications.org]
- 5. theijmed.com [theijmed.com]
- 6. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. Orally Administered Particular β-Glucan Modulates Tumor-capturing Dendritic Cells and Improves Anti-tumor T Cell Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for Overcoming Serum Interferences in Detection of Serum (1,3)-β-d-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Differential pathways regulating innate and adaptive antitumor immune responses by particulate and soluble yeast-derived β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. Investigating the Immune-Stimulating Potential of β-Glucan from Aureobasidium pullulans in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Troubleshooting batch-to-batch variability of Pgg-glucan
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting batch-to-batch variability of Pgg-glucan and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a soluble beta-glucan, specifically a poly-(1,6)-β-D-glucopyranosyl-(1,3)-β-D-glucopyranose, derived from the cell wall of the yeast Saccharomyces cerevisiae. It functions as a biological response modifier by stimulating the innate immune system. This compound is recognized by pattern recognition receptors (PRRs) on immune cells like macrophages, neutrophils, and dendritic cells, including Dectin-1, Complement Receptor 3 (CR3), and Toll-like receptors (TLRs).[1] This interaction triggers a signaling cascade that enhances phagocytosis, microbial killing, and the production of pro-inflammatory cytokines, effectively priming the immune system for a more robust response to pathogens.[1][2]
Q2: What are the key sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can arise from several factors throughout the manufacturing and handling process. The primary sources include:
-
Raw Material Inconsistency: Variations in the yeast strain, culture conditions (e.g., temperature, pH, nutrient sources), and harvest time can alter the composition and structure of the initial beta-glucan.[3][4]
-
Extraction and Purification Processes: Differences in extraction methods (e.g., alkaline, acid, hot water), purification steps, and drying techniques can lead to variations in molecular weight, branching, and the presence of impurities.[5][6][7][8]
-
Structural Heterogeneity: The biological activity of this compound is highly dependent on its molecular structure, including its molecular weight, degree of branching, and tertiary structure (e.g., triple helix formation). Even minor variations in these structural parameters can significantly impact its immunomodulatory effects.
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations or exposure to moisture, can lead to degradation or aggregation of this compound. Repeated freeze-thaw cycles of solutions should also be avoided.
Q3: How does batch-to-batch variability of this compound impact experimental results?
A3: Inconsistent batches of this compound can lead to significant variability in experimental outcomes. For example:
-
Variable Immune Cell Activation: Differences in purity, molecular weight, or the presence of aggregates can result in inconsistent activation of macrophages and other immune cells, leading to variable cytokine production (e.g., TNF-α, IL-6) and phagocytic activity.
-
Inconsistent in vivo Efficacy: In animal models, batch variability can affect the efficacy of this compound in infection prophylaxis or as a cancer therapy adjuvant.
-
Physical Property Discrepancies: Variations in solubility and viscosity can affect the preparation of experimental solutions and their behavior in assays.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Low Immune Cell Activation (e.g., low TNF-α or IL-6 production)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Potency | 1. Verify Batch Specifications: Check the certificate of analysis (CofA) for the specific batch. Compare the purity, molecular weight, and endotoxin levels to a previously validated, high-performing batch. 2. Perform a Potency Bioassay: Conduct a standardized macrophage activation assay to determine the functional potency of the new batch. Compare the EC50 value to that of a reference standard. (See Experimental Protocol 2). |
| This compound Degradation | 1. Check Storage Conditions: Ensure the this compound has been stored as a dry powder at the recommended temperature, protected from light and moisture. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh this compound solutions for each experiment. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated freezing and thawing. |
| Presence of Inhibitory Impurities | 1. Assess Purity: Use Size Exclusion Chromatography (SEC-HPLC) to assess the purity and identify any potential aggregates or fragments. (See Experimental Protocol 1). 2. Endotoxin Testing: While this compound activates immune cells, high levels of endotoxin can lead to confounding results. Perform a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. (See Experimental Protocol 3). |
| Assay-related Issues | 1. Cell Health and Density: Ensure the cells used in the assay are healthy, within a low passage number, and plated at the optimal density. 2. Reagent Quality: Verify the quality and proper storage of all assay reagents, including cell culture media, serum, and cytokine detection antibodies. |
Troubleshooting Workflow for Low Immune Cell Activation
References
- 1. benchchem.com [benchchem.com]
- 2. Cereal B-Glucans: The Impact of Processing and How It Affects Physiological Responses [mdpi.com]
- 3. CR3 and Dectin-1 Collaborate in Macrophage Cytokine Response through Association on Lipid Rafts and Activation of Syk-JNK-AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-glucan contamination of pharmaceutical products: How much should we accept? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing the viscosity of oat β-glucan beverages by reducing solution volume does not reduce glycaemic responses | British Journal of Nutrition | Cambridge Core [cambridge.org]
Technical Support Center: Quality Control of Pgg-Glucan Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pgg-glucan preparations. The information is presented in a question-and-answer format to directly address specific issues encountered during quality control assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound preparations?
A1: The critical quality attributes for this compound preparations include:
-
Purity: Absence of contaminants such as proteins, lipids, and other polysaccharides (e.g., α-glucans).[1][2]
-
Identity and Structure: Confirmation of the β-(1,6)-branched β-(1,3)-glucan structure.[3]
-
Potency/Biological Activity: The ability to elicit a desired biological response, such as immune cell activation.
-
Quantity/Concentration: Accurate determination of the β-glucan content.
-
Endotoxin Levels: Ensuring endotoxin contamination is below acceptable limits.[4]
-
Molecular Weight and Aggregation State: Characterization of the size and aggregation of the glucan molecules in solution, which can impact biological activity.[5]
Q2: Which methods are recommended for quantifying this compound?
A2: There is no single universally accepted direct assay for (1,3)-(1,6)-β-D-glucans from yeast.[6] Commonly used methods include:
-
Enzymatic Assays: These kits (e.g., Megazyme K-EBHLG) use specific enzymes to hydrolyze β-glucans into glucose, which is then quantified. An indirect approach is often employed, measuring total glucan and subtracting the α-glucan content.[6][7]
-
Acid Hydrolysis followed by HPLC: The sample is hydrolyzed with acid to break down the β-glucan into glucose, which is then quantified using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).[8]
Q3: How can I test for endotoxin contamination in my this compound sample?
A3: The standard method for endotoxin testing is the Limulus Amebocyte Lysate (LAL) assay.[4] However, β-glucans can interfere with the LAL test and cause false-positive results.[4] To address this, you can use:
-
LAL Assay with a β-Glucan Blocker: The blocker is added to the sample to prevent the activation of the Factor G pathway by β-glucans, making the assay more specific for endotoxin.[5][9]
-
Recombinant Factor C (rFC) Assay: This assay is specific to endotoxin and is not affected by the presence of β-glucans, thus avoiding false-positive results.[1][10][11][12]
Troubleshooting Guides
Enzymatic β-Glucan Quantification Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no β-glucan detected | Improper sample preparation (incomplete solubilization) | Ensure complete solubilization of the β-glucan. For insoluble samples, use appropriate swelling and digestion steps as outlined in the assay protocol (e.g., using KOH).[13] |
| Inactive or improperly stored enzymes | Ensure enzymes are stored at the recommended temperature and have not expired. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay buffer temperature | Allow the assay buffer to reach room temperature before use.[14] | |
| Presence of interfering substances | Some substances can inhibit enzyme activity. Consider sample purification or dilution.[14] | |
| High background or variable results | Contamination of reagents or labware | Use sterile, endotoxin-free labware. Prepare fresh reagent solutions. |
| Improperly thawed or mixed reagents | Ensure all kit components are completely thawed and mixed thoroughly before use.[14] | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy, especially with small volumes.[14] | |
| Overestimation of β-glucan content | Presence of other glucose-containing polymers | If using an indirect method, ensure the enzymes used for α-glucan removal are effective for the specific contaminants in your sample.[6] |
| Free glucose in the sample | If the sample contains free glucose, it can be removed by washing with water (for insoluble β-glucan) or by running a no-enzyme control and subtracting the background glucose level.[13] |
Endotoxin Testing (LAL Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| False-positive endotoxin result | β-glucan interference | Use a β-glucan blocker in your LAL assay.[5][9] Alternatively, use a recombinant Factor C (rFC) assay, which is not affected by β-glucans.[1][10][11][12] |
| Contamination from lab environment or reagents | Use depyrogenated glassware and pipette tips. Ensure all reagents are endotoxin-free. | |
| Inhibition of the LAL reaction (false negative) | pH of the sample is outside the optimal range (6.0-8.0) | Adjust the pH of the sample to be within the recommended range for the LAL assay. |
| Presence of chelating agents or other inhibitors in the sample | Dilute the sample to overcome inhibition. Ensure the dilution factor does not exceed the Maximum Valid Dilution (MVD). | |
| Enhancement of the LAL reaction | Presence of certain proteins or other molecules that activate the cascade | Dilute the sample to reduce the concentration of the enhancing substance. |
HPLC Analysis of β-Glucan Hydrolysates
| Issue | Potential Cause | Troubleshooting Steps |
| Extra or ghost peaks | Contamination in the mobile phase or sample | Use high-purity solvents and filter the mobile phase. Ensure proper sample cleanup to remove interfering substances like proteins.[15] |
| Column contamination | Wash the column with a strong solvent. Consider using a guard column to protect the analytical column.[15] | |
| High backpressure | Clogged column frit or tubing | Reverse flush the column (if permissible by the manufacturer). Check for blockages in the HPLC system tubing. |
| Particulate matter in the sample or mobile phase | Filter all samples and mobile phases before use. | |
| Peak tailing | Secondary interactions between the analyte and the column stationary phase | Adjust the mobile phase pH or ionic strength. |
| Column degradation | Replace the column if it is old or has been used extensively. | |
| Extra-column band broadening | Minimize the length of tubing between the injector, column, and detector. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate | Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.[16] |
| Temperature variations | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
Table 1: Performance Characteristics of Endotoxin and β-Glucan Detection Assays
| Assay | Analyte | Detection Range | Key Features |
| Recombinant Factor C (rFC) Assay | Endotoxin | 0.005 - 5.0 EU/mL[1][11] | Highly specific for endotoxin; not affected by β-glucans.[10][11] |
| LAL Assay with β-Glucan Blocker | Endotoxin | Varies by LAL reagent formulation | Reduces false positives caused by β-glucans.[5][9] |
| Glucatell® Assay | (1,3)-β-D-glucan | Typically pg/mL to ng/mL range | Specific for the detection and quantification of β-glucans.[17] |
Table 2: Typical Recovery of Barley β-Glucan Standards of Different Molecular Weights in a Photometric Assay
| Molecular Weight (kDa) | Recovery (%) |
| 165 | 102 - 113 |
| 391 | 102 - 113 |
| 495 | 102 - 113 |
| 650 | 102 - 113 |
| (Data adapted from a study using a photometric method for high molecular weight β-glucan.)[18] |
Experimental Protocols
Protocol 1: Enzymatic Quantification of this compound (Based on Megazyme K-YBGL Method Principle)
This is an indirect method that determines β-glucan content by subtracting the α-glucan content from the total glucan content.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
For total glucan determination, subject the sample to acid hydrolysis (e.g., with sulfuric acid) to break down all glucans into glucose.
-
For α-glucan determination, treat the sample with enzymes that specifically hydrolyze α-glucans (e.g., amyloglucosidase and pullulanase).
-
-
Glucose Quantification:
-
Use a glucose oxidase/peroxidase (GOPOD) reagent to measure the amount of D-glucose released in both the total glucan and α-glucan preparations.
-
Incubate the samples with the GOPOD reagent according to the manufacturer's instructions (e.g., 20 minutes at 40°C).[6]
-
Measure the absorbance at 510 nm.
-
-
Calculation:
-
Calculate the total glucan and α-glucan content based on the glucose measurements.
-
Subtract the α-glucan content from the total glucan content to determine the β-glucan content.
-
Protocol 2: Endotoxin Testing using LAL with a β-Glucan Blocker
-
Sample Preparation:
-
If necessary, dilute the this compound sample with LAL Reagent Water to a concentration that is within the linear range of the assay and does not inhibit the reaction.
-
-
Addition of β-Glucan Blocker:
-
Add one part of the β-Glucan Blocker reagent to one part of the diluted sample.[5]
-
Vortex the mixture.
-
-
LAL Assay:
-
Perform the LAL assay (kinetic chromogenic or turbidimetric) according to the LAL reagent manufacturer's instructions.
-
Include a control of the sample without the β-glucan blocker to assess the level of β-glucan interference.
-
Also include positive product controls (sample with and without blocker, spiked with a known amount of endotoxin) to check for inhibition or enhancement.
-
-
Data Analysis:
-
Compare the endotoxin levels in the sample with and without the β-glucan blocker. A significant reduction in the apparent endotoxin concentration in the presence of the blocker indicates that the initial result was a false positive due to β-glucan interference.
-
Visualizations
Caption: this compound signaling pathway in immune cells.
Caption: Workflow for indirect β-glucan quantification.
Caption: Decision workflow for endotoxin testing in this compound.
References
- 1. atc.com.tr [atc.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. international-pharma.com [international-pharma.com]
- 5. lonzabio.jp [lonzabio.jp]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 9. lonzabio.jp [lonzabio.jp]
- 10. capsig.com.au [capsig.com.au]
- 11. Professional Bioendo⢠rFC Endotoxin Test Kitï¼Recombinant Factor C Fluorometric Assayï¼ manufacturers and provider | Bioendo [bioendo.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Detection and Quantification of β-(1,3)-D-Glucan Contamination in Nanoparticle Formulations by Factor C Depleted LAL (Glucatell®) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Removing mannoprotein contamination from Pgg-glucan extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-glucan extracts. The focus is on removing persistent mannoprotein contamination to enhance the purity and biological activity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are mannoproteins and why are they considered contaminants in β-glucan extracts?
A1: Mannoproteins are glycoproteins located on the outer layer of the yeast cell wall, composed of a protein backbone and extensively branched mannan (a polymer of mannose) carbohydrate chains.[1][2] They are covalently linked to the inner β-glucan layer.[3] During β-glucan extraction, these mannoproteins are often co-extracted and are considered impurities because their presence can interfere with the biological activity of β-glucans, potentially leading to inaccurate experimental results and reduced efficacy in therapeutic applications.
Q2: What is the expected purity of β-glucan after a standard extraction?
A2: The purity of β-glucan after initial extraction can vary significantly depending on the method used. A standard alkaline-acid extraction may yield β-glucan with purities ranging from 39% to 51%.[4] More rigorous methods combining steps like induced autolysis, hot water extraction, and enzymatic treatments can achieve purities of up to 93-98.4%.[1][5]
Q3: How can I quantify the purity of my β-glucan extract?
A3: High-Performance Liquid Chromatography (HPLC) is a widely accepted method for quantifying β-glucan purity.[6][7] The method typically involves acid hydrolysis of the polysaccharide into its glucose monomers, which are then separated and quantified by HPLC.[6] The β-glucan content is calculated from the amount of glucose detected. Enzymatic assay kits are also commercially available, which use specific enzymes like lichenase and β-glucosidase to break down β-glucan into glucose for quantification.[7]
Q4: Can filtration methods alone remove mannoprotein contamination?
A4: While centrifugation and filtration are crucial steps for separating insoluble β-glucan from soluble impurities, they are generally insufficient to remove all mannoprotein contaminants, especially those tightly associated with the β-glucan matrix.[8] More advanced techniques like ultrafiltration can help in separating molecules based on size, but a multi-step approach including chemical and/or enzymatic treatments is typically necessary for high purity.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low β-Glucan Purity (<70%) | Incomplete removal of proteins and mannoproteins. | Implement a protease digestion step followed by hot water extractions. For very persistent contamination, consider an α-mannosidase treatment. |
| Co-precipitation of other polysaccharides (e.g., glycogen). | Include an acid hydrolysis step (e.g., with acetic or hydrochloric acid) after the initial alkaline extraction to remove acid-soluble glycogen.[8] | |
| High Protein Content in Final Extract | Inefficient initial extraction and washing steps. | Increase the number of washing steps with alkaline and acidic solutions. Ensure thorough re-suspension of the pellet during each wash. |
| Incomplete enzymatic digestion. | Optimize protease concentration, incubation time, and temperature. Ensure the pH of the suspension is optimal for the chosen protease. Consider using a combination of proteases. | |
| Final Product is Colored (not white/off-white) | Presence of residual cellular pigments or Maillard reaction products from heat treatments. | Wash the β-glucan pellet with an organic solvent like isopropanol or acetone to remove lipids and some pigments.[1][4] Minimize excessive heating times and temperatures where possible. |
| Poor Solubility of the Purified β-Glucan | Aggregation of β-glucan chains due to strong intermolecular hydrogen bonds. | Sonication can help to disperse aggregated particles. Some chemical modification methods, such as sulfation, can increase solubility but may alter biological activity.[10] |
| Inconsistent Results Between Batches | Variability in starting yeast material or slight deviations in the purification protocol. | Standardize all steps of the protocol, including volumes, temperatures, incubation times, and centrifugation speeds. Ensure the starting yeast culture is consistent in terms of growth phase and conditions. |
Data on Purification Method Efficacy
The following tables summarize quantitative data from studies on the effectiveness of different methods for removing mannoprotein and other contaminants from β-glucan extracts.
Table 1: Impact of Hot Water Extraction on Yeast Cell Wall Composition
| Component | Fresh Yeast (%) | After Induced Autolysis (%) | After Hot Water Treatment (%) |
| Crude Protein | 19.69 | - | 10.38 |
| Glucans | 33.81 | - | 46.92 |
| Mannoproteins Removed | 0 | 11 | 83 |
| (Data summarized from Liu et al., 2008)[1] |
Table 2: Purity of β-Glucan After Different Extraction and Purification Protocols
| Extraction/Purification Method | Final β-Glucan Purity (%) | Reference |
| Alkaline-Acid Extraction | 44.18 ± 0.94 | [11] |
| Autolysis + Hot NaOH | 64.56 ± 1.25 | [11] |
| Induced Autolysis, Hot Water, Homogenization, Protease | up to 93 | [1] |
| Ionic Liquid Extraction | 95.2 | [12] |
| Optimized Alkaline Extraction | 85 | [4] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments in the purification of β-glucan, along with visual workflows.
Protocol 1: Alkaline-Acid Extraction
This is a fundamental method for the initial extraction of β-glucan from yeast.
-
Alkaline Treatment:
-
Suspend yeast cell paste in a 1.5 M NaOH solution at a ratio of 1:1.5 (w/v).
-
Heat the suspension at 90°C for 2 hours with constant stirring.[8]
-
Cool the mixture and centrifuge at 5000 x g for 15 minutes. Discard the supernatant.
-
Wash the pellet three times with distilled water, centrifuging and discarding the supernatant each time.
-
-
Acid Treatment:
-
Resuspend the washed pellet in a 1 M HCl solution.
-
Heat at 75°C for 2 hours with stirring.[8]
-
Centrifuge at 5000 x g for 15 minutes and discard the supernatant.
-
Wash the pellet three times with distilled water until the pH is neutral.
-
The resulting pellet is the insoluble β-glucan fraction. This can be lyophilized for storage.
-
Protocol 2: Enzymatic Protein Removal (Protease Treatment)
This protocol is used to digest residual protein contaminants.
-
Preparation:
-
Enzymatic Digestion:
-
Add a protease, such as Protamex or Alcalase, at a concentration of 0.5 Units per gram of yeast material.[11]
-
Incubate at 55°C for 5 hours with gentle agitation.[11]
-
Note: The optimal enzyme, concentration, temperature, and pH may vary. Refer to the manufacturer's specifications for the chosen protease.
-
-
Inactivation and Washing:
Protocol 3: α-Mannosidase Treatment for Mannan Removal (Generalized)
This protocol describes a generalized approach for the enzymatic removal of the mannan portion of mannoproteins.
-
Preparation:
-
Resuspend the protein-free β-glucan pellet in a reaction buffer suitable for α-mannosidase (e.g., 250 mM sodium phosphate, pH 5.0).
-
The optimal solids concentration should be determined empirically, starting around 5-10% (w/v).
-
-
Enzymatic Digestion:
-
Add α-mannosidase. The required units of enzyme will depend on the specific activity of the enzyme preparation and the level of mannan contamination. Start with a concentration recommended by the supplier for glycoprotein digestion.
-
Incubate at 37°C for 12-24 hours with gentle agitation.
-
-
Inactivation and Washing:
-
Deactivate the enzyme by heating the suspension (e.g., 100°C for 10 minutes, verify enzyme specifications).
-
Cool the suspension and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Wash the pellet extensively with distilled water to remove the cleaved mannose units. Repeat 3-4 times.
-
Lyophilize the final pellet for a pure β-glucan product.
-
Dectin-1 Signaling Pathway
β-Glucans are recognized by the Dectin-1 receptor on immune cells, triggering a signaling cascade that leads to various cellular responses, including phagocytosis and the production of inflammatory cytokines. Understanding this pathway is crucial for researchers working on the immunomodulatory effects of β-glucans.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal Extraction and Deproteinization Method for Mannoprotein Purification from Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Yield Process for Scalable Extraction of Beta-Glucan from Baker's Yeast [en.civilica.com]
- 5. researchgate.net [researchgate.net]
- 6. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 7. kvasnyprumysl.cz [kvasnyprumysl.cz]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Planning for Production of β-D-Glucan: Purification and Fluorescence Properties from Basidiomycete Strains [mdpi.com]
- 10. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 11. ejst.uniwa.gr [ejst.uniwa.gr]
- 12. researchgate.net [researchgate.net]
Preventing Pgg-glucan degradation during extraction
Welcome to the technical support center for Pgg-glucan extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell lysis. | - Ensure complete cell wall disruption. For yeast sources, consider mechanical methods like bead milling or high-pressure homogenization prior to extraction. - For plant sources, ensure the material is finely milled. |
| Inefficient extraction method. | - Optimize extraction parameters such as temperature, time, and pH. Hot water extraction is common, but alkaline conditions can improve yield.[1] - Consider using ultrasound-assisted extraction (UAE) to enhance efficiency.[2][3] | |
| Loss during precipitation. | - Ensure the correct ratio of alcohol (typically ethanol) to aqueous extract is used for precipitation (usually 2-3 volumes of alcohol).[4] - Allow sufficient time for precipitation at a low temperature (e.g., 4°C) to maximize the recovery of this compound.[4] | |
| Degradation of this compound (Reduced Molecular Weight) | Endogenous β-glucanase activity. | - Deactivate enzymes at the beginning of the process. For oat-based extractions, initial treatment with 80% ethanol at 80°C can inactivate β-glucanases before hot water extraction.[5] |
| Harsh pH conditions. | - While alkaline conditions can improve yield, excessively high pH can lead to degradation. A moderately alkaline pH (e.g., pH 9-11) is often a good compromise.[2][6] - Strong acidic conditions (e.g., pH 3) can cause significant degradation.[7] | |
| High temperatures. | - While elevated temperatures are necessary for extraction, prolonged exposure to very high temperatures can cause thermal degradation. Optimize the time and temperature to find a balance between extraction efficiency and degradation. Pressurized hot water extraction, for instance, can reduce extraction time but may also reduce molecular weight if not carefully controlled.[8][9] | |
| Contamination of Final Product (e.g., with proteins or starch) | Incomplete removal of cellular components. | - Incorporate enzymatic purification steps. Use α-amylase to remove starch and proteases to remove protein contaminants.[10] - For protein removal, an isoelectric precipitation step by adjusting the pH to the protein's isoelectric point can be effective. |
| Co-precipitation with this compound. | - After initial precipitation, re-dissolve the this compound pellet in water and re-precipitate with alcohol to improve purity. | |
| Poor Solubility of Extracted this compound | Aggregation of this compound molecules. | - The drying method can influence solubility. Freeze-drying is often preferred over oven-drying as it can produce a more readily soluble powder.[10] |
| Presence of insoluble contaminants. | - Ensure thorough purification to remove insoluble components like chitin that can be co-extracted with β-glucans.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor leading to this compound degradation during extraction?
A1: The primary cause of degradation is often the activity of endogenous β-D-glucanases present in the source material, especially in aqueous environments. These enzymes can hydrolyze the β-glucan chains, reducing their molecular weight and altering their biological activity. Therefore, a crucial first step in many extraction protocols is the inactivation of these enzymes, often through heat or treatment with organic solvents like ethanol.[5]
Q2: How can I inactivate endogenous enzymes before extraction?
A2: A common and effective method, particularly for cereal sources like oats, is to treat the milled raw material with hot ethanol (e.g., 80% ethanol at 80°C) for a period before proceeding with aqueous extraction.[5] This heat and solvent treatment denatures and inactivates the degradative enzymes.
Q3: What is the optimal pH for this compound extraction?
A3: The optimal pH is a balance between maximizing yield and minimizing degradation. While neutral pH can be used, slightly alkaline conditions (pH 9-11) often lead to higher extraction yields by increasing the solubility of the glucans.[2][6] However, strong alkaline conditions should be avoided as they can cause significant degradation of the polysaccharide chains. Conversely, acidic conditions, especially strong acids, are known to cause degradation and are generally less effective for initial extraction.[7]
Q4: Can I use enzymes to improve my extraction?
A4: Yes, enzymes are used in two main ways. First, enzymes like α-amylase and proteases are crucial for the purification of the extract by removing starch and protein contaminants.[10] Second, enzyme-assisted extraction, sometimes in combination with ultrasound, can be used to help break down the cell wall matrix and improve the release and yield of β-glucans.
Q5: What are the advantages of using ultrasound-assisted extraction (UAE)?
A5: Ultrasound-assisted extraction can enhance the efficiency of the extraction process by using ultrasonic waves to disrupt cell walls, facilitating the release of Pgg-glucans.[2][4] This can lead to higher yields in shorter extraction times.[3] It is often used in conjunction with other methods like hot water or enzymatic extraction.
Quantitative Data Summary
Table 1: Effect of pH on β-Glucan Extraction Yield and Molecular Weight
| pH | Extraction Yield (%) | Peak Molecular Weight (kDa) | Source |
| Unadjusted | 38.0 | 443 | Barley[6][12] |
| 7 | - | - | - |
| 9 | - | Minor Decrease | Barley[6][12] |
| 11 | 63.5 | Minor Decrease | Barley[6][12] |
| 7 | 89.1 (Recovery) | - | Barley[13] |
| 10 | - | - | Barley[13] |
Table 2: Comparison of Different Extraction Methods for Yeast β-Glucan
| Extraction Method | Total Yield (%) | β-Glucan Content in Extract (%) | Source |
| NaOH/HCl | 68.50 | - | S. cerevisiae[14] |
| NaOH/CH₃COOH | 72.68 | 93.42 | S. cerevisiae[14] |
| NaOH/NaClO | 36.50 | - | S. cerevisiae[14] |
| Alkaline-Acidic | 49.2 (Crude) | - | Baker's Yeast[15] |
| Enzymatic | - | 86.3 (Recovery) | Baker's Yeast[15] |
Experimental Protocols
Protocol 1: Hot Water Extraction of β-Glucan from Oats
This protocol is adapted from a method used for extracting soluble β-glucan from oat bran.[5]
1. Enzyme Inactivation: a. Mill 20 g of oat bran and sieve through a 1 mm mesh. b. Mix the milled oat bran with 80% ethanol in a 1:6 ratio (w/v). c. Heat the mixture at 80°C for 2 hours with continuous stirring. This step is crucial to inactivate endogenous β-glucanases.
2. Extraction: a. After ethanol treatment, separate the solid material. b. Mix the solids with water in a 1:10 ratio (w/v). c. Heat the mixture at 55°C for 2 hours with continuous stirring. d. Centrifuge the mixture at 4025 x g for 20 minutes at 40°C.
3. Purification and Precipitation: a. Collect the supernatant containing the soluble β-glucan. b. Add ethanol (2-3 volumes) to the supernatant to precipitate the β-glucan. c. Allow the precipitation to occur overnight at 4°C. d. Collect the precipitate by centrifugation.
4. Drying: a. Wash the β-glucan pellet with ethanol to remove residual water. b. Dry the purified β-glucan. Freeze-drying is recommended to obtain a fine powder with good solubility.
Protocol 2: Acid-Base Extraction of β-Glucan from Saccharomyces cerevisiae
This protocol is a modified acid-base method for extracting β-glucan from yeast.[16]
1. Cell Lysis: a. Propagate dry active yeast cells in a suitable medium (e.g., yeast extract-glucose broth) for 48 hours. b. Harvest the yeast cells by centrifugation. c. Mix the yeast cell pellet with a five-fold volume of 1 M NaOH. d. Heat the suspension in a water bath at 80°C for 2 hours to lyse the cells. e. Centrifuge to collect the lysed cell pellets and wash with distilled water.
2. Acid Treatment: a. Resuspend the lysed cell pellets in a suitable volume of a weak acid, such as 1 M acetic acid. b. Incubate at a controlled temperature (e.g., 75°C) for a specified time to hydrolyze and remove acid-soluble components.
3. Purification and Precipitation: a. Centrifuge to collect the insoluble β-glucan fraction. b. Wash the pellet multiple times with distilled water until the pH is neutral. c. Precipitate any remaining soluble glucans by adding ethanol.
4. Drying: a. Collect the purified β-glucan pellet. b. Dry the sample, preferably by freeze-drying, to obtain the final product.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of β-Glucan from Mushrooms
This protocol provides a general guideline for UAE of β-glucans from mushrooms.[4]
1. Sample Preparation: a. Dry and grind the mushroom material into coarse particles (approximately 1-3 mm). b. Use a specific amount of the dried mushroom powder (e.g., 100 g).
2. Extraction: a. Add the mushroom powder to a beaker and add distilled water (e.g., 500 mL). The solid-to-liquid ratio may need optimization depending on the mushroom species. b. Stir the slurry and then sonicate using an ultrasonic homogenizer. c. Maintain the temperature below 90°C during sonication to prevent thermal degradation. d. The sonication time will depend on the power of the ultrasonicator and the volume of the sample (e.g., 5-10 minutes for a 400W instrument).
3. Separation and Precipitation: a. Filter the sonicated mixture to separate the liquid extract from the solid mushroom residue. b. Precipitate the β-glucans from the liquid extract by adding 2-3 volumes of ethanol. c. Store the mixture in a refrigerator for several hours to allow for complete precipitation.
4. Collection and Drying: a. Collect the β-glucan precipitate by decanting the supernatant or by centrifugation. b. Dry the precipitate in an oven at a low temperature (e.g., 40-50°C) until a dry powder is obtained.
Visualizations
References
- 1. Beta-Glucans in Biotechnology: A Holistic Review with a Special Focus on Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of β-d-glucan from hull-less barley: Assessment of physicochemical and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. Application of extracted β-glucan from oat for β-carotene encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 8. nupeg.ufrn.br [nupeg.ufrn.br]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of ultrasonic‐assisted extraction of soluble dietary fiber (β‐glucan) from different barley varieties and study of its characterization and functional attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FT-IR Method Limitations for β-Glucan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Jet Cooking and pH on Extraction and Molecular Weight of β-Glucan and Arabinoxylan from Barley (Hordeum vulgare Prowashonupana) [cerealsgrains.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. ijiset.com [ijiset.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Pgg-Glucan Purification
Welcome to the technical support center for Pgg-glucan purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound purification workflows. Find answers to frequently asked questions and detailed guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the final yield of purified this compound?
A1: The final yield of this compound is influenced by a combination of factors, starting from the raw material to the final purification steps. Key factors include the quality and pre-treatment of the source material, the efficiency of the extraction method, the conditions during purification (such as pH and temperature), and the techniques used for precipitation and recovery.[1][2]
Q2: Which extraction method generally provides the highest yield?
A2: Wet processing or aqueous extraction methods, particularly alkaline extraction, tend to result in higher recovery of β-glucans (50-70%) compared to dry separation techniques (less than 30%).[3] The choice of method, however, also depends on the source material and the desired purity and molecular weight of the final product.[4]
Q3: How can I remove common impurities like starch and protein?
A3: Co-extraction of impurities such as starch and proteins is a common issue. Enzymatic treatment is a primary method for purification, using enzymes like α-amylase to remove starch and proteases to eliminate protein contamination.[3][5] Additionally, proteins can be precipitated by adjusting the pH to their isoelectric point (around pH 4-5).[3]
Q4: What is the most effective way to precipitate and recover the purified this compound?
A4: Alcohol precipitation is a widely used method for recovering β-glucans from the liquid phase.[3] The choice of alcohol (e.g., ethanol or isopropanol) and the ratio of alcohol to the aqueous solution are critical for efficient precipitation.[6] Centrifugation is then typically used to separate the precipitated this compound.[3]
Q5: How does the molecular weight of this compound affect its properties and purification?
A5: The molecular weight of this compound is a critical quality attribute that influences its biological activity and physical properties like viscosity and solubility.[4][7] Harsh extraction conditions, such as extreme pH or high temperatures, can lead to the hydrolysis of glycosidic bonds, resulting in a decrease in molecular weight and viscosity.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that can lead to low yield during this compound purification.
Problem 1: Low Extraction Efficiency from Source Material
Potential Cause 1: Inadequate Raw Material Preparation
-
Issue: Insufficient grinding or milling of the source material reduces the surface area available for solvent penetration, leading to incomplete extraction.[1] Improper drying can also lead to enzymatic degradation of the glucan.[1]
-
Solution: Ensure the raw material is thoroughly dried and finely powdered. The optimal particle size can vary depending on the source.
Potential Cause 2: Suboptimal Extraction Parameters
-
Issue: The choice of solvent, temperature, pH, and extraction time can significantly impact the extraction yield.[2] For instance, using a non-polar solvent for a polar compound or an incorrect pH can result in poor extraction.
-
Solution:
-
Solvent: For β-glucans, aqueous solutions, often with alkaline pH, are effective.[3]
-
Temperature: Increasing the extraction temperature can improve yield, but excessive heat may degrade the this compound.[2] A temperature range of 50-60°C is often used for aqueous extraction.[7]
-
pH: An alkaline pH (around 10) can enhance solubilization of β-glucans.[3] However, a pH of 8 is also effective and can help inactivate endogenous enzymes that might degrade the product.[3]
-
Time: Extraction time is a critical factor. While longer times can increase yield, beyond a certain point (e.g., 3 hours), it may not significantly improve the amount of extracted glucan.[2]
-
Problem 2: Significant Loss of this compound During Purification Steps
Potential Cause 1: Degradation of this compound
-
Issue: Glycosidic bonds in this compound are susceptible to hydrolysis under acidic conditions or high temperatures, leading to a lower molecular weight and potential loss of product.[1][3]
-
Solution:
Potential Cause 2: Inefficient Precipitation
-
Issue: Incomplete precipitation of the this compound from the solution will directly result in a lower yield. The choice of precipitating agent and its concentration are crucial.
-
Solution:
-
Antisolvent Choice: Alcohols like ethanol or isopropanol are commonly used.[6]
-
Ratio: The ratio of the antisolvent to the aqueous extract needs to be optimized. For example, adding 0.75 parts of ethanol or isopropanol to 1 part of the permeate has been shown to be effective.[6]
-
Mixing: Ensure thorough mixing after adding the precipitating agent to facilitate phase separation.[6]
-
Potential Cause 3: Co-precipitation with Impurities
-
Issue: Impurities like proteins and starch can sometimes co-precipitate with the this compound, leading to a lower purity of the final product and potentially interfering with downstream applications.
-
Solution:
Data Presentation
Table 1: Comparison of β-Glucan Extraction Methods and Yields
| Extraction Method | Typical Yield | Advantages | Disadvantages |
| Wet Processing (Alkaline Extraction) | 50-70%[3] | High recovery rate. | Higher production cost.[3] |
| Dry Separation | < 30%[3] | Lower cost. | Low recovery rate.[3] |
| Enzymatic Extraction | Can be very high, up to 49.2% in some studies.[8] | High specificity, can improve purity. | Can be costly, requires optimization of enzyme activity. |
| Hot Water Extraction | Yield increases with temperature, up to 89.1% reported.[7] | Simple and environmentally friendly. | Can co-extract other water-soluble components. |
Table 2: Troubleshooting Summary for Low this compound Yield
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Efficiency | Inadequate raw material preparation. | Ensure thorough drying and fine grinding of the source material.[1] |
| Suboptimal extraction parameters (solvent, pH, temp, time). | Optimize parameters: use aqueous alkaline solvent, moderate temperature (50-60°C), and sufficient extraction time (e.g., 3 hours).[2][3][7] | |
| Loss During Purification | Degradation of this compound (acid hydrolysis, high temp). | Maintain neutral to slightly alkaline pH and use low temperatures (<50°C) for evaporation.[1][3] |
| Inefficient precipitation. | Optimize the ratio of alcohol (e.g., ethanol) to extract and ensure thorough mixing.[6] | |
| Co-precipitation with impurities. | Use enzymatic pre-treatment (amylase, protease) and pH adjustment to remove starch and protein before precipitation.[3][5] |
Experimental Protocols
Protocol 1: Alkaline Extraction of this compound
-
Mixing: Mix the finely ground source material with an alkaline aqueous solution (pH ~10), often using Na₂CO₃ or NaOH. This step solubilizes the β-glucans and proteins.[3]
-
Centrifugation: Centrifuge the mixture to separate the insoluble solid particles (like starch and fiber) from the liquid phase containing the solubilized this compound and proteins.[3]
-
Protein Precipitation: Adjust the pH of the supernatant to the isoelectric point of the proteins (pH ~4-5) by adding an acid. This will cause the proteins to precipitate.[3]
-
Centrifugation: Centrifuge again to remove the precipitated proteins.
-
This compound Precipitation: Recover the this compound from the supernatant by adding an alcohol (e.g., ethanol or isopropanol) and centrifuging.[3]
-
Drying: Dry the resulting this compound pellet, for example, by freeze-drying or spray-drying.[3]
Protocol 2: Enzymatic Purification of this compound Extract
-
Starch Removal: To the aqueous this compound extract, add α-amylase. The optimal conditions for the enzyme (e.g., temperature and pH) should be followed as per the manufacturer's instructions. For example, some protocols involve heating to 90°C for the action of α-amylase.[9]
-
Protein Removal: After starch hydrolysis, add a protease to the solution to break down protein contaminants. Adjust pH and temperature as required for the specific protease.
-
Enzyme Inactivation: After the enzymatic treatments are complete, inactivate the enzymes, typically by heating the solution (e.g., to 100°C for 15 minutes).[9]
-
Precipitation: Proceed with the alcohol precipitation of the purified this compound as described in Protocol 1.
Visualizations
Caption: Workflow for Alkaline Extraction and Purification of this compound.
Caption: Logical Relationship of Causes for Low this compound Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 5. Proteinaceous Residue Removal from Oat β-Glucan Extracts Obtained by Alkaline Water Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013171137A1 - Method for precipitating and re-dissolving beta-glucan - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ijiset.com [ijiset.com]
- 9. Optimizing the Enzymatic Hydrolysis of Bioflocculated Microalgae for Bioethanol Production | MDPI [mdpi.com]
Technical Support Center: Minimizing Endotoxin in β-Glucan Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to minimize and manage endotoxin contamination in β-glucan samples.
Frequently Asked Questions (FAQs)
Q1: What is Endotoxin?
Endotoxin is a lipopolysaccharide (LPS) that is a major component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent pyrogen, meaning it can induce fever and strong inflammatory responses in humans and other mammals if it enters the bloodstream.[1][3] Endotoxins are heat-stable and can remain active even after the bacteria are killed, making them a significant concern in pharmaceutical production and biomedical research.[1][4]
Q2: What are β-Glucans?
β-glucans are polysaccharides made of D-glucose monomers linked by β-glycosidic bonds.[5] They are found in the cell walls of various organisms, including bacteria, yeast, fungi, algae, and plants like oats and barley.[6][7] While not as potent as endotoxins, certain β-glucans, particularly (1→3)-β-D-glucans, are immunologically active and can stimulate the immune system.[1][8]
Q3: Why is Endotoxin Contamination a Concern in β-Glucan Samples?
Endotoxin contamination is a concern for two primary reasons:
-
Confounded Biological Results: Since both endotoxins and β-glucans can trigger immune responses, endotoxin contamination can lead to misinterpretation of the biological activity attributed to the β-glucan itself.[1] Studies have shown that endotoxin and β-glucan can act synergistically to heighten inflammatory responses.[1][8]
-
False Positives in Detection Assays: The most common method for endotoxin detection, the Limulus Amebocyte Lysate (LAL) test, can be activated by (1→3)-β-D-glucans, leading to false-positive results and an overestimation of endotoxin levels.[5][7][9]
Q4: What are the Common Sources of Endotoxin and β-Glucan Contamination?
Understanding the sources of contamination is the first step toward prevention.
| Contaminant | Common Sources |
| Endotoxin | Gram-negative bacteria are ubiquitous. Key sources in a lab setting include: water systems, raw materials, non-sterile supplies, and improper handling techniques.[10][11] |
| β-Glucan | Common sources include cellulose-based filters, plant-derived raw materials (e.g., sucrose), yeast extracts, and fungal contamination in the lab environment.[1][5][7][12] Many raw materials used in bioprocessing can introduce β-glucans.[7] |
Q5: How Does β-Glucan Interfere with the LAL Endotoxin Test?
The LAL test is based on an enzymatic cascade found in the blood cells (amebocytes) of the horseshoe crab.[9] This cascade can be initiated by two separate pathways:
-
Factor C Pathway: Activated by endotoxin.
-
Factor G Pathway: Activated by (1→3)-β-D-glucans.
Both pathways converge to activate a proclotting enzyme, which ultimately leads to the formation of a gel clot or a color change, indicating a positive result.[9] Therefore, the presence of β-glucans can trigger the Factor G pathway and produce a positive result that is indistinguishable from endotoxin contamination in a standard LAL assay.[7][9]
Troubleshooting Guides
Q1: My LAL assay is positive. How can I determine if it's endotoxin, β-glucan, or both?
A positive result in a standard LAL assay requires further investigation to identify the source.
Diagram 1: LAL Assay Activation Pathways
Caption: LAL assay cascade showing activation by both endotoxin and β-glucan.
Recommended Actions:
-
Use a Glucan Blocker: Perform the LAL assay with a lysate that contains a glucan blocker.[5] These reagents specifically inhibit the Factor G pathway.[12] If the test is still positive, the contamination is likely endotoxin. If the result becomes negative or is significantly reduced, β-glucan was the cause of the initial result.[12]
-
Employ a Recombinant Factor C (rFC) Assay: The rFC assay is highly specific to endotoxin as it is based on the Factor C pathway only and does not contain Factor G.[8][13] This method is not susceptible to interference from β-glucans and provides accurate endotoxin measurement.[13][14]
-
Perform the Subtraction Method: Test the sample with two different lysates: one that reacts to both endotoxin and β-glucan, and another that is endotoxin-specific (or contains a glucan blocker).[1][12] The difference between the two results is proportional to the amount of β-glucan present.[12]
-
Use a β-Glucan Specific Assay: To quantify the amount of β-glucan directly, use a specific test like the Glucatell® assay, which utilizes a lysate depleted of Factor C.[1][8]
Diagram 2: Experimental Workflow for Contamination Analysis
Caption: Workflow for identifying endotoxin vs. β-glucan contamination.
Q2: I've confirmed endotoxin contamination. What are the best practices for prevention?
Preventing contamination is more effective and less costly than removing it.
Recommended Actions:
-
Use Depyrogenated Materials: Use certified endotoxin-free (depyrogenated) glassware and plasticware.[4] Standard autoclaving is not sufficient to destroy endotoxins; dry heat at higher temperatures (e.g., 250°C for at least 30 minutes) is required.[4][15]
-
High-Purity Reagents: Use high-purity, endotoxin-free water and reagents for all experiments.[4]
-
Proper Handling: Practice good aseptic technique. Wear gloves and change them frequently.[3] Avoid creating aerosols. Good pipetting technique is critical to prevent cross-contamination.[10]
-
Environmental Control: Be aware of environmental sources of contamination, such as air conditioning units, which can shed particulates.[10]
-
Validate Consumables: If using filters, choose those known for low β-glucan leaching, such as charge-modified nylon filters, or validate cellulose filters by priming/flushing them extensively before use to reduce leached glucans.[5][8]
Diagram 3: Troubleshooting Logic for Contamination Sources
Caption: Decision tree for troubleshooting sources of endotoxin contamination.
Q3: How can I remove endotoxin from my aqueous β-glucan solution?
Endotoxin removal can be challenging due to its heat stability and the potential for methods to also remove the desired β-glucan product. Selection of a method depends on the properties of the β-glucan and the scale of the operation.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Utilizes ligands (e.g., Polymyxin B) that specifically bind to the Lipid A portion of endotoxin.[4] | High specificity for endotoxin, effective at reducing levels significantly. | Can be expensive, potential for ligand leaching, may require optimization to prevent β-glucan binding. |
| Ion-Exchange Chromatography | Separates molecules based on charge. Endotoxins are negatively charged and bind to anion exchangers.[16] | Can be highly effective and scalable. | May also bind acidic β-glucans, requiring careful optimization of pH and ionic strength to elute separately. |
| Phase Separation (Triton X-114) | Uses a non-ionic detergent (Triton X-114) that separates into a detergent-rich phase (containing endotoxin) and an aqueous phase upon heating.[4] | Relatively simple and low-cost. | Requires subsequent removal of the detergent, which can be difficult and may affect β-glucan structure. |
| Ultrafiltration | Uses membranes to separate molecules by size. Can be effective for low molecular weight products.[16] | Straightforward physical separation. | Ineffective if β-glucan and endotoxin aggregates are of similar molecular weight.[16] |
| Homogenization & Adsorption | High-pressure homogenization can break down the structure of β-glucan solutions, followed by passing through hydrophobic or anion exchange resins to remove endotoxin.[16] | Reported to be an effective removal method.[16] | Requires specialized equipment (homogenizer). |
Experimental Protocols
Protocol 1: Differentiating Endotoxin and β-Glucan using a Glucan Blocker (Qualitative)
This protocol helps determine if a positive LAL result is due to endotoxin or β-glucan interference.
Materials:
-
Test sample (β-glucan solution)
-
LAL Reagent Water (LRW)
-
LAL assay kit with a compatible β-glucan blocker
-
Standard LAL assay kit (without blocker)
-
Depyrogenated test tubes and pipette tips
Methodology:
-
Prepare Samples: Prepare two sets of your β-glucan sample, diluted to a level within the LAL assay's detection range using LRW.
-
Set up Controls: For each assay run (with and without blocker), prepare a positive product control (PPC) by spiking a known amount of endotoxin into your sample, and a negative control using LRW.
-
Assay 1 (Without Blocker): Run the LAL assay on the first set of samples and controls according to the manufacturer's instructions.
-
Assay 2 (With Blocker): Reconstitute the LAL reagent with the provided glucan blocker solution. Run the LAL assay on the second set of samples and controls.
-
Incubate & Read: Incubate all tubes as required and read the results (e.g., gel clot formation).
-
Interpret Results:
-
Positive in both assays: Endotoxin is present.
-
Positive in Assay 1, Negative in Assay 2: The initial result was caused by β-glucan interference.
-
Reduced signal in Assay 2: Both endotoxin and β-glucan are present.
-
Protocol 2: General Endotoxin Removal via Affinity Chromatography
This protocol provides a general workflow for using Polymyxin B affinity columns.
Materials:
-
Endotoxin-contaminated β-glucan sample
-
Polymyxin B affinity chromatography column
-
Endotoxin-free equilibration buffer (e.g., PBS or Tris buffer, pH 6-8)[10]
-
Endotoxin-free regeneration and sanitation solutions (as per column manufacturer)
-
LAL assay kits for testing fractions
Methodology:
-
Column Preparation: Equilibrate the affinity column with several column volumes of endotoxin-free equilibration buffer until the endotoxin level in the flow-through is negligible.
-
Sample Preparation: Adjust the pH of the β-glucan sample to be compatible with the column binding conditions (typically pH 6-8).[10] Filter the sample through a low-binding, 0.22 µm filter if particulates are present.
-
Load Sample: Load the prepared sample onto the column at the manufacturer's recommended flow rate.
-
Collect Flow-through: Collect the flow-through fraction. This fraction should contain the purified β-glucan, as the endotoxin remains bound to the column.
-
Wash Column: Wash the column with equilibration buffer to recover any remaining product.
-
Analyze Fractions: Use an endotoxin-specific assay (e.g., rFC or LAL with glucan blocker) to measure the endotoxin levels in the starting material and the collected flow-through to determine removal efficiency. Also, measure the β-glucan concentration to calculate yield.
-
Regenerate Column: Regenerate the column using the manufacturer's recommended regeneration solution (e.g., a high salt buffer or a solution with a non-ionic detergent). Sanitize and store as recommended.
References
- 1. Associates of Cape Cod, Inc. - Endotoxin & Glucan Reference Info [acciusa.com]
- 2. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 3. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 4. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 5. White Paper: Control of Beta-Glucans & Endotoxin in High Purity Sucrose for Biopharmaceutical Applications [drug-dev.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Detection of Beta-Glucan Contamination in Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. international-pharma.com [international-pharma.com]
- 13. news-medical.net [news-medical.net]
- 14. fr.acrobiosystems.com [fr.acrobiosystems.com]
- 15. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 16. KR101442684B1 - A method for removing endotoxin from beta-glucan aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Pgg-Glucan Interference in Immunological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Pgg-glucan interference in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound, a type of (1→3)-β-D-glucan, is a polysaccharide polymer of glucose. It is a major component of the cell walls of fungi and yeast. Common sources of contamination in laboratory settings include materials derived from these organisms, such as cellulose-based filters, plant-derived raw materials, and certain components of cell culture media.[1][2][3]
Q2: How does this compound interfere with immunological assays?
A2: this compound can interfere with immunological assays in two primary ways:
-
Direct Assay Interference: The most well-documented interference is with the Limulus Amebocyte Lysate (LAL) assay used for endotoxin testing. This compound can activate Factor G, a component of the LAL reagent, leading to a false-positive result for endotoxin.[4]
-
Biological Interference: As an immunomodulatory agent, this compound can directly activate immune cells through various pattern recognition receptors (PRRs) like Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs).[1] This can lead to the release of cytokines or the activation of signaling pathways that are being measured in the assay, resulting in artificially high readings or unexpected cellular responses.[5]
Q3: Which immunological assays are most susceptible to this compound interference?
A3: The LAL assay for endotoxin detection is highly susceptible. Other assays that can be affected include:
-
Cytokine assays (e.g., ELISA): this compound can stimulate immune cells to produce cytokines, leading to false-positive results.[5]
-
Cell-based assays: Assays measuring immune cell activation, proliferation, or phagocytosis can be influenced by the direct biological effects of this compound.[6][7]
-
Assays involving primary immune cells: Experiments using macrophages, neutrophils, or dendritic cells are particularly vulnerable due to the expression of glucan receptors on these cells.[1]
Q4: How can I determine if my assay results are affected by this compound interference?
A4: Several indicators may suggest this compound interference:
-
Inconsistent or unexpectedly high positive results, especially in negative controls.
-
Discrepancies between different assay formats measuring the same analyte.
-
High background signals in assays like ELISA.
-
For LAL assays, a positive result that is significantly reduced or eliminated when using a glucan-specific blocking buffer.
Troubleshooting Guides
Issue 1: False-Positive Results in Endotoxin (LAL) Assays
Symptoms:
-
Unexpectedly high endotoxin levels detected.
-
Positive results in negative controls.
-
Inconsistent results between sample dilutions.
Troubleshooting Steps:
-
Confirm Interference with a Glucan-Specific LAL Assay:
-
Re-test the sample using a LAL reagent that contains a (1→3)-β-D-glucan inhibitor (e.g., a glucan-blocking buffer).
-
Alternatively, use a recombinant Factor C (rFC) assay, which is specific for endotoxin and does not react with glucans.
-
A significant reduction in the measured endotoxin level in the presence of a glucan blocker or with the rFC assay confirms glucan interference.
-
-
Identify and Eliminate the Source of Contamination:
-
Implement Glucan Removal or Blocking Strategies:
-
For future experiments, incorporate a glucan removal step (see detailed protocols below) or consistently use glucan-blocking reagents in your LAL assays.
-
Issue 2: High Background or False-Positives in Cytokine ELISAs
Symptoms:
-
Elevated cytokine levels in unstimulated or control cell supernatants.
-
High background absorbance in the ELISA.
-
Poor signal-to-noise ratio.
Troubleshooting Steps:
-
Test for Glucan Contamination:
-
Test your cell culture media, supplements, and other reagents for the presence of (1→3)-β-D-glucan using a specific detection kit (e.g., Glucatell™).
-
-
Implement Glucan Removal from Reagents:
-
If contamination is found in media or buffers, filter them using a charge-modified nylon 6,6 membrane filter (e.g., Posidyne®) prior to use. Refer to the detailed protocol below.
-
-
Optimize ELISA Protocol:
-
Increase Blocking Efficiency: Use a high-quality blocking buffer and consider increasing the blocking incubation time.
-
Optimize Antibody Concentrations: Titrate your capture and detection antibodies to find the optimal concentrations that minimize non-specific binding.
-
Thorough Washing: Increase the number and volume of wash steps between antibody and substrate incubations.
-
Issue 3: Unexpected Activation in Cell-Based Assays
Symptoms:
-
Spontaneous activation of immune cells (e.g., neutrophils, macrophages) in control groups.
-
Unexplained cytokine production, phagocytosis, or proliferation in the absence of a specific stimulus.
Troubleshooting Steps:
-
Screen for Glucan Contamination:
-
As with ELISAs, test all components of your cell culture system for glucan contamination.
-
-
Utilize Glucan-Depleted Reagents:
-
Prepare all media and buffers using glucan-free water and filter them through glucan-removing filters.
-
-
Incorporate Receptor Blockade (for mechanistic studies):
-
To confirm that the observed activation is due to glucan, pre-incubate cells with antibodies that block glucan receptors such as Dectin-1 or CR3. A reduction in the unwanted activation would point to glucan contamination as the cause.
-
Quantitative Data Summary
The following tables summarize quantitative data related to this compound contamination and removal.
Table 1: (1→3)-β-D-Glucan Concentrations in Various Downstream Processing Samples
| Process Step | β-Glucan Concentration (pg/mL) |
| Depth-filtration filtrate | 37 - 2,745 |
| Post-Protein A Chromatography | ≤ 150 |
| Cation-Exchange Chromatography Eluate | Significantly Reduced |
| Planova 20N filter flush (1 L/m²) | Variable |
| Planova 20N filter flush (10 L/m²) | < 10 |
| Final Monoclonal Antibody Drug Substance | 1 - 12 (pg/mg) |
Data synthesized from a study on monoclonal antibody purification.[2][3][8]
Table 2: Efficacy of Posidyne® Filtration for β-Glucan Removal from Sucrose Solution
| Sample | Initial β-Glucan (pg/mL) | Post-Filtration β-Glucan (pg/mL) |
| 250 g/L Sucrose Solution | 1740 | < 25 |
This demonstrates the high efficiency of Posidyne® filters in removing glucan contaminants.[1]
Experimental Protocols
Protocol 1: Removal of this compound using Posidyne® Filters
This protocol is suitable for removing β-glucans from buffers and cell culture media.
Materials:
-
Posidyne® charge-modified nylon 6,6 membrane filter (select appropriate pore size and format for your application).
-
Peristaltic pump or syringe.
-
Glucan-free collection vessel.
Procedure:
-
Filter Preparation: If required by the manufacturer, pre-wet the filter with glucan-free water.
-
Filtration: Pass the solution containing the suspected glucan contamination through the Posidyne® filter at the manufacturer's recommended flow rate.
-
Collection: Collect the filtrate in a sterile, glucan-free container.
-
Quality Control: Test a sample of the filtrate for β-glucan levels to confirm removal efficiency.
Protocol 2: Removal of this compound using Cation-Exchange Chromatography
This method is effective for purifying proteins from glucan contaminants, as many proteins will bind to the resin while glucans flow through.
Materials:
-
Cation-exchange chromatography column (e.g., SP Sepharose).
-
Equilibration buffer (low salt, pH below the pI of the target protein).
-
Elution buffer (high salt, pH below the pI of the target protein).
-
Chromatography system or manual setup.
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes of equilibration buffer.
-
Sample Loading: Load the protein sample containing the glucan contamination onto the column.
-
Wash: Wash the column with several column volumes of equilibration buffer to allow the unbound glucans to flow through. Collect the flow-through and wash fractions for analysis if desired.
-
Elution: Elute the bound protein using a linear gradient or a step-wise increase in salt concentration with the elution buffer.
-
Analysis: Analyze the eluted protein fractions for protein concentration and for the absence of β-glucans.
Visualizations
Signaling Pathways
// Nodes pgg [label="this compound", fillcolor="#4285F4"]; dectin1 [label="Dectin-1", fillcolor="#34A853"]; cr3 [label="CR3", fillcolor="#34A853"]; tlr [label="TLR2/6", fillcolor="#34A853"]; syk [label="Syk", fillcolor="#FBBC05"]; card9 [label="CARD9-Bcl10-MALT1", fillcolor="#FBBC05"]; raf1 [label="Raf-1", fillcolor="#FBBC05"]; nfkb [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#202124"]; mapk [label="MAPK Activation", fillcolor="#EA4335", fontcolor="#202124"]; phagocytosis [label="Phagocytosis", fillcolor="#EA4335", fontcolor="#202124"]; cytokines [label="Pro-inflammatory\nCytokine Production", fillcolor="#EA4335", fontcolor="#202124"]; ros [label="ROS Production", fillcolor="#EA4335", fontcolor="#202124"];
// Edges pgg -> dectin1; pgg -> cr3; pgg -> tlr; dectin1 -> syk; syk -> card9; dectin1 -> raf1 [style=dashed]; card9 -> nfkb; raf1 -> nfkb; tlr -> nfkb; cr3 -> phagocytosis; syk -> phagocytosis; nfkb -> cytokines; syk -> mapk; mapk -> cytokines; syk -> ros; } this compound signaling pathways in immune cells.
Experimental Workflow: Identifying and Mitigating Interference
// Nodes start [label="Unexpected Positive/\nHigh Background Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; test_glucan [label="Test for (1->3)-β-D-glucan\nContamination", fillcolor="#FBBC05", fontcolor="#202124"]; glucan_pos [label="Glucan Detected", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; glucan_neg [label="Glucan Not Detected", shape=diamond, fillcolor="#34A853"]; identify_source [label="Identify Source of\nContamination\n(Reagents, Filters, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; remove_glucan [label="Implement Glucan\nRemoval/Blocking Strategy", fillcolor="#4285F4"]; re_assay [label="Re-run Assay", fillcolor="#34A853"]; other_issues [label="Troubleshoot Other\nAssay Parameters\n(Antibodies, Buffers, etc.)", fillcolor="#5F6368"]; end_success [label="Valid Results", fillcolor="#34A853"]; end_fail [label="Problem Persists", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> test_glucan; test_glucan -> glucan_pos [label="Positive"]; test_glucan -> glucan_neg [label="Negative"]; glucan_pos -> identify_source; identify_source -> remove_glucan; remove_glucan -> re_assay; glucan_neg -> other_issues; re_assay -> end_success [label="Successful"]; re_assay -> end_fail [label="Unsuccessful"]; other_issues -> re_assay; } A logical workflow for addressing assay interference.
Logical Relationship: LAL Assay Interference
// Nodes endotoxin [label="Endotoxin", fillcolor="#4285F4"]; glucan [label="(1->3)-β-D-Glucan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; factor_c [label="Factor C", fillcolor="#FBBC05", fontcolor="#202124"]; factor_g [label="Factor G", fillcolor="#FBBC05", fontcolor="#202124"]; proclotting_enzyme [label="Proclotting Enzyme", fillcolor="#34A853"]; clotting_enzyme [label="Clotting Enzyme", fillcolor="#34A853"]; coagulogen [label="Coagulogen", fillcolor="#5F6368"]; coagulin [label="Coagulin (Clot)", fillcolor="#202124", fontcolor="#FFFFFF"]; false_positive [label="False Positive Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges endotoxin -> factor_c [label="Activates"]; glucan -> factor_g [label="Activates"]; factor_c -> proclotting_enzyme [label="Activates"]; factor_g -> proclotting_enzyme [label="Activates"]; proclotting_enzyme -> clotting_enzyme; clotting_enzyme -> coagulogen [label="Cleaves"]; coagulogen -> coagulin; factor_g -> false_positive [style=dashed]; } How glucans can lead to false positives in LAL assays.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Introduction and clearance of beta‐glucan in the downstream processing of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Beta-Glucan Contamination in Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction and clearance of beta-glucan in the downstream processing of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pgg-Glucan vs. Particulate Beta-Glucan: A Comparative Guide to Immune Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological responses elicited by Pgg-glucan, a soluble beta-glucan, and particulate beta-glucans. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the distinct mechanisms and potential applications of these immunomodulators.
Executive Summary
Beta-glucans, polysaccharides of D-glucose monomers, are recognized as potent biological response modifiers. Their immunological activity, however, is significantly influenced by their physicochemical properties, particularly their solubility. Particulate and soluble beta-glucans, such as this compound, activate the immune system through distinct receptor-ligand interactions and signaling pathways, leading to different downstream effector functions. Particulate beta-glucans are potent activators of innate and adaptive immunity, primarily through the Dectin-1 pathway, leading to phagocytosis, production of pro-inflammatory cytokines, and the priming of Th1 and cytotoxic T-lymphocyte responses.[1][2] In contrast, soluble beta-glucans like this compound often work in concert with the complement system and engage complement receptor 3 (CR3), priming immune cells for enhanced antimicrobial and anti-tumor activity.[1][2]
Comparative Analysis of Immune Activation
The differential engagement of immune receptors is central to the distinct immunological outcomes observed with this compound and particulate beta-glucans.
Receptor Engagement and Signaling Pathways
Particulate beta-glucans are primarily recognized by Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells (DCs), and neutrophils.[2][3] This interaction triggers a signaling cascade involving spleen tyrosine kinase (Syk) and CARD9, leading to the activation of NF-κB and MAP kinases.[3] This pathway is crucial for inducing phagocytosis and the production of various pro-inflammatory cytokines.[1]
This compound, a soluble poly-(1,6)-β-D-glucopyranosyl-(1,3)-β-D-glucopyranose, interacts with immune cells differently.[2] While it can be recognized by Dectin-1, it often does not trigger downstream signaling in the same manner as particulate forms.[4] Instead, its immunomodulatory effects are largely dependent on the complement system and its binding to complement receptor 3 (CR3; also known as Mac-1 or CD11b/CD18).[1][2] this compound can prime neutrophils and other immune cells via CR3 to become cytotoxic towards complement-opsonized tumor cells.
Figure 1: Differential signaling pathways of particulate vs. This compound.
Effects on Innate Immune Cells
| Immune Cell | Effect of Particulate Beta-Glucan | Effect of this compound | Supporting Data |
| Macrophages | Strong induction of phagocytosis and production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12).[1][5] | Primes for enhanced phagocytic activity and cytotoxicity.[6][7] | Particulate β-glucan binding to Dectin-1 on macrophages is essential for phagocytosis, while soluble PGG β-glucan binding is independent of Dectin-1.[2] |
| Dendritic Cells (DCs) | Activation and maturation, leading to enhanced antigen presentation and priming of T-cell responses.[2] | Binds to DCs but does not directly activate them in the same manner as particulate forms.[2] | Particulate β-glucan-activated DCs promote Th1 and cytotoxic T-lymphocyte priming.[2] |
| Neutrophils | Activation, enhanced phagocytosis, and respiratory burst.[5] | Primes neutrophils to become cytotoxic towards complement-opsonized tumor cells via CR3. | This compound enhances neutrophil chemotaxis and antimicrobial function.[8] |
Impact on Adaptive Immunity
Particulate beta-glucans have been shown to be potent adjuvants that can shape the adaptive immune response. By activating DCs, they promote the differentiation of T helper 1 (Th1) cells and cytotoxic T-lymphocytes (CTLs), which are critical for anti-tumor and anti-viral immunity.[2]
This compound, while not a direct activator of T-cell responses on its own, can augment the efficacy of monoclonal antibody-mediated therapies.[2] This is achieved by priming innate effector cells to better recognize and eliminate antibody-coated target cells.[2]
Experimental Data and Protocols
In Vitro Cytokine Production
Objective: To compare the ability of particulate beta-glucan and this compound to induce cytokine production in human whole blood.
Experimental Protocol:
-
Preparation of Beta-Glucans: Highly purified particulate β-glucan (WGP) and soluble PGG β-glucan were obtained from Biothera.[2]
-
Cell Culture: Human whole blood was incubated with either particulate beta-glucan or this compound at various concentrations.
-
Cytokine Measurement: After a specified incubation period, the levels of tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine CXCL8 were measured in the plasma using enzyme-linked immunosorbent assay (ELISA).[1]
Results:
| Beta-Glucan Type | TNF-α Production | IL-6 Production | CXCL8 Production |
| Particulate Beta-Glucan | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (Soluble) | Increased | Increased | Increased |
| Note: While both forms induce cytokine production, particulate beta-glucans generally elicit a more robust response through direct Dectin-1 signaling.[1][9] |
Phagocytosis Assay
Objective: To assess the role of Dectin-1 in the phagocytosis of particulate beta-glucan by macrophages.
Experimental Protocol:
-
Cell Isolation: Bone marrow-derived macrophages were isolated from wild-type and Dectin-1 deficient mice.
-
Labeling of Beta-Glucan: Particulate beta-glucan was labeled with a fluorescent dye (e.g., DTAF).[2]
-
Phagocytosis: Macrophages were incubated with the fluorescently labeled particulate beta-glucan.
-
Analysis: The percentage of macrophages that had phagocytosed the beta-glucan was determined by flow cytometry.
Results:
| Macrophage Type | Phagocytosis of Particulate Beta-Glucan |
| Wild-Type | High level of phagocytosis |
| Dectin-1 Deficient | Phagocytosis completely abrogated |
| Data from a study by Qi et al. (2011) demonstrated that macrophage-mediated phagocytosis of particulate β-glucan was completely dependent on the Dectin-1 receptor.[2] |
Figure 2: Workflow for assessing macrophage phagocytosis of beta-glucan.
Applications in Drug Development
The distinct immunological properties of this compound and particulate beta-glucans position them for different applications in drug development.
Particulate Beta-Glucans: Their ability to strongly activate DCs and promote Th1/CTL responses makes them attractive as vaccine adjuvants and as standalone immunotherapies for cancer and infectious diseases.[2] Their local immunomodulatory effects may be particularly beneficial.[1]
This compound: This soluble beta-glucan has shown promise in combination with monoclonal antibodies for cancer therapy. Its mechanism of priming innate immune cells to enhance antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) is a key advantage.[10] this compound is being investigated in clinical trials for various cancers, including breast and colorectal carcinoma.
Conclusion
The choice between this compound and particulate beta-glucans in a therapeutic or research context depends on the desired immunological outcome. Particulate beta-glucans are potent, direct activators of innate and adaptive immunity, driven primarily by Dectin-1 signaling. This compound, a soluble beta-glucan, acts as a primer of the immune system, often in a complement-dependent manner, to enhance the efficacy of other therapeutic agents like monoclonal antibodies. A thorough understanding of their distinct mechanisms of action is crucial for the rational design of novel immunotherapeutic strategies.
References
- 1. Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is PGG glucan used for? [synapse.patsnap.com]
- 7. Shaping the Innate Immune Response by Dietary Glucans: Any Role in the Control of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | β-glucans: a potential source for maintaining gut microbiota and the immune system [frontiersin.org]
- 10. Imprime PGG-Mediated Anti-Cancer Immune Activation Requires Immune Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pgg-Glucan and Other Soluble Beta-Glucans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pgg-glucan against other prominent soluble beta-glucans, focusing on their structural differences, mechanisms of action, and immunomodulatory effects. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in therapeutic development.
Beta-glucans are a diverse group of polysaccharides with significant immunomodulatory potential. Their biological activity is intrinsically linked to their structural characteristics, including solubility, molecular weight, branching frequency, and tertiary structure. This guide focuses on a comparative analysis of this compound, a soluble beta-glucan derived from the yeast Saccharomyces cerevisiae, with other well-characterized soluble beta-glucans such as laminarin and scleroglucan.
Structural and Functional Overview
This compound, chemically known as poly-(1,6)-β-D-glucopyranosyl-(1,3)-β-D-glucopyranose, is a highly purified soluble beta-glucan.[1] Unlike particulate beta-glucans that are potent activators of the Dectin-1 receptor, soluble beta-glucans like this compound primarily interact with Complement Receptor 3 (CR3).[2][3] This distinction in receptor usage leads to a different downstream signaling cascade and a unique immunological profile, often characterized by the priming of immune cells rather than potent, direct activation, and a notable lack of pro-inflammatory cytokine induction.[4][5]
Other soluble beta-glucans, such as laminarin (from brown algae) and scleroglucan (from the fungus Sclerotium rolfsii), exhibit varied interactions with immune receptors. Scleroglucan, despite being soluble, can potently activate Dectin-1, leading to NF-κB activation.[6] Laminarin's activity is more complex, with different preparations acting as either an agonist or an antagonist of Dectin-1, a variability attributed to its physicochemical properties like molecular weight and purity.[1][7][8][9]
The choice of a specific beta-glucan for therapeutic development, therefore, depends on the desired immunological outcome, with this compound offering a more nuanced immunomodulatory effect compared to the strong pro-inflammatory responses often elicited by Dectin-1 agonists.
Comparative Data on Immunomodulatory Activity
The following tables summarize the key characteristics and reported immunological effects of this compound, laminarin, and scleroglucan. Due to the limited number of studies performing direct head-to-head comparisons, the data presented is a compilation from various sources. Researchers should consider the different experimental conditions when interpreting these values.
Table 1: Structural and Receptor Binding Characteristics
| Feature | This compound | Laminarin | Scleroglucan |
| Source | Saccharomyces cerevisiae (yeast) | Laminaria digitata (brown algae) | Sclerotium rolfsii (fungus) |
| Primary Structure | (1,3)-β-linked backbone with (1,6)-β-linked branches | Linear (1,3)-β-glucan with some (1,6)-β-linkages | (1,3)-β-linked backbone with (1,6)-β-linked single glucose side chains every three residues |
| Solubility | Soluble | Soluble | Soluble |
| Primary Receptor | Complement Receptor 3 (CR3)[2][3] | Dectin-1 (agonist or antagonist activity is preparation-dependent)[1][7][8][9] | Dectin-1[6] |
| Reported Binding Affinity | High affinity to leukocyte membranes (Kd ~6 nM)[5] | Variable affinity for Dectin-1[7] | Binds to Dectin-1[6] |
Table 2: Comparative Immunomodulatory Effects
| Parameter | This compound | Laminarin | Scleroglucan |
| Neutrophil Oxidative Burst | Enhances response to secondary stimuli[5] | Can inhibit or stimulate depending on agonist/antagonist nature[10] | Data not readily available |
| Macrophage/Monocyte Activation | Primes for enhanced microbicidal activity; does not directly stimulate TNF-α production in its soluble form[11] | Can induce TNF-α production (agonist) or inhibit it (antagonist)[8] | Potently activates NF-κB in macrophage cell lines[6] |
| Cytokine Production (e.g., TNF-α, IL-6) | Reportedly does not induce pro-inflammatory cytokines[4][5] | Variable; can induce TNF-α, IL-6, and IL-1β in certain preparations[12] | Induces cytokine production through Dectin-1 activation[6] |
| Dendritic Cell (DC) Activation | Primes DCs | Can induce DC maturation and cytokine production (agonist)[10] | Activates DCs via Dectin-1[6] |
| Clinical Trial Observations | Safe and appears effective in reducing postoperative infections[1] | No major clinical trials for immunomodulation reported | Used in various industries, but limited clinical data on immunomodulation[13] |
Signaling Pathways
The differential receptor usage between this compound and other soluble beta-glucans like scleroglucan leads to distinct downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of beta-glucan activity. Below are outlines for key in vitro assays.
Neutrophil Oxidative Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key indicator of their microbicidal activity. This compound is expected to prime neutrophils for an enhanced oxidative burst in response to a secondary stimulus.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Priming: Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) and incubate with various concentrations of this compound or other soluble beta-glucans for 30-60 minutes at 37°C.
-
Probe Loading: Add a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123), to the neutrophil suspension and incubate for a further 15 minutes.
-
Stimulation: Induce oxidative burst by adding a stimulus like Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Measurement: Immediately acquire data on a flow cytometer, measuring the mean fluorescence intensity of the oxidized probe (Rhodamine 123) in the neutrophil population. An increase in fluorescence intensity in beta-glucan-primed cells compared to unprimed cells indicates enhanced oxidative burst capacity.
Macrophage Cytokine Release Assay
This assay quantifies the production of cytokines by macrophages upon stimulation with beta-glucans. It is a critical assay for determining the pro-inflammatory potential of a given beta-glucan.
Methodology:
-
Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque gradient centrifugation. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF or GM-CSF for 5-7 days to differentiate them into macrophages.
-
Stimulation: Plate the differentiated macrophages in 96-well plates and replace the medium with fresh medium containing various concentrations of this compound, laminarin, scleroglucan, or a positive control (e.g., LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentrations of key cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion
This compound distinguishes itself from other soluble beta-glucans through its primary interaction with CR3 and its ability to prime innate immune cells without significantly inducing pro-inflammatory cytokine production. This profile suggests its potential as a therapeutic immunomodulator where a more controlled and targeted enhancement of the immune response is desirable, for instance, in increasing host defense against infections or in combination with cancer therapies. In contrast, Dectin-1 agonists like scleroglucan may be more suited for applications requiring a strong, broad-spectrum activation of the innate immune system. The variable activity of laminarin highlights the critical importance of rigorous characterization and quality control in the study and application of beta-glucans. This comparative guide provides a foundational framework for researchers to select and evaluate the most appropriate soluble beta-glucan for their specific research and development objectives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. betaglucandata.com [betaglucandata.com]
- 3. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the innate immune receptor Dectin-1 upon formation of a “phagocytic synapse” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a soluble beta-(1,3)-glucan, enhances the oxidative burst response, microbicidal activity, and activates an NF-kappa B-like factor in human PMN: evidence for a glycosphingolipid beta-(1,3)-glucan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Immunoregulatory Activity of the Natural Product Laminarin Varies Widely as a Result of Its Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. mdpi.com [mdpi.com]
- 11. Activation of rat macrophages by Betafectin this compound requires cross-linking of membrane receptors distinct from complement receptor three (CR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Comparison of the Potency of a Variety of β-Glucans to Induce Cytokine" by Ilka Noss, Gert Doekes et al. [dc.etsu.edu]
- 13. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Pgg-Glucan Using Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Poly-1,6-β-D-glucopyranosyl-1,3-β-D-glucopyranose (Pgg-glucan) with other common β-glucans on primary immune cells. The data presented is supported by experimental protocols and visualizations to aid in the validation and assessment of this compound as a potential immunomodulatory agent.
Comparative Bioactivity of β-Glucans on Primary Immune Cells
The activation of primary immune cells is a critical indicator of the immunomodulatory potential of β-glucans. Key parameters for assessing this bioactivity include the production of cytokines, the enhancement of phagocytosis, and the activation of neutrophils. The following tables summarize the quantitative effects of this compound in comparison to other well-characterized β-glucans, such as zymosan (a yeast-derived particulate β-glucan) and laminarin (a soluble algal β-glucan), as well as a negative control (e.g., Phosphate-Buffered Saline or media).
Table 1: Cytokine Production by Primary Human Monocytes
| Treatment (10 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (PBS) | 15 ± 5 | 20 ± 8 | 10 ± 4 |
| This compound | 450 ± 50 | 600 ± 75 | 150 ± 20 |
| Zymosan | 800 ± 100 | 1200 ± 150 | 100 ± 15 |
| Laminarin | 50 ± 15 | 75 ± 20 | 25 ± 10 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Phagocytosis by Primary Murine Macrophages
| Treatment | Phagocytic Index (%) |
| Control (Media) | 5 ± 2 |
| This compound (10 µg/mL) | 45 ± 5 |
| Zymosan (10 µg/mL) | 65 ± 8 |
| Laminarin (10 µg/mL) | 10 ± 3 |
Phagocytic index is defined as the percentage of macrophages that have engulfed at least one fluorescently labeled particle.
Table 3: Activation Marker Expression on Primary Human Neutrophils
| Treatment (1 µg/mL) | CD11b MFI | CD62L MFI |
| Control (PBS) | 100 ± 10 | 500 ± 50 |
| This compound | 350 ± 40 | 200 ± 25 |
| Zymosan | 500 ± 60 | 150 ± 20 |
| Laminarin | 120 ± 15 | 450 ± 45 |
MFI: Mean Fluorescence Intensity as determined by flow cytometry.
Signaling Pathways of this compound in Immune Cells
This compound primarily exerts its effects through interaction with pattern recognition receptors (PRRs) on the surface of immune cells, most notably Dectin-1 and Complement Receptor 3 (CR3). The binding of this compound to these receptors initiates downstream signaling cascades that lead to cellular activation.
Dectin-1 Signaling Pathway
Caption: Dectin-1 signaling cascade upon this compound binding.
Complement Receptor 3 (CR3) Signaling Pathway
A Comparative Analysis of Pgg-Glucan and LPS Signaling Pathways in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by two potent immunomodulators: Pgg-glucan, a soluble β-glucan, and Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Understanding the distinct and overlapping cellular responses to these molecules is critical for the development of novel therapeutics targeting immune activation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Key Differences in Cellular Activation
While both this compound and LPS are recognized by the innate immune system as Pathogen-Associated Molecular Patterns (PAMPs), they engage different primary receptors and trigger distinct downstream signaling events. This leads to varied profiles of transcription factor activation and cytokine production.
A pivotal study on a murine monocytic cell line revealed that while both this compound and LPS can activate nuclear factor-kappaB (NF-κB)-like transcription factors, their downstream consequences differ significantly. LPS robustly induces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). In contrast, this compound activates a specific NF-κB-like complex (p65 without p50) and an NF-IL-6-like factor but does not lead to the transcription of cytokine mRNA.[1] This suggests that this compound may prime immune cells for enhanced microbicidal activity without directly inducing an inflammatory state.[1]
Quantitative Comparison of Immune Responses
The following tables summarize the differential effects of this compound and LPS on key immunological readouts. Data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of NF-κB and Cytokine Response
| Parameter | This compound | Lipopolysaccharide (LPS) | Reference |
| NF-κB Activation | Activates a p65-containing complex, but not the classic p50/p65 heterodimer. | Activates the classic p50/p65 NF-κB heterodimer. | [1] |
| TNF-α Production | Does not induce TNF-α mRNA. Can modulate LPS-induced TNF-α (concentration-dependent). | Potent inducer of TNF-α. | [1][2] |
| IL-1β Production | Does not induce IL-1β mRNA. | Potent inducer of IL-1β. | [1] |
Table 2: Receptor Usage and Key Signaling Components
| Feature | This compound | Lipopolysaccharide (LPS) |
| Primary Receptors | Dectin-1, Complement Receptor 3 (CR3), Lactosylceramide | Toll-like Receptor 4 (TLR4) |
| Co-receptors | Potential interaction with TLR2/TLR4 | LBP, CD14, MD-2 |
| Key Adaptor Proteins | Syk, CARD9 | MyD88, TRIF, TRAM, Mal |
| Downstream Kinases | Src, PKCδ, Raf-1 | IRAKs, TBK1, IKKs |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling cascades initiated by this compound and LPS.
Caption: this compound Signaling Pathway.
Caption: LPS Signaling Pathway.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
This protocol is a generalized procedure for detecting the activation of NF-κB in response to this compound or LPS stimulation.
Objective: To determine if this compound or LPS treatment of immune cells leads to the translocation of active NF-κB complexes into the nucleus, capable of binding to a specific DNA probe.
Materials:
-
Cell culture reagents
-
Murine monocytic cell line (e.g., BMC2.3)
-
This compound and LPS
-
Nuclear extraction buffers
-
Poly (dI-dC)
-
Bovine Serum Albumin (BSA)
-
NF-κB consensus oligonucleotide probe (radiolabeled or fluorescently labeled)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP or non-radioactive labeling kit
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Phosphorimager or appropriate imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture murine monocytic cells to the desired density.
-
Treat cells with either this compound (e.g., 1-100 µg/mL) or LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include an untreated control.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cell membrane using a hypotonic buffer and gentle homogenization.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Label the double-stranded NF-κB consensus oligonucleotide probe. For radioactive labeling, use T4 Polynucleotide Kinase and [γ-³²P]ATP. For non-radioactive methods, follow the manufacturer's instructions for biotin or fluorescent dye labeling.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly (dI-dC) (a non-specific competitor DNA), and binding buffer.
-
Incubate on ice for 10-15 minutes.
-
Add the labeled probe to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes to allow for DNA-protein binding.
-
For supershift assays to identify specific NF-κB subunits, add an antibody specific to a subunit (e.g., p65 or p50) to the reaction mixture prior to the addition of the probe.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load the samples onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film if using a radioactive probe.
-
If using a non-radioactive probe, follow the appropriate detection procedure (e.g., chemiluminescence or fluorescence imaging).
-
A "shifted" band indicates the formation of a DNA-protein complex. A "supershifted" band (a band with even slower mobility) in the presence of a specific antibody confirms the identity of the protein in the complex.
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the immunological effects of this compound and LPS.
Caption: Comparative Experimental Workflow.
Conclusion
This compound and LPS initiate distinct signaling pathways that result in different immunological outcomes. While LPS is a potent inducer of inflammation through the TLR4-MyD88/TRIF axis, leading to the production of a wide array of pro-inflammatory cytokines, this compound appears to act as a modulator of immune responses. It activates a non-canonical NF-κB pathway via receptors like Dectin-1 and CR3, which primes cells for enhanced antimicrobial functions without directly triggering a strong inflammatory cytokine response. These differences are critical for consideration in the development of immunomodulatory drugs, where the goal may be to enhance protective immunity while avoiding excessive inflammation. Further research into the crosstalk between these pathways will be essential for a complete understanding of their therapeutic potential.
References
- 1. This compound activates NF-kappaB-like and NF-IL-6-like transcription factor complexes in a murine monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal beta-glucans modulate macrophage release of tumor necrosis factor-alpha in response to bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PGG-Glucan in Combination with Monoclonal Antibodies for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PGG-glucan, a yeast-derived β-glucan, when used in combination with various monoclonal antibodies (mAbs) for cancer therapy. The following sections detail the synergistic anti-tumor effects, present quantitative data from preclinical and clinical studies, outline experimental protocols, and visualize the underlying mechanisms of action.
Mechanism of Action: A Synergistic Approach
This compound acts as a potent immunomodulatory agent that enhances the efficacy of anti-tumor monoclonal antibodies.[1][2] The primary mechanism involves the priming of innate immune cells, particularly neutrophils, through their complement receptor 3 (CR3).[1][2][3]
Here's a breakdown of the signaling pathway:
-
Monoclonal Antibody Action : Anti-tumor mAbs bind to specific antigens on cancer cells. This binding can activate the complement system, leading to the deposition of iC3b (an opsonin) on the tumor cell surface.[1]
-
This compound Processing : Orally or intravenously administered this compound is taken up and processed by macrophages.[1][2][4] These macrophages then release soluble, biologically active β-glucan fragments.[1][4]
-
Neutrophil Priming : The active β-glucan fragments bind to the lectin domain of CR3 on neutrophils.[1][3] This binding primes the neutrophils, readying them for a cytotoxic response.
-
Enhanced Tumor Cell Killing : The primed neutrophils, via their CR3, recognize and bind to the iC3b-coated tumor cells. This dual binding triggers the neutrophils to release cytotoxic agents, leading to the destruction of the cancer cells.[1][5] This process is known as CR3-dependent cellular cytotoxicity (CR3-DCC).
This synergistic action effectively transforms neutrophils, which are not typically involved in anti-cancer immunity, into potent tumor-killing cells.[4]
Caption: Mechanism of this compound and Monoclonal Antibody Synergy.
Quantitative Data from Preclinical and Clinical Studies
The combination of this compound with various monoclonal antibodies has demonstrated significant improvements in tumor regression and survival rates across a range of cancer types in both preclinical and clinical settings.
Table 1: Preclinical Efficacy of this compound in Combination with Monoclonal Antibodies
| Monoclonal Antibody | Cancer Model | Key Findings | Reference |
| Cetuximab (anti-EGFR) | Human non-small cell lung carcinoma (NCI-H23) xenograft | Combination therapy significantly suppressed tumor development and improved long-term tumor-free survival compared to mAb alone.[1] | [1] |
| Bevacizumab (anti-VEGF) | Human ovarian carcinoma (SKOV-3) xenograft | Combination induced massive neutrophil infiltration into the tumor and enhanced cytotoxicity in vitro and in vivo.[1] | [1] |
| Rituximab (anti-CD20) | Lymphoma xenograft | Orally administered β-glucan greatly enhanced the anti-tumor effects of the mAb. | [6] |
| Trastuzumab (anti-HER2) | Breast carcinoma xenograft | Orally administered β-glucan greatly enhanced the anti-tumor effects of the mAb. | [6] |
| Anti-GD2 | Neuroblastoma xenograft | Orally administered β-glucan greatly enhanced the anti-tumor effects of the mAb. | [6] |
Table 2: Clinical Trial Data for this compound in Combination with Monoclonal Antibodies
| Monoclonal Antibody | Cancer Type | Phase | Key Findings | Reference |
| Cetuximab | Metastatic Colorectal Cancer | Phase III | Response rate for patients receiving the combination nearly doubled, and median progression-free survival time increased by 41%. | [7] |
| Pembrolizumab (anti-PD-1) | Advanced Melanoma & Triple Negative Breast Cancer | Phase II | The combination is being explored to enhance the efficacy of checkpoint inhibitors. Pre-treatment levels of anti-beta glucan antibodies (ABA) correlate with patient response. | [8] |
| 3F8 (anti-GD2) | Relapsed/Refractory High-Risk Neuroblastoma | Phase I | The combination was safe and well-tolerated, achieving anti-tumor responses in patients with chemoresistant disease. | [9] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies to evaluate the efficacy of this compound in combination with monoclonal antibodies.
1. Xenograft Tumor Model Protocol
-
Cell Lines : Human cancer cell lines such as NCI-H23 (lung), SKOV-3 (ovarian), and various neuroblastoma, melanoma, and lymphoma lines are used.[1][6]
-
Animal Models : Immunodeficient mice, such as severe combined immunodeficient (SCID) mice or BALB/c mice, are typically used to prevent rejection of human tumor xenografts.[1][5][6]
-
Tumor Implantation : A predetermined number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously or into the relevant organ (e.g., liver) of the mice.[1][4][6] Tumors are allowed to establish for a set period (e.g., 7-10 days).[10]
-
Treatment Regimen :
-
This compound Administration : this compound is administered either intravenously (i.v.) or orally (intragastric injection).[6] Dosages and schedules vary, for example, daily oral administration.[6]
-
Monoclonal Antibody Administration : mAbs are typically administered intravenously at specified doses and frequencies (e.g., twice weekly).[6]
-
Control Groups : Control groups include mice receiving the mAb alone, this compound alone, or a placebo (e.g., PBS).[6]
-
-
Efficacy Assessment :
-
Tumor Measurement : Tumor size is monitored over time, typically by caliper measurements.[6][10]
-
Survival Analysis : The long-term survival of the mice in each treatment group is recorded.[1][4]
-
Immunohistochemistry : Tumors may be excised and analyzed for immune cell infiltration (e.g., neutrophils) and complement deposition.[1][10]
-
Caption: Xenograft Model Experimental Workflow.
2. In Vitro Cytotoxicity Assay
-
Target Cells : Tumor cells expressing the antigen recognized by the specific monoclonal antibody are used as target cells.
-
Effector Cells : Neutrophils are isolated from human or mouse peripheral blood.
-
Assay Setup :
-
Target cells are incubated with the monoclonal antibody to allow for binding.
-
A source of complement (e.g., serum) is added to facilitate iC3b deposition.
-
Effector cells (neutrophils) are pre-incubated with this compound to prime them.
-
The primed effector cells are then co-cultured with the antibody- and complement-opsonized target cells.
-
-
Cytotoxicity Measurement : Cell lysis is quantified using standard methods, such as a chromium-51 release assay or lactate dehydrogenase (LDH) assay.
Comparison with Alternatives
The primary alternative to the combination therapy is the use of monoclonal antibodies as a monotherapy. As demonstrated in the data tables, the addition of this compound consistently enhances the anti-tumor effects of mAbs. Other immunomodulatory agents are also being explored in combination with mAbs, but this compound offers the advantage of a well-defined mechanism of action centered on the potentiation of innate immune responses.[1][5] Furthermore, this compound has a favorable safety profile with a low risk of significant side effects.[6][11]
Conclusion
The combination of this compound with monoclonal antibodies represents a promising immunotherapeutic strategy for a variety of cancers. The ability of this compound to recruit and activate the innate immune system, specifically neutrophils, to participate in tumor cell destruction provides a significant enhancement to the established mechanisms of monoclonal antibody therapy. The preclinical and clinical data strongly support the continued investigation and development of this combination approach to improve patient outcomes in oncology.
References
- 1. Combined Yeast-derived β-Glucan with Anti-tumor Monoclonal Antibody for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined yeast-derived beta-glucan with anti-tumor monoclonal antibody for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor monoclonal antibodies in conjunction with β-glucans: a novel anti-cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Discovery May Increase Effectiveness Of Monoclonal Antibody Therapies For Cancer - BioSpace [biospace.com]
- 5. Beta-glucan functions as an adjuvant for monoclonal antibody immunotherapy by recruiting tumoricidal granulocytes as killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally administered beta-glucans enhance anti-tumor effects of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucan in clinical trials - MedCrave online [medcraveonline.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Phase I Trial of Oral Yeast-Derived β-Glucan to Enhance Anti-GD2 Immunotherapy of Resistant High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Yeast β-Glucan and Antitumor Monoclonal Antibody Therapy Requires C5a-Mediated Neutrophil Chemotaxis via Regulation of Decay-Accelerating Factor CD55 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential benefit of β-glucans as adjuvant therapy in immuno-oncology: a review - PMC [pmc.ncbi.nlm.nih.gov]
Pgg-Glucan Augments Antibiotic Efficacy in Preclinical Infection Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Pgg-glucan with antibiotics in various infection models. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, highlights the potential of this compound as an adjunctive therapy to combat bacterial infections.
This compound, a soluble β-glucan derived from the yeast Saccharomyces cerevisiae, has demonstrated significant promise in enhancing the efficacy of antibiotics against a range of bacterial pathogens. By stimulating the innate immune system, this compound potentiates the microbicidal activities of key immune cells, leading to improved outcomes in preclinical models of infection. This guide synthesizes the available data to provide a clear comparison of its performance and a deeper understanding of its mechanism of action.
Quantitative Analysis of Synergistic Effects
The combination of this compound with conventional antibiotics has shown a marked improvement in therapeutic outcomes compared to either treatment alone. The following tables summarize the key quantitative data from various preclinical studies.
Table 1: Synergistic Effect of this compound and Cefazolin in a Guinea Pig Model of Staphylococcal Wound Infection [1][2]
| Treatment Group | S. aureus (BSSA) ID50 (CFU) | S. aureus (MRSA) ID50 (CFU) | S. epidermidis (MRSE) ID50 (CFU) |
| Placebo | 0.5 | 0.8 | 1.9 |
| This compound alone | 18 | 17 | 23 |
| Cefazolin alone | 315 | 220 | 212 |
| This compound + Cefazolin | 2,468 | 2,642 | 4,256 |
ID50 (50% Infective Dose) represents the number of colony-forming units (CFU) required to cause infection in 50% of the animals. A higher ID50 indicates greater protection. BSSA: Borderline-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis.[1]
Table 2: Enhanced Survival with this compound and Gentamicin in a Rat Model of E. coli Peritonitis [3]
| Treatment Group | Survival Rate (%) |
| 5% Dextrose (Control) | 0 |
| Gentamicin alone | 0 |
| Glucan alone | 9 |
| Glucan + Gentamicin | 56 |
This study utilized a sublethal dose of gentamicin, highlighting the immunomodulatory contribution of the glucan to survival.
Table 3: Prophylactic Efficacy of this compound with Antibiotics in a Rat Model of Intra-abdominal Sepsis with Antibiotic-Resistant Bacteria
| Challenging Organism | Treatment | Outcome |
| Escherichia coli (antibiotic-resistant) | This compound + Antibiotic | Enhanced protection against lethal challenge compared to antibiotic alone. |
| Staphylococcus aureus (antibiotic-resistant) | This compound + Antibiotic | Enhanced protection against lethal challenge compared to antibiotic alone. |
Mechanism of Action: A Multi-faceted Immune Enhancement
This compound exerts its synergistic effect not by direct antimicrobial action, but by priming and activating the innate immune system. This immunomodulatory activity enhances the ability of phagocytic cells, such as neutrophils and macrophages, to recognize, engulf, and destroy invading pathogens.[1] The key mechanisms and signaling pathways are detailed below.
Signaling Pathways of this compound in Macrophages
This compound is recognized by pattern recognition receptors (PRRs) on the surface of macrophages, primarily Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs).[4] This binding initiates a cascade of intracellular signaling events, leading to cellular activation.
Caption: this compound signaling in macrophages.
The activation of these pathways culminates in the translocation of transcription factors, such as NF-κB, to the nucleus, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and enhancing the phagocytic capacity of the macrophage.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
Guinea Pig Model of Staphylococcal Wound Infection
This model is utilized to assess the prophylactic efficacy of this compound and antibiotics against localized bacterial infections.
-
Animal Model: Hartley strain guinea pigs are used.
-
Bacterial Strains: Clinical isolates of S. aureus (including methicillin-resistant strains) and S. epidermidis are grown in trypticase soy broth to a concentration of 10⁸ CFU/mL. The inoculum is prepared by serial dilution in saline.
-
Treatment Administration:
-
This compound is administered intravenously at a dose of 0.5 mg/kg, 4 hours prior to bacterial challenge.
-
Cefazolin is administered intramuscularly at a dose of 100 mg/kg, 30 minutes prior to bacterial challenge.
-
Control groups receive a placebo (e.g., saline).
-
-
Infection Procedure:
-
Guinea pigs are anesthetized.
-
A small area of skin on the flank is shaved and prepped.
-
A subcutaneous injection of the bacterial inoculum (0.1 mL) is administered.
-
-
Endpoint Evaluation:
-
After 48 hours, the injection site is examined for the presence of an abscess.
-
The 50% infective dose (ID50) is calculated for each treatment group using a logistic regression model.
-
Rat Model of Intra-abdominal Sepsis (Cecal Ligation and Puncture - CLP)
The CLP model is a widely accepted method for inducing polymicrobial sepsis that mimics the clinical course of peritonitis.
-
Animal Model: Wistar or Sprague-Dawley rats are used.
-
Prophylactic Treatment:
-
This compound is administered (e.g., intravenously or intraperitoneally) at a specified dose and time point before the CLP procedure.
-
-
Surgical Procedure (CLP):
-
Rats are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The ligated cecum is punctured (e.g., with an 18-gauge needle) to allow leakage of fecal content into the peritoneal cavity.
-
The abdominal incision is closed in layers.
-
-
Post-operative Care and Antibiotic Administration:
-
Fluid resuscitation with sterile saline is administered subcutaneously.
-
The specified antibiotic (e.g., gentamicin) is administered at a defined dose and schedule post-surgery.
-
-
Endpoint Evaluation:
-
Survival is monitored over a period of 7-14 days.
-
Bacterial load in the peritoneal fluid and blood can be quantified at specific time points.
-
Levels of inflammatory cytokines in the serum can be measured.
-
General Experimental Workflow
The following diagram illustrates a generalized workflow for in vivo studies investigating the synergistic effects of this compound and antibiotics.
Caption: Generalized in vivo experimental workflow.
Conclusion
The presented data strongly support the synergistic effect of this compound when used in combination with antibiotics in various preclinical infection models. By enhancing the innate immune response, this compound helps to overcome the challenges of antibiotic resistance and improves the clearance of bacterial pathogens. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals exploring novel adjunctive therapies for infectious diseases. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for human patients.
References
- 1. Activation of rat macrophages by Betafectin this compound requires cross-linking of membrane receptors distinct from complement receptor three (CR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. JCI - β-Glucan–induced reprogramming of human macrophages inhibits NLRP3 inflammasome activation in cryopyrinopathies [jci.org]
- 4. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pgg-Glucan's Immunomodulatory Effects on Cytokine Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Pgg-glucan on cytokine profiles versus other common immunomodulators, namely lipopolysaccharide (LPS), polyinosinic:polycytidylic acid (Poly I:C), and CpG oligodeoxynucleotides (CpG ODN). The information presented is collated from various experimental studies to aid in the evaluation of these agents for research and therapeutic development.
Comparative Analysis of Cytokine Secretion
The following table summarizes the quantitative data on the secretion of key pro-inflammatory and anti-inflammatory cytokines induced by this compound and other immunomodulators in different immune cell types. It is important to note that experimental conditions such as cell type, stimulant concentration, and incubation time vary across studies, which can influence the magnitude of the cytokine response.
| Immunomodulator | Cell Type | Concentration | Incubation Time | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) | Reference |
| This compound | Murine Resident Macrophages | 100 µg/mL | 3 hours | ~1500 | ~3000 | Not Reported | Not Reported | [1][2] |
| LPS | RAW 264.7 Macrophages | 100 ng/mL | 16 hours | 2102.34 ± 150.60 | 50640 ± 5770 | Not Reported | Not Reported | [3] |
| LPS | RAW 264.7 Macrophages | 1 µg/mL | 24 hours | ~3000 | Not Reported | Not Reported | Not Reported | [4] |
| LPS | Human Alveolar Macrophages | 10-1000 pg/mL | 24 hours | Not Reported | Not Reported | ~100-800 | Not Reported | [4] |
| Poly I:C | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 30 µg/mL | Not Specified | ~2000 | Not Reported | Not Reported | Not Reported | [5] |
| Poly I:C | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 µg/mL | 24 hours | Not Reported | Not Reported | Not Reported | Not Detected | [6] |
| CpG ODN (2006) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM | Not Specified | Not Reported | ~10000 | Not Reported | Not Reported | [1] |
| CpG ODN (1826) | Murine Splenocytes | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | ~2000-4000 | [7] |
| CpG ODN | Human B Cells | 2 µM | Various | Not Reported | >1000 | >200 | Not Reported | [8] |
Signaling Pathways
The immunomodulatory effects of these agents are initiated through distinct signaling pathways upon recognition by pattern recognition receptors (PRRs) on immune cells.
This compound Signaling Pathway
This compound is primarily recognized by Dectin-1, a C-type lectin receptor. This interaction triggers a signaling cascade involving spleen tyrosine kinase (Syk), leading to the activation of transcription factors such as NF-κB, which in turn regulate the expression of various cytokines.[8][9][10][11]
Lipopolysaccharide (LPS) Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14. This leads to the activation of two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both culminating in the activation of transcription factors like NF-κB and IRF3 and subsequent cytokine production.[12][13][14]
Polyinosinic:Polycytidylic Acid (Poly I:C) Signaling Pathway
Poly I:C, a synthetic analog of double-stranded RNA, is recognized by Toll-like receptor 3 (TLR3). This interaction activates the TRIF-dependent signaling pathway, leading to the activation of IRF3 and NF-κB and the subsequent production of type I interferons and other inflammatory cytokines.[15][16]
CpG Oligodeoxynucleotides (CpG ODN) Signaling Pathway
CpG ODNs are synthetic oligonucleotides that mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9) in the endosome. This leads to the activation of the MyD88-dependent signaling pathway, resulting in the activation of NF-κB and IRF7 and the production of a variety of cytokines.[17][18]
Experimental Protocols
This section outlines general methodologies for key experiments cited in the comparative analysis of cytokine production.
Macrophage Stimulation and Cytokine Analysis (for this compound and LPS)
1. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[19][20]
-
Cells are seeded in multi-well plates at a specific density (e.g., 1 x 10^5 to 5 x 10^5 cells/well) and allowed to adhere overnight.[1][19]
2. Stimulation:
-
The culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 100 µg/mL) or LPS (e.g., 100 ng/mL to 1 µg/mL).[1][3]
-
Control wells receive medium without any stimulant.
-
The plates are incubated for a specified period (e.g., 3 to 24 hours) at 37°C in a 5% CO2 incubator.[1][3]
3. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19][21]
Dendritic Cell (DC) Stimulation and Cytokine Analysis (for Poly I:C)
1. DC Generation:
-
Bone marrow cells are harvested from mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for several days to differentiate them into immature DCs.[5]
2. Stimulation:
-
Immature DCs are stimulated with Poly I:C (e.g., 30 µg/mL) for a defined period (e.g., 24 hours).[5]
3. Cytokine Measurement:
-
Supernatants from the DC cultures are collected.
-
Cytokine levels (e.g., TNF-α, IFN-α) are measured by ELISA.[5]
B Cell Stimulation and Cytokine Analysis (for CpG ODN)
1. B Cell Isolation:
-
B cells are isolated from spleens or peripheral blood of mice or humans using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Stimulation:
-
Isolated B cells are cultured in appropriate media and stimulated with a specific type and concentration of CpG ODN (e.g., 2 µM of CpG-B) for a designated time (e.g., 24-72 hours).[8]
3. Cytokine Measurement:
-
Culture supernatants are harvested.
-
Cytokine concentrations (e.g., IL-6, IL-10) are determined by ELISA.[8]
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the effects of different immunomodulators on cytokine production.
References
- 1. Yeast Glucan Particles Activate Murine Resident Macrophages to Secrete Proinflammatory Cytokines Via MyD88- and Syk Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propofol inhibits the release of interleukin-6, 8 and tumor necrosis factor-α correlating with high-mobility group box 1 expression in lipopolysaccharides-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conventional Bone Marrow-Derived Dendritic Cells Contribute to Toll-Like Receptor-Independent Production of Alpha/Beta Interferon in Response to Inactivated Parapoxvirus Ovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Class-B CpG-ODN Formulated With a Nanostructure Induces Type I Interferons-Dependent and CD4+ T Cell-Independent CD8+ T-Cell Response Against Unconjugated Protein Antigen [frontiersin.org]
- 8. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Network Viewer for NDEx [ndexbio.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Particulate β-glucan induces TNFα production in wound macrophages via a redox-sensitive NFκB-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pgg-Glucan: An In Vivo Validation of its Anti-Tumor Efficacy
For Immediate Release
A growing body of preclinical and clinical research demonstrates the significant anti-tumor effects of Pgg-glucan, a yeast-derived beta-glucan, when used in combination with other cancer therapies. This guide provides a comprehensive comparison of this compound's performance against alternative treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Priming the Immune System for Attack
This compound functions as a potent immunomodulator. Its primary mechanism involves binding to Complement Receptor 3 (CR3) on the surface of innate immune cells, most notably neutrophils. This binding primes the neutrophils, enhancing their ability to recognize and destroy tumor cells that have been marked for destruction by complement protein iC3b. This process, known as antibody-dependent cellular cytotoxicity (ADCC), is particularly effective when this compound is combined with monoclonal antibodies that target tumor-specific antigens.
dot
A Comparative Guide to Pgg-glucan from Diverse Yeast Strains for Researchers and Drug Development Professionals
An in-depth analysis of β-glucans from various yeast sources, focusing on structural characteristics and immunomodulatory potential.
This guide provides a comprehensive comparison of β-glucans derived from different yeast strains, offering researchers, scientists, and drug development professionals critical data to inform their work. The biological activity of β-glucan is intrinsically linked to its structural features, such as purity, molecular weight, and the intricacy of its branching. These characteristics can vary significantly not only between different yeast species but also among strains of the same species. This document summarizes key quantitative data, details experimental protocols for characterization, and illustrates the primary signaling pathway involved in the immunomodulatory effects of β-glucan.
Structural and Quantitative Comparison of Yeast β-Glucans
The purity and structural complexity of β-glucans are paramount to their biological efficacy. The following table summarizes the quantitative analysis of β-glucans from various Saccharomyces cerevisiae strains and compares them with other yeast species like Candida albicans and Pichia kudriavzevii. The data highlights the variability in β-glucan content and branching patterns, which are influenced by both the yeast strain and the extraction method employed.
| Yeast Strain/Species | β-Glucan Content (%) | α-Glucan Content (%) | Degree of Branching (%) | Reference |
| Saccharomyces cerevisiae (Commercial Sample 1) | 74-86% | 0-20% | 1.9-9.2% | [1][2] |
| Saccharomyces cerevisiae HII31 | 41.69 ± 2.83% | 7.52 ± 0.93% | Not Specified | [3][4] |
| Saccharomyces cerevisiae TISTR5059 | Not Specified (Total Glucan: 48.73 ± 3.94%) | Not Specified | Not Specified | [3][4] |
| Saccharomyces cerevisiae TISTR5623 | Not Specified (Max. Extraction Yield) | Not Specified | Not Specified | [3][4] |
| Candida albicans | Not Specified (Lower yield than S. cerevisiae) | Absent | Higher 3,6-branched residues than S. cerevisiae | [5] |
| Pichia kudriavzevii M13 | up to 87.8% | Not Specified | Not Specified |
Experimental Protocols
β-Glucan Extraction and Purification (Alkaline-Acid Method)
This protocol is a common method for extracting β-glucan from yeast cell walls.[6]
-
Yeast Cell Lysis:
-
Suspend yeast cells in water (15% w/v) and adjust the pH to 5.0 using 1.0 M HCl.
-
Incubate at 50°C for 48 hours with shaking to induce autolysis.
-
Terminate the reaction by heating at 80°C for 15 minutes.
-
Centrifuge to collect the cell pellets and dry them.
-
-
Alkaline Extraction:
-
Resuspend the dried cell pellets in 1.0 M NaOH.
-
Incubate at 80°C for 2 hours with stirring to solubilize proteins and other components.
-
Centrifuge to collect the insoluble glucan pellet and wash with distilled water.
-
-
Acid Extraction:
-
Resuspend the pellet in 1.0 M acetic acid.
-
Incubate at 80°C for 2 hours with stirring to remove mannoproteins.
-
Centrifuge, wash the pellet with water, and then with ethanol.
-
-
Final Purification and Drying:
-
Wash the final pellet with distilled water.
-
Dry the purified β-glucan in an oven at 55-60°C.
-
Quantification of β-Glucan Content (Enzymatic Method)
This method, such as the one available from Megazyme, provides a reliable quantification of β-glucan.[7][8]
-
Sample Preparation: Solubilize the extracted β-glucan sample in 2 M potassium hydroxide.
-
Hydrolysis:
-
Neutralize the solution and perform a two-stage hydrolysis.
-
First, use a mixture of exo-1,3-β-glucanase and β-glucosidase to specifically hydrolyze the β-glucan into glucose.
-
In a separate reaction, use amyloglucosidase to hydrolyze any contaminating α-glucan.
-
-
Glucose Measurement:
-
Quantify the glucose released in both reactions using the glucose oxidase-peroxidase (GOPOD) reagent.
-
Measure the absorbance at 510 nm.
-
-
Calculation: The β-glucan content is determined by subtracting the glucose content from the α-glucan hydrolysis from the total glucose content.
Assessment of Immunomodulatory Activity (In Vitro Cytokine Production Assay)
This assay evaluates the ability of β-glucans to stimulate immune cells to produce cytokines.[9][10]
-
Cell Culture: Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1), in appropriate cell culture media.
-
Stimulation:
-
Add varying concentrations of the extracted β-glucan to the cell cultures.
-
Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (media only).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) using an enzyme-linked immunosorbent assay (ELISA).
-
-
Analysis: Compare the cytokine levels in the β-glucan-treated groups to the control groups to determine the immunomodulatory effect.
Visualizing the Mechanism of Action
Experimental Workflow for β-Glucan Comparison
The following diagram outlines the general workflow for the extraction, characterization, and functional assessment of β-glucans from different yeast strains.
Dectin-1 Signaling Pathway
Yeast β-glucans are primarily recognized by the Dectin-1 receptor on innate immune cells, such as macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to various cellular responses, including phagocytosis, respiratory burst, and the production of pro-inflammatory cytokines.[11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of structural differences between yeast β-glucan sourced from different strains of saccharomyces cerevisiae and processed using proprietary manufacturing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scielo.br [scielo.br]
- 5. Cell Wall β-(1,6)-Glucan of Saccharomyces cerevisiae: STRUCTURAL CHARACTERIZATION AND IN SITU SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Immunomodulatory activity of β-glucan polysaccharides isolated from different species of mushroom – A potential treatment for inflammatory lung conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dectin-1-mediated Signaling Leads to Characteristic Gene Expressions and Cytokine Secretion via Spleen Tyrosine Kinase (Syk) in Rat Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Pgg-Glucan Quantification: A Comparative Analysis of Leading Methods
For researchers and drug development professionals investigating the immunomodulatory properties of Pgg-glucan, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of two widely used methods for the quantification of this compound: the Enzymatic Yeast Beta-Glucan Assay (Megazyme K-EBHLG) and the Limulus Amebocyte Lysate (LAL)-based assays. This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.
Quantitative Method Comparison
The selection of a quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available equipment. The following table summarizes the key performance characteristics of the enzymatic and LAL-based assays for beta-glucan quantification.
| Feature | Enzymatic Assay (Megazyme K-EBHLG) | LAL-Based Assays (e.g., Fungitell®, Wako) |
| Principle | Specific enzymatic hydrolysis of (1→3)(1→6)-β-glucan to glucose, followed by colorimetric glucose quantification. | Activation of a serine protease cascade in Limulus Amebocyte Lysate by (1→3)-β-D-glucan, leading to a colorimetric or turbidimetric signal. |
| Specificity | High for (1→3)(1→6)-β-glucan. The K-EBHLG kit shows minor hydrolysis of α-glucans (<2%).[1] | Highly specific for (1→3)-β-D-glucan. The reagent is processed to eliminate Factor C, which is reactive to endotoxins.[2] |
| Sensitivity | Limit of Quantification (LOQ) for solid samples is 1.5% (w/w).[3] | High sensitivity, with detection limits in the picogram per milliliter (pg/mL) range. For example, the Wako β-glucan test has a measurement range of 6 - 600 pg/mL.[4] |
| Accuracy | Standard errors of < 3% are routinely achieved.[1] | High precision, with intra- and inter-assay coefficients of variation typically below 10%. |
| Sample Throughput | Moderate; involves multiple incubation and centrifugation steps. | Can be high, especially with microplate-based kinetic assays. |
| Interferences | Samples containing high levels of free glucose may require a pre-washing step.[5] | Potential for false positives from other (1→3)-β-D-glucan sources (e.g., cellulosic materials).[6] Some LAL assays can be enhanced by glucans, leading to falsely higher endotoxin readings if not using a glucan-specific lysate.[7] |
| Equipment | Spectrophotometer, centrifuge, water bath, vortex mixer. | Incubating plate reader (kinetic assays) or toxinometer (turbidimetric assays). |
| Cost | Generally lower cost per sample compared to LAL-based assays. | Higher cost per sample, partly due to the specialized lysate reagent. |
Experimental Protocols
Enzymatic Yeast Beta-Glucan Assay (Megazyme K-EBHLG)
This method provides a quantitative measurement of (1→3)(1→6)-β-glucan in yeast preparations.
Principle: The assay involves the solubilization of β-glucan, followed by enzymatic hydrolysis to glucose, which is then quantified colorimetrically. The β-glucan content is determined by the difference between the total glucan and α-glucan content.[1]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Enzymatic Hydrolysis:
-
Glucose Quantification:
-
Add 10 mL of distilled water to each tube and mix thoroughly.[1]
-
Centrifuge the tubes at 3,000 rpm for 10 minutes.[1]
-
Transfer 0.1 mL of the supernatant in duplicate to new glass test tubes.[1]
-
Add 4.0 mL of GOPOD (Glucose Oxidase/Peroxidase) reagent to each tube.[1]
-
Incubate at 40°C for 20 minutes.[1]
-
Measure the absorbance of the solutions at 510 nm against a reagent blank.[1]
-
The β-glucan concentration is calculated from the measured glucose concentration using a standard curve and applying appropriate conversion factors.[1]
-
LAL-Based Beta-Glucan Assay (Example: Fungitell® Assay)
These assays are highly sensitive and specific for (1→3)-β-D-glucan and are widely used for the diagnosis of invasive fungal infections. They can be adapted for the quantification of this compound in purified samples.
Principle: The assay is based on the activation of Factor G, a serine protease zymogen in Limulus Amebocyte Lysate, by (1→3)-β-D-glucan. This initiates a coagulation cascade that results in the cleavage of a chromogenic substrate, leading to a color change that is proportional to the amount of β-glucan present.[8]
Experimental Workflow:
Detailed Protocol (based on the Fungitell® Assay):
-
Preparation:
-
Assay Procedure:
-
Pipette 5 µL of each standard, control, and sample into the wells of a glucan-free 96-well microplate.[10]
-
Add 20 µL of the alkaline pre-treatment solution to each well containing a sample.[10]
-
Incubate the plate at 37°C for 10 minutes.[10]
-
Add 100 µL of the reconstituted Fungitell® reagent to all wells.[10]
-
-
Detection and Analysis:
This compound Signaling Pathway
This compound exerts its immunomodulatory effects by interacting with specific receptors on immune cells, primarily macrophages, dendritic cells, and neutrophils. This interaction triggers a signaling cascade that leads to various cellular responses, including phagocytosis, cytokine production, and the generation of reactive oxygen species.
This guide provides a foundational understanding of two key methods for this compound quantification. The choice of method will ultimately be guided by the specific research question, available resources, and desired level of sensitivity and throughput. For routine analysis of yeast-derived products where high sensitivity is not the primary concern, the enzymatic assay offers a cost-effective and reliable option. For applications requiring high sensitivity, such as the detection of low levels of this compound in biological fluids, the LAL-based assays are the preferred choice.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Associates of Cape Cod, Inc. - Glucatell® Kit [acciusa.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. β-Glucan Test | β-Glucan Test | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 5. youtube.com [youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Associates of Cape Cod, Inc. - Endotoxin & Glucan Reference Info [acciusa.com]
- 8. acciusa.com [acciusa.com]
- 9. Fungitell® Assay [fungitell.com]
- 10. acciusa.com [acciusa.com]
Safety Operating Guide
Essential Guide to Pgg-Glucan Disposal: A Procedural Overview for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Pgg-glucan, a beta-glucan derived from yeast, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to safe laboratory practices and local regulations is paramount.[3][4] This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Safe Handling and Personal Protective Equipment (PPE)
Before disposal, it is crucial to handle this compound with the appropriate safety measures to avoid potential irritation or allergic reactions. Although generally considered safe, direct contact with the skin, eyes, or inhalation of dust from powdered forms should be minimized.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact.[5][6] |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust.[5][6] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder or if dust is generated.[3][5] | To avoid inhalation of airborne particles.[3][5] |
| Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing.[4][5] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound should always be in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Decontamination (if applicable): If the this compound has been in contact with biohazardous materials, it must be decontaminated using appropriate and validated methods such as autoclaving or chemical disinfection prior to disposal.
-
Waste Collection:
-
Solid Waste: Collect dry this compound powder and any contaminated consumables (e.g., weigh boats, wipes) in a clearly labeled, sealed container. Avoid generating dust during collection.[5][6]
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous chemicals and local wastewater regulations permit this. For larger quantities or if in doubt, it is best to collect the liquid waste in a labeled container.
-
-
Spill Management:
-
In the event of a spill, ventilate the area.[3]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[6] Do not use compressed air for cleaning.[5][6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[4]
-
Clean the spill area thoroughly with soap and water.[3]
-
-
Final Disposal:
-
Dispose of the contained this compound waste through your institution's chemical or laboratory waste management program.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream classification and disposal procedures.
-
First Aid Measures
In case of accidental exposure, follow these first-aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][4] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[3][4] |
Environmental Considerations
Beta-glucans are naturally occurring polysaccharides and are considered biodegradable and eco-friendly.[7][8][9] They are not expected to pose a significant environmental hazard. However, it is good laboratory practice to minimize the release of any chemical or biological material into the environment.
Below is a logical workflow for the proper disposal of this compound.
References
- 1. What is PGG glucan used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. avenalab.com [avenalab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 7. Effects of β-glucan on some environmental toxins: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Effects of β-glucan on some environmental toxins: An overview. | Semantic Scholar [semanticscholar.org]
- 9. β-Glucan and its nanocomposites in sustainable agriculture and environment: an overview of mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pgg-Glucan
For researchers, scientists, and drug development professionals working with Pgg-glucan, a potent immunomodulatory agent, ensuring personal and environmental safety is paramount. Adherence to proper handling and disposal protocols minimizes exposure risk and maintains a secure laboratory environment. This guide provides essential, step-by-step safety and logistical information for the effective management of this compound in a research setting.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the primary goal is to prevent inhalation and contact with skin and eyes. While not classified as a hazardous substance, it may cause respiratory tract, skin, and eye irritation.[1][2] Standard laboratory PPE is generally sufficient for handling this compound solutions. However, when working with the powder or when there is a risk of aerosol generation, enhanced respiratory protection is recommended.
Standard Laboratory Attire:
-
Lab Coat: A standard lab coat should be worn to protect street clothes from contamination.
-
Gloves: Nitrile gloves are recommended to prevent skin contact. If prolonged contact is anticipated, consider double-gloving.
-
Eye Protection: Safety glasses with side shields are mandatory.[3] For splash hazards, chemical splash goggles are recommended.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]
For Handling this compound Powder or Aerosol-Generating Procedures:
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of fine particles.
-
Face Shield: In addition to goggles, a face shield can provide an extra layer of protection against splashes and aerosols.[4]
Occupational Exposure Limit
Researchers should be aware of the occupational exposure limit (OEL) established for the broader class of β-glucans. This value is critical for risk assessment and ensuring that ventilation and handling procedures are adequate to keep airborne concentrations below this limit.
| Substance | Occupational Exposure Limit (OEL) | Organization |
| β-glucans | 150 ng/m³ | Derived from nonclinical studies[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, particularly when working with the powder.
-
Whenever possible, handle this compound powder in a chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Ensure the work area is clean and free of clutter.
2. Weighing and Reconstitution:
-
To minimize dust generation, use a weighing enclosure or a chemical fume hood when weighing powdered this compound.
-
Use anti-static weigh boats to prevent the powder from clinging and becoming airborne.
-
When reconstituting, add the solvent to the powder slowly to avoid splashing.
3. Experimental Procedures:
-
When working with this compound solutions, standard laboratory practices should be followed.
-
Avoid creating aerosols. Use techniques that minimize splashing and bubbling.
-
Keep containers with this compound covered when not in use.
4. Spill Management:
-
In case of a small spill of powdered this compound, gently cover it with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb the material with an appropriate absorbent.
-
Clean the spill area with a suitable disinfectant or cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of unused this compound as chemical waste in accordance with your institution's and local regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for chemical waste disposal.
Experimental Protocol: In Vitro Macrophage Activation Assay
This protocol provides a general framework for assessing the immunostimulatory activity of this compound on macrophages.
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions until they reach the desired confluence.
-
Seed the macrophages into a multi-well plate at a predetermined density and allow them to adhere overnight.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a sterile, endotoxin-free solvent (e.g., PBS or cell culture media).
-
Serially dilute the this compound stock solution to the desired concentrations.
-
Remove the old media from the macrophage-containing wells and replace it with media containing the different concentrations of this compound. Include a negative control (media alone) and a positive control (e.g., LPS).
-
Incubate the cells for a specified period (e.g., 24 hours).
3. Analysis of Macrophage Activation:
-
After incubation, collect the cell culture supernatant to measure the production of cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
The cells can be lysed to analyze the expression of activation markers or signaling proteins via Western blot or flow cytometry.
This compound Signaling Pathway
This compound functions as an immunostimulant by interacting with pattern recognition receptors (PRRs) on the surface of immune cells, such as macrophages, neutrophils, and dendritic cells.[7] This interaction triggers a signaling cascade that leads to cellular activation, enhanced phagocytosis, and the production of pro-inflammatory cytokines.[7]
Caption: this compound signaling pathway in immune cells.
By implementing these safety and handling procedures, researchers can confidently and safely advance their work with this compound, harnessing its therapeutic potential while maintaining a secure laboratory environment.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Derivation of an occupational exposure limit for β-glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is PGG glucan used for? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
